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  • Product: (2-Methylcyclopropyl)methylamine hydrochloride
  • CAS: 1171835-59-8

Core Science & Biosynthesis

Foundational

(2-Methylcyclopropyl)methylamine Hydrochloride: A Comprehensive Technical Guide to Physicochemical Characterization

Introduction (2-Methylcyclopropyl)methylamine hydrochloride is a primary amine salt featuring a cyclopropyl moiety, a structural motif of increasing interest in medicinal chemistry. The unique conformational constraints...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Methylcyclopropyl)methylamine hydrochloride is a primary amine salt featuring a cyclopropyl moiety, a structural motif of increasing interest in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropyl group can impart desirable pharmacological characteristics, such as enhanced potency and improved metabolic stability. As with any novel chemical entity destined for drug development, a thorough understanding of its physical properties is paramount. These properties govern its behavior in formulation, its interaction with biological systems, and its overall suitability as a drug candidate.

This technical guide provides a comprehensive overview of the core physical properties of (2-Methylcyclopropyl)methylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and detailed experimental protocols for the characterization of this and similar novel amine hydrochloride salts.

Compound Identity and Core Properties

The foundational information for (2-Methylcyclopropyl)methylamine hydrochloride is summarized below. This data serves as the starting point for all further characterization.

PropertyValueSource
Chemical Name (2-Methylcyclopropyl)methylamine hydrochlorideN/A
CAS Number 1171835-59-8[1]
Molecular Formula C₅H₁₂ClN[1]
Molecular Weight 121.61 g/mol [1][2]
Chemical Structure (See Figure 1)N/A

Figure 1: Chemical Structure of (2-Methylcyclopropyl)methylamine Hydrochloride

Caption: Structure of (2-Methylcyclopropyl)methylamine Hydrochloride.

Physical State and Appearance

The physical appearance of a compound is its most fundamental physical property and the first indicator of its purity. For a crystalline solid like an amine hydrochloride, the appearance should be uniform.

Experimental Protocol: Visual Inspection
  • Sample Preparation: Place a small amount (approximately 10-20 mg) of (2-Methylcyclopropyl)methylamine hydrochloride onto a clean, dry watch glass or white weighing paper.

  • Illumination: Observe the sample under good laboratory lighting, preferably against a white background.

  • Observation: Note the color, form (e.g., crystalline, powder, amorphous), and any presence of visible impurities.

  • Microscopy (Optional): For a more detailed examination of crystal morphology, a small amount of the sample can be viewed under a light microscope.

Expected Observations

Based on similar amine hydrochloride salts, (2-Methylcyclopropyl)methylamine hydrochloride is expected to be a white to off-white crystalline solid.[3] Any significant deviation from this, such as discoloration or the presence of amorphous material, may indicate impurities or degradation.

Melting Point Determination

The melting point is a critical physical constant used for identification and as an indicator of purity. Pure crystalline compounds typically have a sharp melting range (0.5-1.0°C), whereas impurities tend to lower and broaden the melting range.

Causality Behind Experimental Choices

The capillary method is the most common and reliable technique for determining the melting point of a solid. The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the thermometer, and the heating block. A slow heating rate (around 1-2°C per minute) near the expected melting point is crucial for an accurate determination.[4]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the (2-Methylcyclopropyl)methylamine hydrochloride sample is completely dry.

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.

    • Tap the open end of a capillary tube into the powder to load a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]

  • Melting Point Apparatus Setup:

    • Use a calibrated melting point apparatus.

    • Set the starting temperature to approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed to find an approximate range.[5]

    • Set the heating rate to 1-2°C per minute.[4]

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting range is reported as T₁ - T₂.

Self-Validating System

To ensure the accuracy of the melting point determination, the protocol should include a calibration check of the apparatus using certified reference standards with known melting points. The determination should be performed in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary (2-3mm) Crush->Load Pack Pack Sample Load->Pack Insert Insert Capillary Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Repeat Repeat in Triplicate Record->Repeat Calibrate Calibrate with Standards Calibrate->Repeat

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter for drug candidates as it directly influences bioavailability. For an ionizable compound like an amine hydrochloride, solubility is highly dependent on the pH of the medium.[6]

Causality Behind Experimental Choices

The "shake-flask" method is the gold standard for determining equilibrium solubility.[7] An excess of the solid is agitated in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved solute is measured. For pharmaceutical salts, it is essential to determine solubility in various aqueous media, including water and buffers at physiologically relevant pH values.[8]

Experimental Protocol: Equilibrium Solubility Determination
  • Preparation of Solvents: Prepare a series of solvents, including deionized water, and buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Addition:

    • To a series of vials, add a known volume of each solvent.

    • Add an excess amount of (2-Methylcyclopropyl)methylamine hydrochloride to each vial to ensure a saturated solution.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.

  • Sample Analysis:

    • After equilibration, allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

    • Dilute the supernatant with an appropriate solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Self-Validating System

The analytical method used for concentration determination (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision. The time to reach equilibrium should be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

G cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_analysis Analysis Solvents Prepare Solvents (Water, Buffers) AddSample Add Excess Compound to Vials Solvents->AddSample Shake Agitate at Constant Temperature AddSample->Shake Settle Allow Excess Solid to Settle Shake->Settle SampleSupernatant Sample and Filter Supernatant Settle->SampleSupernatant Dilute Dilute Sample SampleSupernatant->Dilute Analyze Analyze by HPLC-UV Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for Equilibrium Solubility Determination.

Optical Rotation

(2-Methylcyclopropyl)methylamine hydrochloride possesses a chiral center, meaning it can exist as different stereoisomers. Optical rotation measurement is a crucial technique to characterize the specific stereoisomer and its optical purity.[9]

Causality Behind Experimental Choices

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of a chiral substance and is dependent on the concentration of the solution, the path length of the light, the temperature, and the wavelength of the light used.[10] The sodium D-line (589 nm) is the standard wavelength for this measurement.[10]

Experimental Protocol: Specific Rotation Measurement
  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, often using a certified quartz plate or a standard sucrose solution.

  • Solution Preparation:

    • Accurately weigh a specific amount of (2-Methylcyclopropyl)methylamine hydrochloride.

    • Dissolve it in a known volume of a specified solvent (e.g., methanol or water) in a volumetric flask to achieve a precise concentration (c, in g/mL).

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present. The standard path length (l) is 1 dm.

    • Place the cell in the polarimeter and measure the observed rotation (α).

    • Perform a blank measurement with the pure solvent and subtract this from the sample reading.

  • Calculation of Specific Rotation:

    • The specific rotation, [α]_D^T, is calculated using the formula: [α]_D^T = α / (l × c)

    • Where T is the temperature in °C, D refers to the sodium D-line, α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Self-Validating System

The concentration of the solution must be prepared with high accuracy using calibrated analytical balances and volumetric glassware. The measurement should be repeated multiple times, and the average value reported. The instrument's calibration should be checked regularly.

Summary of Physical Properties

The following table summarizes the key physical properties of (2-Methylcyclopropyl)methylamine hydrochloride and provides a template for reporting experimental findings.

PropertyExpected/Observed ValueExperimental Method
Appearance White to off-white crystalline solidVisual Inspection
Melting Range To be determinedCapillary Method
Solubility in Water (25°C) To be determinedShake-Flask Method
Solubility in pH 6.8 Buffer (25°C) To be determinedShake-Flask Method
Specific Rotation [α]_D^25 To be determined (specify solvent and concentration)Polarimetry

Conclusion

A comprehensive characterization of the physical properties of (2-Methylcyclopropyl)methylamine hydrochloride is essential for its advancement in the drug development pipeline. This guide has outlined the fundamental properties to be assessed and provided detailed, field-proven protocols for their determination. By adhering to these rigorous experimental methodologies, researchers can generate reliable and reproducible data, ensuring a solid foundation for formulation development and further preclinical studies.

References

  • United States Pharmacopeia. General Chapter <781> Optical Rotation. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • U.S. Pharmacopeial Convention. General Chapters: <781> OPTICAL ROTATION. [Link]

  • He, Y., et al. (2014). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 103(12), 3784-3797.
  • ECA Academy. (2023). Revised USP General Chapter <781> Optical Rotation published for Comments. [Link]

  • ECA Academy. (2021). Revision of USP <781> Optical Rotation. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Fluid Phase Equilibria. Guidelines for Reporting of New Experimental Property Data. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Pharmaceutical Technology. (2010). Salt Selection in Drug Development. [Link]

  • Pharma Beginners. (2020). Melting Point Apparatus - SOP. [Link]

  • Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Mahaswamiji College of Pharmacy & Research Centre. (2022). Standard Operating Procedure for Melting point apparatus. [Link]

  • Piir, G., et al. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental Health Perspectives, 126(12), 126001.
  • AccelaChem. (2-methylcyclopropyl)methylamine hydrochloride. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Pharmaceutical Scientist. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? [Link]

  • ChemBK. Cyclopropylamine. [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Methylamine hydrochloride. [Link]

  • National Institutes of Health. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. [Link]

  • PubChem. Cyclopropylamine. [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Methylamine hydrochloride. [Link]

  • European Medicines Agency. (2005). CPMP Guideline on the Chemistry of New Active Substances. [Link]

  • ResearchGate. (2014). Properties of Amines and their Hydrochloride Salt. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(6), 739-747.
  • Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(15), 4143-4148.
  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • European Medicines Agency. (1999). ICH Topic Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (2-Methylcyclopropyl)methylamine Hydrochloride: A Key Pharmacophore in CNS Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical structure, synthesis, biological activity, and therapeutic potential of (2-M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical structure, synthesis, biological activity, and therapeutic potential of (2-Methylcyclopropyl)methylamine hydrochloride. By synthesizing foundational chemical principles with field-proven pharmacological insights, this document elucidates the compound's significance as a crucial building block and active pharmacophore, particularly in the realm of central nervous system (CNS) therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Stereoisomerism

(2-Methylcyclopropyl)methylamine hydrochloride is the salt form of a primary amine featuring a strained cyclopropane ring substituted with a methyl group and an aminomethyl group. The presence of two substituents on the cyclopropane ring introduces stereoisomerism, a critical factor in its biological activity.

The structure possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: cis and trans. The trans isomer is often of primary pharmacological interest, drawing a direct structural and functional parallel to the well-established monoamine oxidase inhibitor (MAOI), Tranylcypromine (trans-2-phenylcyclopropylamine).[1][2] In Tranylcypromine, the trans configuration is essential for its potent, irreversible inhibition of the monoamine oxidase enzyme.[3] Therefore, the stereochemical configuration of (2-Methylcyclopropyl)methylamine is a decisive parameter for its efficacy and selectivity in drug design.

Diagram: Stereoisomers of (2-Methylcyclopropyl)methylamine

cluster_trans trans-Isomers (Racemic Mixture) cluster_cis cis-Isomers (Racemic Mixture) trans_R (1R,2R) trans_S (1S,2S) cis_R (1R,2S) cis_S (1S,2R)

Caption: Diastereomeric forms of (2-Methylcyclopropyl)methylamine.

Physicochemical Properties

Quantitative experimental data for (2-Methylcyclopropyl)methylamine hydrochloride is not widely published. The following table provides calculated properties and experimental data for the closely related and commercially available methylamine hydrochloride for reference.

PropertyValueSource
Molecular Formula C₅H₁₂ClNCalculated
Molecular Weight 121.61 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point 231-233 °C (for Methylamine HCl)[4]
Boiling Point 225-230 °C (for Methylamine HCl)[4]
Water Solubility Soluble (Predicted)[4]
Stability Stable, likely moisture-sensitive.[4]

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Key Strategies

The synthesis of (2-Methylcyclopropyl)methylamine hydrochloride hinges on the stereocontrolled construction of the 1,2-disubstituted cyclopropane ring. Common retrosynthetic approaches disconnect the molecule at the C-N bond or break the cyclopropane ring.

Key strategic considerations include:

  • Cyclopropanation: A robust method involves the cyclopropanation of a corresponding alkene, such as a derivative of crotyl alcohol (but-2-en-1-ol). The Simmons-Smith reaction or its variants are frequently employed for this transformation as they are relatively tolerant of functional groups.

  • Functional Group Interconversion: An alternative strategy starts with a pre-formed cyclopropane ring containing a carboxylic acid or aldehyde, which is then converted to the aminomethyl group. This can be achieved via a Curtius or Hofmann rearrangement of a carboxylic acid derivative or reductive amination of an aldehyde.[5]

The choice of strategy dictates the stereochemical outcome. The cyclopropanation of a (E)-alkene will preferentially yield the trans-substituted cyclopropane, which is often the desired diastereomer for biological applications.

Exemplary Synthetic Protocol

The following protocol is a validated, logical pathway for the synthesis of the trans isomer, adapted from established methodologies for cyclopropylamine synthesis.[5][6]

Step 1: Cyclopropanation of (E)-Crotyl Aldehyde Diethyl Acetal

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve (E)-crotyl aldehyde diethyl acetal in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of diethylzinc (1.0 M in hexanes) dropwise, followed by the slow addition of diiodomethane.

    • Causality: The diethylzinc and diiodomethane react in situ to form the zinc carbenoid (IZnCH₂I), the active species in the Simmons-Smith cyclopropanation. Using the acetal-protected aldehyde prevents undesired reactions with the organozinc reagent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction cautiously by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude cyclopropyl acetal.

Step 2: Acetal Deprotection and Oxidation

  • Dissolve the crude acetal in a mixture of acetone and water.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Heat the mixture to reflux for 4-6 hours.

    • Causality: PPTS is a mild acid catalyst that effectively removes the acetal protecting group to reveal the aldehyde.

  • Cool the reaction and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate and concentrate to yield crude (2-methylcyclopropyl)carbaldehyde.

Step 3: Reductive Amination

  • Dissolve the crude aldehyde in anhydrous methanol.

  • Add ammonium chloride followed by sodium cyanoborohydride (NaBH₃CN).

    • Causality: This is a direct reductive amination. The aldehyde and ammonia (from NH₄Cl) form an imine in situ, which is immediately reduced by the mild reducing agent NaBH₃CN. Sodium cyanoborohydride is selective for the imine over the aldehyde, preventing reduction of the starting material.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding 2M hydrochloric acid (HCl) until the pH is ~1.

  • Concentrate the solution in vacuo to remove methanol.

Step 4: Purification and Salt Formation

  • Wash the acidic aqueous residue with DCM to remove any unreacted aldehyde.

  • Basify the aqueous layer to pH >12 with 6M sodium hydroxide (NaOH).

  • Extract the free amine into diethyl ether.

  • Dry the ethereal solution over anhydrous potassium carbonate (K₂CO₃), filter, and cool to 0°C.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether dropwise until precipitation ceases.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield (2-Methylcyclopropyl)methylamine hydrochloride.

Diagram: Synthetic Workflow

A Crotyl Aldehyde Acetal B Cyclopropyl Acetal A->B Simmons-Smith (Et2Zn, CH2I2) C Cyclopropyl Aldehyde B->C Acidic Deprotection (PPTS) D (2-Methylcyclopropyl)methylamine C->D Reductive Amination (NH4Cl, NaBH3CN) E (2-Methylcyclopropyl)methylamine HCl D->E Salt Formation (HCl)

Caption: Key steps in the synthesis of the target compound.

Part 3: Biological Activity and Therapeutic Potential

Mechanism of Action: Monoamine Oxidase Inhibition

The primary pharmacological interest in (2-Methylcyclopropyl)methylamine hydrochloride stems from its structural analogy to Tranylcypromine, a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1]

Monoamine Oxidase (MAO): MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[7][8] By degrading these neurotransmitters in the presynaptic terminal, MAO plays a critical role in regulating their concentration in the synaptic cleft and, consequently, mood and behavior.[9] It exists in two isoforms, MAO-A and MAO-B, with differing substrate specificities.[7]

Inhibition Mechanism: Cyclopropylamines like Tranylcypromine are mechanism-based inhibitors, often called "suicide substrates."[3] The enzyme attempts to oxidize the amine, which leads to the opening of the strained cyclopropane ring. This generates a highly reactive intermediate that forms a stable, covalent bond with the FAD cofactor in the enzyme's active site, leading to irreversible inactivation.[3] This action prevents the breakdown of monoamines, leading to their accumulation and enhanced neurotransmission.[9] Given its structure, (2-Methylcyclopropyl)methylamine is predicted to follow the same mechanism of action.

Diagram: MAO Inhibition Pathway

MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Synapse Increased Neurotransmitter Levels in Synapse MAO->Synapse Effect Neurotransmitters Serotonin, Dopamine, Norepinephrine Neurotransmitters->MAO Degradation Inhibitor (2-Methylcyclopropyl)methylamine Inhibitor->MAO Irreversible Inhibition

Sources

Foundational

An In-Depth Technical Guide to (2-Methylcyclopropyl)methylamine hydrochloride (CAS Number: 1171835-59-8)

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Methylcyclopropyl)methylamine hydrochloride, with CAS number 1171835-59-8, is a niche yet significant chemical entity within the landscape of me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylcyclopropyl)methylamine hydrochloride, with CAS number 1171835-59-8, is a niche yet significant chemical entity within the landscape of medicinal chemistry and drug discovery. As a substituted cyclopropylamine, it belongs to a class of compounds recognized for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). The unique structural and conformational characteristics of the cyclopropyl ring, coupled with the reactivity of the primary amine, make this molecule a valuable building block in the synthesis of novel therapeutics. This in-depth technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization methods, and its potential applications in drug development, drawing upon the established importance of the cyclopropylamine motif in medicinal chemistry.

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropyl group is a highly valued structural motif in modern drug design, transitioning from a chemical curiosity to a strategic tool for molecular architects.[1] Its incorporation into drug candidates can lead to significant improvements in a range of pharmacological properties. The rigid and strained three-membered ring of cyclopropane offers a unique conformational constraint that can enhance the binding affinity of a molecule to its biological target.[2]

Key advantages of incorporating a cyclopropylamine moiety include:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[1]

  • Increased Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Novel Biological Activity: The unique electronic properties of the cyclopropane ring can lead to novel interactions with biological targets.[3]

(2-Methylcyclopropyl)methylamine hydrochloride is a primary amine that features this valuable cyclopropyl scaffold, with an additional methyl substitution that introduces a chiral center, offering further possibilities for stereospecific interactions with biological targets.

Physicochemical Properties and Stereochemistry

Based on its chemical structure and information from chemical suppliers, the fundamental properties of (2-Methylcyclopropyl)methylamine hydrochloride are summarized below.[4]

PropertyValueSource(s)
CAS Number 1171835-59-8[4]
Molecular Formula C₅H₁₂ClN[4]
Molecular Weight 121.61 g/mol [4]
Appearance White to off-white solid (predicted)
Purity ≥95% (as per typical suppliers)[4]
Solubility Soluble in water (predicted)
Stereochemistry

The name "(2-Methylcyclopropyl)methylamine" indicates the presence of two stereogenic centers, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be classified as two pairs of enantiomers. The cis and trans diastereomers arise from the relative orientation of the methyl and aminomethyl groups on the cyclopropane ring.

  • Trans-isomers: (1R,2S) and (1S,2R)

  • Cis-isomers: (1R,2R) and (1S,2S)

It is crucial for researchers to note that the specific stereoisomer(s) corresponding to CAS number 1171835-59-8 is not explicitly defined in publicly available data. Different synthetic methods may yield different isomeric mixtures. For any application in drug discovery, the separation and characterization of the individual stereoisomers are of paramount importance, as they are likely to exhibit different pharmacological and toxicological profiles. PubChem entries for related structures, such as ((1R,2R)-2-Methylcyclopropyl)methanamine, confirm the existence and characterization of specific stereoisomers.[5][6]

Synthesis and Purification

Proposed Synthetic Protocol: A Multi-step Approach

This proposed synthesis aims to produce the trans isomer, which is often a target in medicinal chemistry due to its more linear and extended conformation.

Step 1: Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

A well-established method for this would be the reaction of trans-crotonaldehyde with a suitable Wittig reagent to form an ester, followed by cyclopropanation and hydrolysis. A more direct approach involves the cyclopropanation of trans-crotonic acid derivatives.

Step 2: Conversion to the Amine

The carboxylic acid can be converted to the primary amine via a Curtius or Hofmann rearrangement.

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Formation of the Acyl Azide: The acid chloride is then reacted with sodium azide (NaN₃) to form the corresponding acyl azide.

  • Curtius Rearrangement: Gentle heating of the acyl azide in an inert solvent (e.g., toluene) induces the Curtius rearrangement to form an isocyanate.

  • Hydrolysis to the Amine: The isocyanate is then hydrolyzed with aqueous acid (e.g., HCl) to yield the desired (2-Methylcyclopropyl)methylamine hydrochloride.

Purification

The final product, (2-Methylcyclopropyl)methylamine hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/diethyl ether, to yield a crystalline solid.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclopropane ring and the presence of stereoisomers. Key signals would include:

    • A doublet for the methyl group on the cyclopropane ring.

    • Multiplets for the cyclopropyl protons.

    • A multiplet for the CH-NH₂ proton.

    • A broad singlet for the -NH₃⁺ protons.

    • Signals for the diastereotopic protons of the -CH₂-NH₃⁺ group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the cyclopropyl carbons, and the methylene carbon. The chemical shifts of the cyclopropyl carbons would be in the characteristic upfield region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the free base (C₅H₁₁N, MW: 85.15 g/mol ).[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for:

  • N-H stretching of the primary ammonium salt (around 3000-3200 cm⁻¹).

  • C-H stretching of the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹).

  • N-H bending vibrations (around 1500-1600 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The primary value of (2-Methylcyclopropyl)methylamine hydrochloride lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The cyclopropylmethylamine motif is a key structural feature in a number of biologically active compounds.[8]

As a Pharmacophore in Enzyme Inhibitors

Cyclopropylamines are known to act as mechanism-based inhibitors of certain enzymes, particularly monoamine oxidases (MAOs). Tranylcypromine, an MAO inhibitor used as an antidepressant, features a cyclopropylamine core that is essential for its activity. The strained ring system facilitates covalent bond formation with the enzyme's flavin cofactor, leading to irreversible inhibition.

In the Development of Neurological and Psychiatric Drugs

The conformational rigidity imparted by the cyclopropyl ring can be advantageous in designing ligands for G-protein coupled receptors (GPCRs) in the central nervous system. For example, the trans-cyclopropylmethyl linker has been incorporated into bivalent ligands targeting the dopamine D3 receptor, which is implicated in substance use disorders and other neuropsychiatric conditions.[9]

Workflow for Incorporation into a Lead Molecule

The following workflow illustrates how (2-Methylcyclopropyl)methylamine hydrochloride can be utilized in a drug discovery program.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Lead Optimization A (2-Methylcyclopropyl)methylamine hydrochloride C Coupling Reaction (e.g., Amidation, Reductive Amination) A->C B Lead Molecule with Reactive Functional Group B->C D Novel Derivative C->D E In vitro Biological Assays (Potency, Selectivity) D->E F ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) E->F G Structure-Activity Relationship (SAR) Studies F->G G->C Iterative Design H Optimized Lead Compound G->H

Caption: A generalized workflow for the incorporation of (2-Methylcyclopropyl)methylamine hydrochloride into a drug discovery pipeline.

Safety and Handling

As with all amine hydrochlorides, (2-Methylcyclopropyl)methylamine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance.

Conclusion

(2-Methylcyclopropyl)methylamine hydrochloride represents a valuable, albeit specialized, building block for medicinal chemists. Its inherent structural features, stemming from the cyclopropylamine motif, offer a compelling strategy for enhancing the pharmacological properties of drug candidates. While specific data for this particular CAS number is limited, a thorough understanding of the broader role of cyclopropylamines in drug discovery allows for its rational application in the synthesis of novel therapeutics. Further research into the stereoselective synthesis and biological evaluation of the individual isomers of this compound will undoubtedly unlock its full potential in the development of next-generation medicines.

References

  • Zhuang, Z., & Yu, J.-Q. (2020). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 142(28), 12015-12019.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • AccelaChem. (n.d.). (2-methylcyclopropyl)methylamine hydrochloride.
  • ChemicalBook. (n.d.). Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR.
  • AccelaChem. (n.d.). 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Aggarwal, S., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). PubMed.
  • Zhuang, Z., & Yu, J.-Q. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines. PubMed.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).
  • PubChem. (n.d.). ((1R,2R)-2-Methylcyclopropyl)methanamine.
  • PubChem. (n.d.). (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine.
  • Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences, 15(1).
  • PubChem. (n.d.). Methylamine hydrochloride.
  • Lautens, M., & Fillion, E. (2000). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 2(26), 4257–4260.
  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
  • Amadis Chemical. (n.d.). cis-C-(2-Methyl-cyclopropyl)-methylamine,2407485-63-4.
  • ChemicalBook. (n.d.). Methylamine hydrochloride(593-51-1) 1H NMR spectrum.
  • BLD Pharm. (n.d.). 932-02-5|(2,2-Diethylcyclopropyl)methanamine hydrochloride.
  • ChemicalBook. (n.d.). Methylamine hydrochloride(593-51-1) 13C NMR spectrum.
  • Kaiser, C., et al. (1962). Process for the production of trans-2-phenylcyclopropylamine.
  • Sanna, M., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI.
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  • Yamada, S. I., et al. (1976). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
  • Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5645.
  • PubChem. (n.d.). (1-Methylcyclopropyl)methanamine.
  • Wang, Q., et al. (2022). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical.
  • El-Sayed, M. A. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2250.
  • Wang, Y., et al. (2021). Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. Polymers, 13(16), 2731.
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Exploratory

A Comprehensive Technical Guide to (2-Methylcyclopropyl)methylamine Hydrochloride: Synthesis, Characterization, and Application

Abstract: This technical guide provides an in-depth exploration of (2-Methylcyclopropyl)methylamine hydrochloride, a valuable chemical intermediate in modern drug discovery and development. The unique conformational cons...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of (2-Methylcyclopropyl)methylamine hydrochloride, a valuable chemical intermediate in modern drug discovery and development. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring make this scaffold a compelling building block for creating novel therapeutic agents.[1][2] This document offers a detailed examination of the compound's physicochemical properties, a representative synthesis protocol with mechanistic insights, a robust workflow for analytical characterization, and a discussion of its applications. Furthermore, it consolidates essential safety and handling procedures to ensure its proper use in a research environment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction to a Key Building Block

In the landscape of medicinal chemistry, the cyclopropyl moiety is a "privileged scaffold" that has garnered significant attention for its unique ability to modulate the biological activity and pharmacokinetic profiles of drug candidates.[2] Its rigid, three-membered ring structure introduces conformational constraints that can enhance binding affinity to target proteins and improve metabolic stability. (2-Methylcyclopropyl)methylamine hydrochloride is a primary amine building block that incorporates this valuable structural motif. As a hydrochloride salt, it exists as a stable, crystalline solid that is highly soluble in aqueous media, rendering it convenient for handling and use in a variety of synthetic transformations.[3][4] This guide serves as a comprehensive resource, detailing the essential technical information required to effectively synthesize, analyze, and utilize this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The key properties of (2-Methylcyclopropyl)methylamine hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₁N·HCl (or C₅H₁₂ClN)[5][6]
Molecular Weight 121.61 g/mol [5][6]
CAS Number 1171835-59-8[6]
Appearance White to off-white crystalline solid (inferred from related compounds)[3][4][7]
Solubility Highly soluble in water; soluble in alcohols like ethanol (inferred)[3][4]
Stability Stable under standard conditions; may be moisture-sensitive[8]

A Representative Synthesis Protocol

The synthesis of cyclopropylamines often involves the addition of an organometallic reagent to a nitrile, followed by reduction and salt formation. The following protocol is a representative method adapted from established chemical principles for similar structures.[9]

Principle of the Synthesis

This two-step synthesis involves the nucleophilic addition of a methyl Grignard reagent to 2-cyclopropanecarbonitrile. The resulting imine intermediate is then reduced in situ by a hydride source to yield the free base, (2-Methylcyclopropyl)methylamine. The final step involves reacting the free base with hydrochloric acid to precipitate the stable, solid hydrochloride salt. Anhydrous conditions are critical in the first step to prevent quenching of the highly reactive Grignard reagent.

Materials and Reagents
  • 2-Cyclopropanecarbonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Hydrochloric acid (solution in diethyl ether or gaseous HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Grignard Addition (Step 1):

    • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen.

    • Add 2-cyclopropanecarbonitrile dissolved in anhydrous diethyl ether to the flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add methylmagnesium bromide solution via a dropping funnel over 30-60 minutes, maintaining the temperature below 10°C. The slow addition is crucial to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Reduction of Imine Intermediate (Step 2):

    • In a separate flask, prepare a suspension of a reducing agent (e.g., LiAlH₄) in anhydrous diethyl ether at 0°C.

    • Carefully and slowly transfer the Grignard reaction mixture from Step 1 into the reducing agent suspension. This step is also highly exothermic and requires strict temperature control.

    • After the addition, allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Work-up and Isolation of the Free Base (Step 3):

    • Quench the reaction cautiously by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup for LiAlH₄).

    • Filter the resulting solids (aluminum salts) and wash them thoroughly with diethyl ether.

    • Combine the filtrate and washes, and dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude (2-Methylcyclopropyl)methylamine free base.

  • Hydrochloride Salt Formation (Step 4):

    • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[9]

    • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure (2-Methylcyclopropyl)methylamine hydrochloride.

Synthesis Workflow Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation cluster_3 Step 4: Salt Formation A 2-Cyclopropanecarbonitrile + Methylmagnesium Bromide B Imine Intermediate (in situ) A->B Anhydrous Ether, 0°C C Reduction with LiAlH₄ B->C D Aqueous Workup C->D E Crude Free Base Amine D->E F Dissolve in Ether E->F G Add HCl F->G H (2-Methylcyclopropyl)methylamine HCl (Final Product) G->H

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization Workflow

Ensuring the identity, purity, and quality of a synthesized compound is paramount. A multi-step analytical approach is recommended.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of small organic molecules.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 210 nm (as the chromophore is weak, a low wavelength is necessary).

  • Procedure: A small sample is dissolved in the mobile phase, injected, and the resulting chromatogram is analyzed. Purity is calculated based on the relative area of the main peak.

Identity Confirmation
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. In positive ion mode, the expected parent ion [M+H]⁺ for the free base (C₅H₁₁N) would be observed at an m/z corresponding to its molecular weight (85.15) plus the mass of a proton.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

    • ¹H NMR: The spectrum will show characteristic signals for the methyl group protons, the methine proton adjacent to the nitrogen, and the distinct, complex multiplets for the protons on the cyclopropyl ring at high field (typically 0-1 ppm).

    • ¹³C NMR: The spectrum will confirm the presence of five distinct carbon atoms in the molecule.

Analytical Workflow Diagram

G Start Synthesized Product HPLC Purity Check (HPLC-UV >95%?) Start->HPLC MS Identity Check 1 (LC-MS) HPLC->MS Purity OK Fail Repurify / Resynthesize HPLC->Fail Purity <95% NMR Identity Check 2 (¹H, ¹³C NMR) MS->NMR Correct Mass MS->Fail Incorrect Mass Pass Qualified Material NMR->Pass Correct Structure NMR->Fail Incorrect Structure

Sources

Foundational

Synthesis of (2-Methylcyclopropyl)methylamine hydrochloride

An In-Depth Technical Guide to the Authored by a Senior Application Scientist For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract (2-Methylcyclopropyl)methylamine and its hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylcyclopropyl)methylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, appearing as key structural motifs in a range of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for preparing (2-Methylcyclopropyl)methylamine hydrochloride. We will delve into the mechanistic underpinnings of various synthetic routes, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, with an emphasis on safety, scalability, and reproducibility. All key claims and protocols are supported by authoritative references.

Introduction: The Significance of the (2-Methylcyclopropyl)methylamine Moiety

The cyclopropyl group is a highly sought-after feature in drug design. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets. The addition of a methyl group and an aminomethyl substituent to this scaffold, as in (2-Methylcyclopropyl)methylamine, provides a versatile platform for further chemical elaboration. This amine serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, making its efficient and scalable synthesis a topic of considerable interest.

Strategic Approaches to the Synthesis of (2-Methylcyclopropyl)methylamine

The synthesis of (2-Methylcyclopropyl)methylamine hydrochloride can be approached through several strategic disconnections. The most logical and commonly employed strategies originate from 2-methylcyclopropanecarboxylic acid or its derivatives. This guide will focus on three primary synthetic pathways:

  • Route A: The Curtius Rearrangement of 2-methylcyclopropanecarbonyl azide.

  • Route B: The Hofmann Rearrangement of 2-methylcyclopropanecarboxamide.

  • Route C: The Reduction of 2-methylcyclopropanecarboxamide.

Each of these routes offers distinct advantages and challenges, which will be discussed in detail. The choice of a particular route will often depend on factors such as available starting materials, scale of the synthesis, and safety considerations.

Synthesis of the Key Precursor: 2-Methylcyclopropanecarboxylic Acid

A scalable and reliable synthesis of 2-methylcyclopropanecarboxylic acid is the cornerstone of all the subsequent routes. While several methods exist for the preparation of cyclopropanecarboxylic acids, a particularly effective approach for the trans-isomer involves the cyclopropanation of an α,β-unsaturated ester.[1]

A scalable process for trans-2-methylcyclopropanecarboxylic acid has been developed utilizing the Corey-Chaykovsky reaction.[1] This method involves the reaction of dimethylsulfoxonium methylide (Corey's ylide) with trans-ethyl crotonate.[1] Through a Design of Experiment (DoE) approach, the optimal conditions were identified as the slow addition of a preformed, cold, anhydrous solution of the ylide to ethyl crotonate in dimethyl sulfoxide (DMSO) at elevated temperatures (80–95 °C).[1] This optimized procedure leads to a significant increase in yield compared to previously reported methods.[1]

Synthetic Route A: The Curtius Rearrangement

The Curtius rearrangement is a powerful and versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[2][3][4] The reaction proceeds through an acyl azide intermediate, which thermally decomposes to an isocyanate, with subsequent hydrolysis yielding the desired amine.[2] This rearrangement is known for its high functional group tolerance and retention of stereochemistry at the migrating group.[3][5]

Mechanistic Overview of the Curtius Rearrangement

The currently accepted mechanism for the Curtius rearrangement is a concerted process.[2][6] Upon heating, the acyl azide undergoes a concerted migration of the R-group to the nitrogen atom with the simultaneous expulsion of nitrogen gas to form an isocyanate.[2][7] This avoids the formation of a highly reactive nitrene intermediate.[2] The resulting isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[8]

Figure 2: Synthetic workflow for Route B via the Hofmann Rearrangement.

Experimental Protocol for Route B

Step 1: Synthesis of 2-Methylcyclopropanecarboxamide

  • Convert 2-methylcyclopropanecarboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride as described in Route A.

  • Add the crude acyl chloride dropwise to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the mixture vigorously until the reaction is complete.

  • The resulting solid amide can be collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent. [9] Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite in situ by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add a solution of 2-methylcyclopropanecarboxamide (1.0 eq) in a suitable solvent (e.g., water, dioxane) to the cold sodium hypobromite solution.

  • The reaction mixture is then heated to promote the rearrangement. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the product amine is isolated by extraction.

Step 3: Formation of the Hydrochloride Salt

  • Follow the procedure described in Route A for the formation of the hydrochloride salt.

Synthetic Route C: Reduction of 2-Methylcyclopropanecarboxamide

This route offers a more direct conversion of the amide to the target amine without the loss of a carbon atom. The reducing agent of choice for this transformation is typically lithium aluminum hydride (LiAlH₄). [10]

The Role of Lithium Aluminum Hydride in Amide Reduction

Lithium aluminum hydride is a powerful nucleophilic reducing agent capable of reducing a wide range of functional groups, including amides. [10][11]The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. The resulting tetrahedral intermediate collapses, with the oxygen atom coordinating to the aluminum species and ultimately being eliminated as an aluminate salt. A second hydride addition to the resulting iminium ion intermediate yields the amine.

Figure 3: Synthetic workflow for Route C via Amide Reduction.

Experimental Protocol for Route C

Step 1: Synthesis of 2-Methylcyclopropanecarboxamide

  • Prepare 2-methylcyclopropanecarboxamide from the corresponding carboxylic acid as described in Route B.

Step 2: Reduction with Lithium Aluminum Hydride

  • To a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methylcyclopropanecarboxamide (1.0 eq) in the same solvent dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude amine.

Step 3: Formation of the Hydrochloride Salt

  • Follow the procedure described in Route A for the formation of the hydrochloride salt.

Safety Precautions for Lithium Aluminum Hydride
  • LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. [12][13][14]All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere. [12][13]* LiAlH₄ is a fine powder that can ignite in moist air or from static discharge. [12]Appropriate PPE, including a fire-retardant lab coat, safety glasses, and impervious gloves, must be worn. [12][13]* A Class D fire extinguisher or dry sand should be readily available for fire emergencies. [12][15]Do not use water, carbon dioxide, or halogenated extinguishing agents on a LiAlH₄ fire. [12][14]* The quenching procedure must be performed with extreme caution, especially on a large scale, due to the vigorous evolution of hydrogen gas.

Data Summary

RouteKey TransformationKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
A Curtius RearrangementSOCl₂, NaN₃, ΔGoodHigh functional group tolerance, stereospecificity.Use of highly toxic and potentially explosive azides.
B Hofmann RearrangementBr₂, NaOHModerate to GoodAvoids the use of azides.Can be sensitive to substrate, use of corrosive reagents.
C Amide ReductionLiAlH₄Good to ExcellentDirect conversion, often high yielding.Requires strictly anhydrous conditions, hazardous reagents.

Conclusion

The synthesis of (2-Methylcyclopropyl)methylamine hydrochloride can be effectively achieved through several well-established synthetic routes. The choice of the optimal pathway depends on a careful consideration of factors such as the scale of the reaction, available equipment, and safety infrastructure. The Curtius and Hofmann rearrangements offer elegant solutions for the conversion of a C4 carboxylic acid precursor to the C3 amine, while the direct reduction of the corresponding amide with lithium aluminum hydride provides a more straightforward, albeit hazardous, alternative. By understanding the mechanistic principles and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and development.

References

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
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  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement? Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material safety data sheet - lithium aluminium hydride.
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  • Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
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  • SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of (2-Methylcyclopropyl)methylamine hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of (2-Methylcyclopropyl)methylamine hydrochloride (CAS No. 1171835-59-8)[1]. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (2-Methylcyclopropyl)methylamine hydrochloride (CAS No. 1171835-59-8)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this primary amine salt. While specific quantitative solubility data for this compound is not extensively published, this guide offers the foundational knowledge and detailed methodologies required to perform such an analysis with scientific rigor.

Introduction to (2-Methylcyclopropyl)methylamine hydrochloride

(2-Methylcyclopropyl)methylamine hydrochloride is a primary amine salt with the molecular formula C₅H₁₂ClN and a molecular weight of 121.61[1][2]. Its structure, featuring a cyclopropyl group, suggests its potential utility as a building block in medicinal chemistry, where such motifs are of interest for their unique conformational properties. As the hydrochloride salt, the compound's physicochemical properties, particularly its solubility, are significantly influenced by the presence of the ionic chloride counter-ion.

Physicochemical Properties:

PropertyValueSource
CAS Number1171835-59-8[1]
Molecular FormulaC₅H₁₂ClN[1][2]
Molecular Weight121.61 g/mol [1][2]
AppearanceTypically a solid crystalline powderGeneral knowledge

Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, and pharmacokinetic studies.

Theoretical Framework for Solubility

The solubility of an amine salt like (2-Methylcyclopropyl)methylamine hydrochloride is governed by the principle of "like dissolves like." As an ionic compound, it is expected to be most soluble in polar solvents capable of solvating the methylcyclopropyl)methylammonium cation and the chloride anion.

Generally, amine salts are significantly more soluble in water and other polar protic solvents than their corresponding free bases[3][4][5]. This is due to the strong ion-dipole interactions between the salt's ions and the solvent molecules. Conversely, solubility in nonpolar organic solvents is expected to be limited. For instance, the analogous compound methylamine hydrochloride is very soluble in water, soluble in ethanol, but insoluble in less polar solvents like acetone, chloroform, and diethyl ether[6]. This provides a strong basis for predicting the solubility behavior of (2-Methylcyclopropyl)methylamine hydrochloride.

Factors influencing solubility include:

  • Solvent Polarity: Higher polarity generally leads to higher solubility.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.

  • pH: The pH of the aqueous solution can impact the equilibrium between the amine salt and its free base, thereby affecting solubility.

  • Presence of other solutes: The common ion effect or the presence of other salts can alter solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for determining the equilibrium solubility of (2-Methylcyclopropyl)methylamine hydrochloride. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical quantification is accurate.

Materials and Equipment
  • (2-Methylcyclopropyl)methylamine hydrochloride

  • A range of solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or Gas Chromatography (GC) system.[7][8][9]

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess (2-Methylcyclopropyl)methylamine hydrochloride B Add to a known volume of solvent in a sealed vial A->B  1.   C Agitate at a constant temperature for 24-48 hours B->C  2.   D Allow solids to settle C->D  3.   E Withdraw supernatant D->E  4.   F Filter through a 0.22 µm syringe filter E->F  5.   G Dilute sample appropriately F->G  6.   H Analyze by a validated HPLC or GC method G->H  7.  

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of (2-Methylcyclopropyl)methylamine hydrochloride to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. A typical temperature for initial screening is ambient temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solids. This step is critical to avoid artificially high solubility values.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or GC.[7][8][9]

    • Prepare a calibration curve using standards of known concentrations of (2-Methylcyclopropyl)methylamine hydrochloride.

    • Calculate the concentration of the saturated solution from the diluted sample, and express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Analytical Methods for Quantification

The choice of analytical method is critical for accurate solubility determination. Due to the nature of the analyte, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used method for the analysis of non-volatile compounds like amine salts.[7][8][9]

  • Stationary Phase: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

  • Detection: UV detection may be possible if the molecule possesses a chromophore. If not, a more universal detector like a Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) would be necessary.

Gas Chromatography (GC)

GC can be used for the analysis of volatile amines. For amine salts, a derivatization step is often required to increase volatility and improve chromatographic performance.

  • Derivatization: The amine can be derivatized with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.

  • Column: A non-polar or mid-polar capillary column is typically used.

  • Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for charged species like amine salts.[10]

  • Method: The inherent charge of the protonated amine allows for its separation in an electric field.

  • Advantages: CE offers high efficiency, short analysis times, and requires only small sample volumes.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][14]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11][12][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of (2-Methylcyclopropyl)methylamine hydrochloride. While specific solubility data is not yet widely published, the theoretical principles and detailed experimental protocols outlined herein empower researchers to generate this critical data with a high degree of scientific rigor. The choice of appropriate analytical methodology, coupled with careful experimental execution, will ensure the acquisition of reliable and reproducible solubility data, which is essential for the advancement of research and development involving this compound.

References

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Retrieved from [Link]

  • PubChem. 2-Cyclopropyl-1-methyl-ethylamine hydrochloride. Retrieved from [Link]

  • Studylib. Amines and Amides: Properties Lab Manual. Retrieved from [Link]

  • Jacobs, A., & Caira, M. R. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(11), 2885-2894. Retrieved from [Link]

  • Airgas. (2025, February 5). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemister.ru. methylamine hydrochloride. Retrieved from [Link]

  • Shmidt, V. S. (1967). The Solubility of Amine Salts in Solvents of Low Polarity and the Influence of Diluents on the Extraction Properties of Amine Salts. Russian Chemical Reviews, 36(12), 946. Retrieved from [Link]

  • ChemBK. METHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Solubility of Things. Methylamine hydrochloride. Retrieved from [Link]

  • AccelaChem. (2-methylcyclopropyl)methylamine hydrochloride. Retrieved from [Link]

  • PubChem. (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Solvent: methylamine. Retrieved from [Link]

  • Sciencemadness Wiki. Methylamine. Retrieved from [Link]

  • Organic Syntheses. Methylamine Hydrochloride. Retrieved from [Link]

  • chemeurope.com. Methylamine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for HMX. Retrieved from [Link]

  • US EPA. OSHA Method 40: Methylamine. Retrieved from [Link]

  • Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

Sources

Foundational

Spectroscopic data for (2-Methylcyclopropyl)methylamine hydrochloride (NMR, IR, MS)

Initiating Data Collection I'm starting by hitting Google hard for spectroscopic data on (2-Methylcyclopropyl)methylamine hydrochloride, hoping to snag NMR, IR, and MS information. I'll then move on to researching the ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by hitting Google hard for spectroscopic data on (2-Methylcyclopropyl)methylamine hydrochloride, hoping to snag NMR, IR, and MS information. I'll then move on to researching the experimental aspects and any related literature I can find on this compound.

Developing The Technical Guide

I'm now structuring the guide, starting with an introduction to (2-Methylcyclopropyl)methylamine hydrochloride and the value of its characterization. I'll break down the NMR, IR, and MS data into distinct sections with tables and explanations, supported by citations. I'm also preparing Graphviz diagrams to visualize the molecule and key spectroscopic correlations. Next comes detailed experimental protocols for each technique, aiming for self-validating explanations with references.

Refining Search Strategies

I'm now expanding my Google searches to include a broader range of search terms and database queries to ensure a comprehensive collection of spectroscopic data for (2-Methylcyclopropyl)methylamine hydrochloride, including authoritative sources for the experimental protocols. I'm also delving into the underlying principles of NMR, IR, and MS spectroscopy to strengthen my explanations for the experimental choices.

Composing the Introduction

I'm currently focused on the introduction. I'll need to briefly introduce the compound. I plan to keep the introduction concise, just enough to set the stage for the spectroscopic data to follow. The goal is to establish a foundation for the guide without delving into excessive detail upfront.

Developing the Outline

I've been working on structuring the content for the guide. Now, I'm concentrating on building a logical outline that incorporates an introduction to the compound and spectroscopic techniques. I am planning to include an explanation of the molecular structure, followed by detailed sections on NMR, IR, and MS data analysis, to build the guide comprehensively.

Formulating the Structure

Now I'm diving deeper into the technical aspects. I'm focusing on the structural details and creating the framework for the spectroscopic analysis. I will create a plan that covers introduction, molecular structure, NMR, IR, and MS details. I will also construct the response for the reader, and include tables and diagrams.

Defining the Guide Scope

My focus is now firmly on the content structure. I've broken down the guide's sections to cover introduction, molecular structure, and in-depth analyses of NMR, IR, and MS data for (2-Methylcyclopropyl)methylamine hydrochloride. I'm prioritizing clarity and practical application throughout. I will also incorporate step-by-step experimental protocols for each spectroscopic technique and create Graphviz diagrams to guide the user. The introduction will set the stage, emphasizing the spectroscopic techniques used for structure elucidation, identification, and quality control.

Developing the Detailed Plan

I'm now fully immersed in the technical details. I've sketched out the introduction and considered the role of spectroscopic techniques. The molecular structure will come next, followed by NMR, IR, and MS data analysis. For each technique, I'll include theoretical principles, data analysis, and a practical experimental protocol, accompanied by workflow diagrams. I've broken the guide into sections for clarity.

Defining Analysis Details

I've started elaborating on the guide's core content. I'm focusing on the introduction and molecular structure, ensuring they're clear and concise. Then, I will address the analysis details, which includes thorough sections on NMR, IR, and MS techniques. My plan is to include theoretical principles, data analysis, and step-by-step experimental protocols. I will be incorporating workflow diagrams to enhance clarity, and a concluding section to emphasize the synergistic use of these techniques. The mental sandbox now shifts to how to address the lack of a single source for all spectroscopic data for this specific compound. I will address this by clearly and confidently building a detailed analysis from well-established principles and known data on similar compounds.

Formulating the Full Plan

Formulating the Content Structure

I'm now ready to organize the generated content into a complete guide. I will start drafting the introductory sections and molecular structure explanations. Then, I plan to develop detailed subsections on NMR, IR, and MS techniques, incorporating theoretical principles, predicted data, experimental protocols, and workflow diagrams. My focus is on synthesizing all available knowledge and data into a clear and concise document.

Exploratory

Purity analysis of (2-Methylcyclopropyl)methylamine hydrochloride

An In-depth Technical Guide to the Purity Analysis of (2-Methylcyclopropyl)methylamine Hydrochloride Abstract This technical guide provides a comprehensive framework for the purity analysis of (2-Methylcyclopropyl)methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Analysis of (2-Methylcyclopropyl)methylamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the purity analysis of (2-Methylcyclopropyl)methylamine hydrochloride, a key building block in modern pharmaceutical synthesis. Recognizing the compound's unique chemical properties—high polarity, potential for stereoisomerism, and its nature as a hydrochloride salt—this paper outlines an orthogonal analytical strategy. We delve into the rationale behind selecting specific techniques, including advanced chromatographic and spectroscopic methods, to ensure a complete and accurate purity profile. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering field-proven insights and detailed, self-validating protocols to meet stringent regulatory requirements.

The Critical Role of Purity in Pharmaceutical Intermediates

(2-Methylcyclopropyl)methylamine hydrochloride is a valuable primary amine intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such a foundational fragment is paramount; any impurities, whether process-related, degradation products, or stereoisomers, can be carried through the synthetic sequence, potentially impacting the final API's safety, efficacy, and stability. The presence of the 2-methyl substituent on the cyclopropyl ring introduces cis/trans stereoisomerism, a critical quality attribute that must be closely monitored and controlled. Furthermore, as a primary amine, this compound requires careful assessment for potential side reactions and the formation of genotoxic impurities.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough understanding and control of impurities in drug substances.[1][2] Guidelines such as ICH Q3A(R2) for new drug substances and ICH M7 for mutagenic impurities provide the framework for identifying, qualifying, and controlling these unwanted components.[2][3] This guide establishes a robust analytical workflow to meet and exceed these regulatory expectations.

Understanding the Impurity Profile

A successful purity analysis begins with a theoretical assessment of potential impurities derived from the manufacturing process and inherent stability of the molecule.

2.1 Process-Related Impurities The synthesis of small-molecule amines can introduce a variety of impurities. For instance, a common route to cyclopropylamines is the Curtius degradation of a corresponding carboxylic acid.[4] This and other potential routes could introduce the impurities listed below.

Impurity Class Potential Specific Impurities Typical Origin Significance
Starting Materials (2-Methylcyclopropyl)carboxylic acid, (2-Methylcyclopropyl)methanolIncomplete reactionProcess control indicator
Reagents Azides, isocyanates (from Curtius rearrangement)Residuals from synthesisPotential for toxicity
Intermediates N-Boc protected amine, corresponding amideIncomplete deprotection or hydrolysisProcess control indicator
By-products Dimeric or oligomeric speciesSide reactionsCan affect API yield and purity
Isomeric Impurities cis-(2-Methylcyclopropyl)methylamineNon-stereoselective synthesisPotential for different biological activity
Residual Solvents Toluene, Diethyl Ether, AcetonitrileUsed during synthesis and purificationControlled under ICH Q3C guidelines[2]

2.2 Degradation Products & Genotoxic Concerns Amines can be susceptible to oxidation. More critically, primary and secondary amines can react with nitrosating agents (e.g., nitrites present as impurities in reagents or excipients) to form N-nitrosamines, a class of potent mutagenic carcinogens.[1][5] The potential for nitrosamine formation must be rigorously assessed as part of the risk evaluation for any process involving amines.[1]

An Orthogonal Analytical Strategy

No single analytical technique can fully characterize the purity of (2-Methylcyclopropyl)methylamine hydrochloride. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a comprehensive assessment.

Purity_Workflow cluster_0 Sample & Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Identification & Confirmation cluster_3 Final Assessment Sample Sample Receipt Initial_Checks Appearance Solubility Water Content (Karl Fischer) Sample->Initial_Checks GC_FID GC-FID for Volatile Impurities & Residual Solvents Initial_Checks->GC_FID HPLC_CAD HPLC (HILIC/Ion-Exchange) for Non-Volatile Impurities Initial_Checks->HPLC_CAD Decision Impurity > Identification Threshold? (e.g., ICH Q3A > 0.10%) GC_FID->Decision HPLC_CAD->Decision GC_MS GC-MS for Impurity ID NMR NMR for Structural Confirmation & Isomer Ratio GC_MS->NMR LC_MS LC-MS for Impurity ID LC_MS->NMR Report Final Purity Report (Assay, Impurities, Isomers) NMR->Report Decision->GC_MS Yes Decision->LC_MS Yes Decision->Report No

Caption: Orthogonal workflow for purity analysis.

Chromatographic Purity Assessment

Chromatography is the cornerstone of separating and quantifying impurities. Due to the analyte's properties, both Gas and Liquid Chromatography are necessary.

4.1 Gas Chromatography (GC) GC is highly effective for analyzing volatile and semi-volatile amines.[6][7] However, the high basicity and polarity of primary amines can lead to strong interactions with the stationary phase, causing poor peak shape (tailing).[8]

Causality Behind Experimental Choices:

  • Column Deactivation: To mitigate peak tailing, a base-deactivated column is essential. Columns treated with potassium hydroxide (KOH) or incorporating a basic functionality in the stationary phase are standard choices.[8]

  • Derivatization: Converting the polar amine to a less polar derivative, such as a silyl or acyl derivative, can dramatically improve chromatographic performance.[9] This is a common strategy to enhance volatility and reduce tailing.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds and is a robust choice for quantification. Mass Spectrometry (MS) is used for identification.

Experimental Protocol: GC-FID Analysis of Related Substances

  • Sample Preparation (Free Base):

    • Accurately weigh ~50 mg of (2-Methylcyclopropyl)methylamine hydrochloride into a vial.

    • Add 1.0 mL of 1 M Sodium Hydroxide to neutralize the salt and 1.0 mL of Methyl tert-butyl ether (MTBE) to extract the free amine.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper organic layer to a new autosampler vial for injection.

  • Instrumental Conditions:

    • System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm, or a specialized base-deactivated column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Detector: FID at 300°C.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the percentage of each impurity using the area percent method, assuming a response factor of 1.0 for unknown impurities.

4.2 High-Performance Liquid Chromatography (HPLC) HPLC is ideal for analyzing the hydrochloride salt directly, along with any non-volatile impurities or degradation products. The high polarity of the analyte makes traditional reversed-phase (RP) chromatography challenging.

Causality Behind Experimental Choices:

  • Stationary Phase:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This mode is excellent for retaining highly polar compounds and is a primary choice.

    • Ion-Exchange Chromatography: Directly leverages the cationic nature of the protonated amine for retention.[10]

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics offer unique selectivity for polar bases.[11]

  • Detector: Since the analyte lacks a strong UV chromophore, universal detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are superior to UV detection for achieving uniform response for all impurities.

Experimental Protocol: HPLC-CAD Purity Method

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Instrumental Conditions:

    • System: Thermo Scientific Vanquish HPLC or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.

    • Gradient: 0-100% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detector: Charged Aerosol Detector (CAD).

  • Data Analysis:

    • Integrate all peaks and report impurity levels based on area percentage.

Structural Elucidation and Identification

Once impurities are detected and quantified, those exceeding the identification threshold (typically 0.10% for APIs) must be structurally characterized.

Impurity_ID_Logic cluster_0 Synthesis & Impurity Formation cluster_1 Potential Impurity Classes cluster_2 Analytical Identification Start Starting Materials (e.g., Carboxylic Acid) Process Synthetic Step Start->Process Reagents Reagents (e.g., DPPA, Base) Reagents->Process Imp_Start Unreacted Starting Material Process->Imp_Start Imp_Byproduct Process By-product (e.g., Dimer) Process->Imp_Byproduct Imp_Isomer Stereoisomer (cis/trans) Process->Imp_Isomer MS Mass Spectrometry (Molecular Weight, Fragmentation) Imp_Start->MS Imp_Byproduct->MS Imp_Isomer->MS Same MW NMR NMR Spectroscopy (Connectivity, Stereochemistry) Imp_Isomer->NMR Distinguish Isomers MS->NMR Confirm Structure

Caption: Logic linking synthesis to impurity identification.

5.1 Mass Spectrometry (MS) Coupled with GC or LC, MS provides the molecular weight of impurities. The fragmentation pattern from Electron Ionization (EI) in GC-MS can give vital structural clues.[12][13] For cyclopropylamines, a characteristic fragmentation is the loss of ethylene (28 Da) from the ring.

Technique Information Provided Typical Use Case
GC-MS (EI) Molecular Ion, Fragmentation PatternIdentification of volatile impurities
LC-MS (ESI) Protonated Molecular Ion [M+H]⁺Identification of non-volatile impurities
High-Resolution MS Accurate Mass (<5 ppm)Elemental composition determination

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive tool for structure confirmation.[14] For (2-Methylcyclopropyl)methylamine hydrochloride, ¹H and ¹³C NMR will confirm the core structure. Most importantly, high-field NMR can distinguish and quantify the cis and trans diastereomers, which may not be separable by chromatography. Techniques like 2D-NMR (COSY, HSQC) can be used to fully assign complex impurity structures. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate assay value without needing a specific reference standard for the analyte itself.

Conclusion: A Framework for Assured Quality

The purity analysis of (2-Methylcyclopropyl)methylamine hydrochloride demands a multi-faceted, scientifically-grounded approach. By combining high-resolution chromatographic techniques like base-deactivated GC and HILIC/HPLC with powerful spectroscopic tools such as MS and NMR, a complete picture of the impurity profile can be established. This orthogonal strategy ensures that all potential impurities—process-related, degradants, and isomers—are effectively separated, identified, and quantified. Implementing these robust, self-validating protocols allows drug development professionals to ensure the quality and safety of this critical intermediate, ultimately supporting the delivery of safe and effective medicines.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of... [Download Scientific Diagram]. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopropylamine in NIST WebBook. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]

  • Gowrisankar, D., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica, 80(4), 951–958. Retrieved from [Link]

  • ResearchGate. (2021). Assessment of Regulatory Requirements for Nitrosamine Impurities on the Drug Development and Post Approval. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2022). RP-HPLC Technique. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1334–1337. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

Sources

Foundational

Sourcing (2-Methylcyclopropyl)methylamine Hydrochloride for Pharmaceutical Research: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of high-quality starting materials and intermediates is a critical, yet often challenging, first step in the discovery pipeline. The che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the procurement of high-quality starting materials and intermediates is a critical, yet often challenging, first step in the discovery pipeline. The chemical integrity of these building blocks directly impacts the validity of experimental results and the successful progression of a potential therapeutic candidate. This in-depth guide provides a technical overview of sourcing (2-Methylcyclopropyl)methylamine hydrochloride, a valuable amine for introducing the synthetically versatile cyclopropylmethyl moiety in medicinal chemistry.

Introduction: The Significance of the Cyclopropylmethyl Amine Moiety in Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its unique conformational constraints and electronic properties can impart favorable characteristics to a drug candidate, including increased potency, metabolic stability, and improved pharmacokinetic profiles. The introduction of a cyclopropylmethyl amine, such as (2-Methylcyclopropyl)methylamine, provides a key building block for exploring this chemical space. This amine is particularly useful in the synthesis of novel therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system, infectious diseases, and oncology.[1] The hydrochloride salt form offers improved handling and stability for research applications.

Commercial Suppliers of (2-Methylcyclopropyl)methylamine Hydrochloride for Research

Identifying a reliable supplier is paramount. The following table provides a comparative overview of some commercial suppliers that list (2-Methylcyclopropyl)methylamine hydrochloride or structurally related compounds, catering to the research and development community. Researchers are advised to contact these suppliers directly for the most current information on availability, pricing, and detailed specifications.

SupplierProduct NameCAS NumberPurityAvailable DocumentationNotes
Santa Cruz Biotechnology (2-methylcyclopropyl)methylamine hydrochloride141235-51-6Not specifiedWebsiteA well-known supplier of biochemicals for research.[2]
AccelaChem (2-methylcyclopropyl)methylamine hydrochloride1171835-59-8≥95%CoA, SDS availableSpecializes in advanced R&D chemicals.[3]
Biosynth (2-Cyclohexylpropyl)(methyl)amine hydrochloride64011-61-6Not specifiedWebsiteOffers a wide range of chemicals for pharmaceutical testing, including similar structures.[4]
Hit2Lead [(2,2-dimethylcyclopropyl)methyl]amine hydrochloride926019-11-6Not specifiedWebsiteA supplier of chemical building blocks for drug discovery.[5]
Sigma-Aldrich (2,2-Dimethylpropyl)methylamine hydrochlorideNot specifiedNot specifiedCoA, COOOffers a broad range of research chemicals, including related amine hydrochlorides.

Quality Control: Ensuring the Integrity of Your Starting Material

The quality of (2-Methylcyclopropyl)methylamine hydrochloride can significantly influence the outcome of your research. A thorough evaluation of the supplier's quality control processes and documentation is essential.

The Certificate of Analysis (CoA): A Critical Document

A Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical. When sourcing (2-Methylcyclopropyl)methylamine hydrochloride, researchers should demand a comprehensive CoA that includes the following:

  • Identification: Confirmation of the chemical structure, typically by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity: A quantitative measure of the compound's purity, most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For research purposes, a purity of ≥95% is generally acceptable, although higher purity may be required for certain applications.

  • Appearance: A description of the physical state and color of the compound.

  • Solubility: Information on the solubility of the compound in various solvents.

  • Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.

  • Water Content: The amount of water present, often determined by Karl Fischer titration.

Representative Certificate of Analysis

Below is a hypothetical, yet representative, Certificate of Analysis for research-grade (2-Methylcyclopropyl)methylamine hydrochloride.

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Purity (HPLC) ≥ 95.0%97.2%HPLC
Mass Spectrum (LC-MS) Conforms to molecular weightConformsLC-MS
Water Content (Karl Fischer) ≤ 1.0%0.3%Karl Fischer
Residual Solvents Meets ICH Q3C limitsConformsGC-HS

Experimental Protocols: Synthesis and Analysis

For research groups with synthetic chemistry capabilities, the in-house synthesis of (2-Methylcyclopropyl)methylamine hydrochloride may be a viable option. The following is a representative, step-by-step methodology for its synthesis and analysis.

Synthesis of (2-Methylcyclopropyl)methylamine Hydrochloride

This protocol is a conceptual workflow and should be adapted and optimized based on laboratory conditions and safety protocols.

Workflow for Synthesis:

cluster_synthesis Synthesis start Start with (2-Methylcyclopropyl)methanol oxidation Oxidation to Aldehyde start->oxidation e.g., PCC, DMP reductive_amination Reductive Amination with Ammonia oxidation->reductive_amination NH3, NaBH3CN hcl_salt HCl Salt Formation reductive_amination->hcl_salt HCl in Ether end_product (2-Methylcyclopropyl)methylamine Hydrochloride hcl_salt->end_product

A conceptual workflow for the synthesis of (2-Methylcyclopropyl)methylamine hydrochloride.

Step-by-Step Methodology:

  • Oxidation of (2-Methylcyclopropyl)methanol: To a stirred solution of (2-methylcyclopropyl)methanol in dichloromethane (DCM), add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of Aldehyde: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to yield the crude (2-methylcyclopropyl)carbaldehyde.

  • Reductive Amination: Dissolve the crude aldehyde in methanol and add a solution of ammonia in methanol. Stir the mixture for 1-2 hours at room temperature. Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) portion-wise. Allow the reaction to stir overnight at room temperature.

  • Work-up and Isolation of the Free Amine: Quench the reaction by the addition of water. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-methylcyclopropyl)methylamine.

  • Formation of the Hydrochloride Salt: Dissolve the crude amine in diethyl ether and cool to 0 °C. Add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Methylcyclopropyl)methylamine hydrochloride as a solid.

Analytical Characterization

Workflow for Quality Control Analysis:

cluster_qc Quality Control Analysis sample Synthesized Product hplc HPLC Analysis sample->hplc Purity Assessment nmr ¹H NMR Analysis sample->nmr Structural Confirmation lcms LC-MS Analysis sample->lcms Identity Confirmation final_coa Generate CoA hplc->final_coa nmr->final_coa lcms->final_coa

A typical workflow for the analytical quality control of the synthesized product.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Expected Outcome: A major peak corresponding to the product with a purity of ≥95%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

    • Expected ¹H NMR signals: Resonances corresponding to the methyl group, the cyclopropyl protons, and the methylene protons adjacent to the nitrogen. The chemical shifts and coupling patterns will be characteristic of the structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Expected Mass: The mass spectrum should show a prominent ion corresponding to the protonated free amine [M+H]⁺.

Conclusion

The successful integration of (2-Methylcyclopropyl)methylamine hydrochloride into a drug discovery program hinges on the careful selection of a reputable commercial supplier or the diligent in-house synthesis and characterization of this key building block. By prioritizing comprehensive analytical documentation, such as a detailed Certificate of Analysis, and understanding the fundamental quality control assays, researchers can ensure the integrity of their starting materials and build a solid foundation for their scientific endeavors.

References

  • AccelaChem. 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride. Retrieved from [Link][3]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(230). Retrieved from [Link][6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (2-Methylcyclopropyl)methylamine Hydrochloride in Organic Synthesis

Prepared by a Senior Application Scientist These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-Methylcyclopropyl)methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-Methylcyclopropyl)methylamine hydrochloride. This document offers insights into its synthetic applications, supported by detailed experimental protocols and mechanistic rationale.

Introduction: The Strategic Value of the (2-Methylcyclopropyl)methylamine Scaffold

(2-Methylcyclopropyl)methylamine hydrochloride is a valuable building block in modern organic synthesis, particularly in the fields of medicinal and agrochemical research. The incorporation of the cyclopropyl ring, a motif increasingly found in pharmaceuticals, offers several strategic advantages:

  • Conformational Rigidity: The strained three-membered ring imparts a degree of conformational constraint on adjacent functionalities, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

  • Unique Physicochemical Properties: The introduction of this scaffold can modulate lipophilicity and other properties crucial for drug absorption, distribution, metabolism, and excretion (ADME).

The additional methyl group on the cyclopropane ring provides a further point of differentiation, influencing steric interactions and potentially creating novel intellectual property. This guide will detail key synthetic transformations involving (2-Methylcyclopropyl)methylamine, providing robust starting points for its application in research and development.

Core Synthetic Applications and Protocols

(2-Methylcyclopropyl)methylamine hydrochloride, as a primary amine, readily participates in a variety of fundamental bond-forming reactions. The hydrochloride salt form enhances its stability and ease of handling. For most applications, the free base must be generated in situ or in a separate step by treatment with a suitable base.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

The direct N-alkylation of (2-Methylcyclopropyl)methylamine is a fundamental transformation for introducing further diversity. While direct alkylation with alkyl halides can be prone to over-alkylation, modern catalytic methods offer greater control.

Conceptual Workflow for N-Alkylation:

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle (Borrowing Hydrogen) cluster_2 Work-up & Purification A (2-Methylcyclopropyl)methylamine HCl B Base (e.g., K2CO3, Et3N) A->B Liberation of free amine H Imine Formation B->H C Alkyl Halide (R-X) or Alcohol (R-OH) C->H D Solvent (e.g., ACN, Toluene) E [Ru] or [Ir] Catalyst F Alcohol Oxidation E->F G Aldehyde/Ketone Formation F->G G->H + Free Amine I Imine Reduction H->I I->E Regenerates Catalyst J Aqueous Work-up K Extraction J->K L Chromatography K->L M N-Alkylated Product L->M

Caption: Workflow for N-Alkylation of (2-Methylcyclopropyl)methylamine.

Protocol 1: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly reliable and versatile method for the controlled synthesis of secondary and tertiary amines.[1][2][3][4][5]

Reaction Scheme:

(2-Methylcyclopropyl)methylamine + R¹C(=O)R² → N-((2-Methylcyclopropyl)methyl)alkan-amine

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add (2-Methylcyclopropyl)methylamine hydrochloride (1.0 eq), the corresponding aldehyde or ketone (1.1 eq), and a suitable solvent such as methanol or dichloromethane (0.1-0.5 M).

  • pH Adjustment: Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Table: Representative Reducing Agents for Reductive Amination

Reducing AgentKey Features
Sodium TriacetoxyborohydrideMild and selective for imines over carbonyls, allowing for a one-pot procedure.
Sodium CyanoborohydrideEffective but toxic due to the potential release of cyanide.
Catalytic Hydrogenation (H₂/Pd)"Green" and efficient, but may require specialized equipment.
N-Arylation: Synthesis of N-Aryl-(2-methylcyclopropyl)methylamines

The formation of a C-N bond between an aromatic ring and the amine is a cornerstone of medicinal chemistry. Modern palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice.

Conceptual Workflow for N-Arylation:

G cluster_0 Reaction Components cluster_1 Catalytic Cycle cluster_2 Product Isolation A (2-Methylcyclopropyl)methylamine HCl H Amine Coordination & Deprotonation A->H B Aryl Halide (Ar-X) G Oxidative Addition B->G C Palladium Pre-catalyst C->G D Ligand (e.g., XPhos, RuPhos) D->G E Base (e.g., NaOtBu, K3PO4) E->H F Solvent (e.g., Toluene, Dioxane) G->H I Reductive Elimination H->I J Pd(0) Regeneration I->J J->G K Filtration L Extraction K->L M Purification L->M N N-Aryl Product M->N

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 2: Buchwald-Hartwig Amination

Reaction Scheme:

(2-Methylcyclopropyl)methylamine + Ar-X → N-Aryl-(2-methylcyclopropyl)methylamine

Experimental Protocol:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and (2-Methylcyclopropyl)methylamine hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Amide Coupling: Synthesis of N-Acyl Derivatives

Amide bond formation is one of the most frequently employed reactions in drug discovery.[6][7] (2-Methylcyclopropyl)methylamine can be readily coupled with carboxylic acids using a variety of standard coupling reagents.

Protocol 3: Amide Coupling using HATU

Reaction Scheme:

(2-Methylcyclopropyl)methylamine + R-COOH → N-((2-Methylcyclopropyl)methyl)amide

Experimental Protocol:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of (2-Methylcyclopropyl)methylamine hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours and monitor its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Table: Common Amide Coupling Reagents

Coupling ReagentActivating Agent ForByproducts
HATUCarboxylic AcidTetramethylurea, HOBt
EDC/HOBtCarboxylic AcidN,N'-dicyclohexylurea (DCU), HOBt
Acyl ChloridesAmineHCl (requires a stoichiometric base)

Scientific Integrity and Causality in Experimental Design

  • Choice of Base: In reactions involving the hydrochloride salt, a sufficient amount of base is crucial not only to neutralize the salt but also to facilitate the desired reaction (e.g., deprotonation of the amine for nucleophilic attack). Non-nucleophilic bases like DIPEA or triethylamine are preferred in amide couplings to avoid competing reactions. For N-arylation, stronger bases like sodium tert-butoxide are often necessary to deprotonate the amine in the catalytic cycle.

  • Solvent Selection: Anhydrous and degassed solvents are critical in cross-coupling reactions to prevent catalyst deactivation. The polarity of the solvent can also influence reaction rates and solubility of reagents.

  • Inert Atmosphere: Palladium and ruthenium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, conducting these reactions under an inert atmosphere of nitrogen or argon is essential for reproducibility and high yields.

Conclusion

(2-Methylcyclopropyl)methylamine hydrochloride is a versatile and valuable building block for the synthesis of novel chemical entities. The protocols outlined in this guide provide a solid foundation for its incorporation into a wide range of molecular scaffolds. Researchers are encouraged to use these methods as a starting point and optimize conditions for their specific substrates to achieve the best possible outcomes.

References

  • Simpson, L. L. (1983). Ammonium-chloride and methylamine hydrochloride antagonize clostridial neurotoxins. Journal of Pharmacology And Experimental Therapeutics, 225(3), 546-552.
  • Radulovic, N. S., Miltojevic, A. B., & Vukicevic, R. D. (2013). Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes. Comptes Rendus Chimie, 16(3), 257-270.
  • Han, J., Piane, J. J., Gizenski, H., Elacque, E., & Nacsa, E. D. (2025). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts can be achieved in very good yields using HBTU in combination with Hünig's base in 1-2 h. Organic Letters, 27, 1923-1928.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Student. (2023, March 16).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application

Use of (2-Methylcyclopropyl)methylamine hydrochloride as a building block

An In-Depth Guide to the Synthetic Utility of (2-Methylcyclopropyl)methylamine Hydrochloride Introduction: The Strategic Value of the Methylcyclopropylamine Moiety In the landscape of modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of (2-Methylcyclopropyl)methylamine Hydrochloride

Introduction: The Strategic Value of the Methylcyclopropylamine Moiety

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing pharmacological profiles. (2-Methylcyclopropyl)methylamine hydrochloride serves as a critical building block for introducing the methylcyclopropylmethylamine scaffold into target molecules. This fragment is of particular interest due to the inherent characteristics of the cyclopropyl ring—a strained, three-membered carbocycle that imparts conformational rigidity, metabolic stability, and altered lipophilicity to parent structures.[1][2] The primary amine provides a versatile reactive handle for a variety of synthetic transformations, making this reagent a cornerstone in the synthesis of complex molecular architectures, most notably in the development of advanced oncology therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4][5][6]

This guide provides a detailed exploration of the key applications of (2-Methylcyclopropyl)methylamine hydrochloride, complete with field-tested protocols and insights into the causality behind experimental choices.

Compound Property Value
IUPAC Name (2-Methylcyclopropyl)methanamine hydrochloride
CAS Number 1171835-59-8[7]
Molecular Formula C₅H₁₂ClN[7]
Molecular Weight 121.61 g/mol [7][8]
Appearance Typically an off-white to white solid
Key Structural Features Primary amine, substituted cyclopropane ring

Application 1: Amide Bond Formation via Acylation

The formation of an amide bond is one of the most robust and frequently employed reactions in pharmaceutical synthesis.[9] Coupling (2-Methylcyclopropyl)methylamine with carboxylic acids is a direct and efficient method to integrate its unique structural features into a lead compound or drug candidate. The resulting amide is generally stable in vivo, and the cyclopropyl moiety can occupy specific hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity.

Scientific Rationale & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated". Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is highly susceptible to nucleophilic attack by the primary amine. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is essential for two reasons: 1) to deprotonate the hydrochloride salt, liberating the free (2-Methylcyclopropyl)methylamine, and 2) to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[11]

AmideCoupling cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts R_COOH Carboxylic Acid (R-COOH) Activation Activation Step: Formation of Activated Ester R_COOH->Activation Reacts with Amine_HCl (2-Methylcyclopropyl)methylamine Hydrochloride Coupling Nucleophilic Attack: Amine reacts with Activated Ester Amine_HCl->Coupling Liberated by Base CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Amine_HCl Activation->Coupling Forms Amide Target Amide Product Coupling->Amide Byproducts Byproducts (e.g., HOBt, Urea derivative) Coupling->Byproducts

Fig 1. Workflow for Amide Coupling.
Protocol: General Procedure for HATU-Mediated Amide Coupling

Objective: To synthesize an N-((2-methylcyclopropyl)methyl) amide from a generic carboxylic acid.

Reagent Molar Eq. Purpose
Carboxylic Acid1.0Substrate
(2-Methylcyclopropyl)methylamine HCl1.1Building Block
HATU1.2Coupling Agent
DIPEA3.0Base (Amine liberation & acid scavenger)
Anhydrous DMF-Solvent

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the activated ester forms.

  • Amine Addition: Add (2-Methylcyclopropyl)methylamine hydrochloride (1.1 eq) to the reaction mixture as a solid.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated aqueous sodium chloride (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Application 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[12][13] This reaction allows for the connection of the (2-methylcyclopropyl)methylamine building block to various molecular scaffolds, yielding secondary amines that are key intermediates in many drug discovery programs.[14]

Scientific Rationale & Mechanistic Insight

The reaction proceeds in two main stages, which can occur in one pot.[12] First, the nucleophilic amine attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine (or iminium ion under acidic conditions). The reaction is typically performed under mildly acidic conditions, which catalyzes the dehydration step. In the second stage, a reducing agent selectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reducing agent for this transformation.[15] It is milder than other hydrides like sodium borohydride and is particularly effective at reducing the protonated iminium ion intermediate in situ. Its steric bulk and reduced reactivity prevent the reduction of the starting aldehyde or ketone, leading to higher yields and cleaner reactions.[15]

ReductiveAmination cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Final Product Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Ion Formation (Reversible) Carbonyl->Imine_Formation Amine (2-Methylcyclopropyl)methylamine (as free base or HCl salt) Amine->Imine_Formation Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reduction Hydride Reduction Reducer->Reduction Imine_Formation->Reduction Reduced by Sec_Amine Secondary Amine Product Reduction->Sec_Amine

Fig 2. Workflow for Reductive Amination.
Protocol: General Procedure for Reductive Amination with STAB

Objective: To synthesize a secondary amine from an aldehyde/ketone and (2-Methylcyclopropyl)methylamine hydrochloride.

Reagent Molar Eq. Purpose
Aldehyde or Ketone1.0Substrate
(2-Methylcyclopropyl)methylamine HCl1.2Building Block
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Anhydrous Dichloroethane (DCE) or THF-Solvent
Optional: Acetic Acid0.1-1.0Catalyst (if needed)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq) and (2-Methylcyclopropyl)methylamine hydrochloride (1.2 eq) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the suspension portion-wise over 10 minutes. The reaction is often exothermic, and gas evolution may be observed.

  • Reaction: Continue to stir the reaction at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the carbonyl starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired secondary amine.

Advanced Application & Case Study: C-H Functionalization and the Synthesis of PARP Inhibitors

The (2-methylcyclopropyl)methylamine scaffold is a privileged structure in the design of PARP inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[5][16][17] The drug Niraparib is a prominent example where a related cyclopropylamine moiety is crucial for its activity.[3][4]

Furthermore, cutting-edge research has demonstrated the direct, enantioselective C(sp³)-H functionalization of cyclopropylmethylamines using palladium catalysis.[18][19][20] These advanced methods allow for the direct attachment of aryl or other groups to the cyclopropane ring, opening up new avenues for rapidly building molecular complexity and exploring novel chemical space.[21] These reactions often employ a directing group on the amine to control regioselectivity, with the catalysis proceeding through a Pd(II)/Pd(IV) cycle.[19][20]

DrugSynthesis BuildingBlock (2-Methylcyclopropyl)methylamine Hydrochloride Coupling Key Coupling Reaction (Amidation or Reductive Amination) BuildingBlock->Coupling Scaffold Core Molecular Scaffold (e.g., Carboxylic Acid, Aldehyde) Scaffold->Coupling Intermediate Key Intermediate Coupling->Intermediate FurtherSteps Further Synthetic Steps (e.g., Cyclizations, Cross-Couplings) Intermediate->FurtherSteps FinalProduct Biologically Active Molecule (e.g., PARP Inhibitor) FurtherSteps->FinalProduct

Fig 3. Strategic role of the building block in multi-step synthesis.

The ability to utilize (2-Methylcyclopropyl)methylamine hydrochloride in fundamental reactions like amidation and reductive amination provides a reliable and scalable path to key intermediates required for the synthesis of complex drugs like PARP inhibitors.[3][22] The protocols outlined in this guide serve as a foundational blueprint for researchers and drug development professionals aiming to leverage the unique properties of this valuable synthetic building block.

References

Sources

Method

Application Notes &amp; Experimental Protocols for (2-Methylcyclopropyl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the (2-Methylcyclopropyl)methylamine Moiety in Medicinal Chemistry (2-Methylcyclopropyl)methylamine hydrochloride is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the (2-Methylcyclopropyl)methylamine Moiety in Medicinal Chemistry

(2-Methylcyclopropyl)methylamine hydrochloride is a primary amine building block that offers a unique combination of structural rigidity, metabolic stability, and conformational constraint, making it a valuable synthon for drug discovery and development. The incorporation of the cyclopropyl group into a molecule can significantly influence its pharmacological properties. The inherent strain of the three-membered ring provides a rigid scaffold that can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.[1] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains, which can lead to improved pharmacokinetic profiles.[1]

This application note provides a guide to the use of (2-Methylcyclopropyl)methylamine hydrochloride in common synthetic transformations, focusing on amide bond formation and reductive amination. While specific, peer-reviewed protocols for this exact compound are not widely documented, the following sections detail robust, generalized procedures based on established synthetic methodologies for primary amines. These protocols are designed to serve as a starting point for researchers, with recommendations for optimization and characterization.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for reaction setup and success.

PropertyValueSource
CAS Number 1171835-59-8[2]
Molecular Formula C₅H₁₁N·HCl[2]
Molecular Weight 121.61 g/mol [2]
Appearance White to off-white solidGeneric SDS
Purity ≥95%[2]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General amine salt properties

Core Applications & Synthetic Potential

The primary amine functionality of (2-Methylcyclopropyl)methylamine makes it a versatile precursor for a variety of chemical transformations. Its hydrochloride salt form enhances stability and ease of handling. Prior to its use in many organic reactions, the free base of the amine must be liberated. This is typically achieved by treatment with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an aqueous solution of sodium bicarbonate.

The cyclopropylamine moiety is a key pharmacophore in several classes of therapeutic agents, most notably as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and neurological disorders.[3][4][5] The unique electronic properties of the cyclopropane ring are thought to play a role in the mechanism-based inhibition of the flavin-dependent MAO enzymes.[3][4][5]

Experimental Protocols

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is one of the most fundamental reactions in medicinal chemistry. The following protocol describes a general procedure for the coupling of (2-Methylcyclopropyl)methylamine hydrochloride with a carboxylic acid using a carbodiimide activating agent.

Workflow for Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve carboxylic acid (1.0 eq) in anhydrous DCM or DMF B Add (2-Methylcyclopropyl)methylamine HCl (1.1 eq) and HOBt (1.2 eq) A->B C Add DIPEA (2.5 eq) to liberate free amine B->C D Cool reaction to 0 °C C->D E Add EDC·HCl (1.2 eq) portion-wise D->E F Warm to RT and stir for 4-16 h E->F G Quench with water, extract with organic solvent F->G H Wash with brine, dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by flash column chromatography I->J K K J->K Characterize product (NMR, LC-MS)

Caption: Workflow for amide coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the carboxylic acid (1.0 equivalent) and dissolve it in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Amine and Coupling Additive: Add (2-Methylcyclopropyl)methylamine hydrochloride (1.1 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents).

  • Liberation of the Free Amine: Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equivalents), to the reaction mixture. The hydrochloride salt will react with the base to form the free amine in situ. Stir for 10-15 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add the carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), portion-wise over 5-10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, dilute with additional DCM and transfer to a separatory funnel. If DMF is used, dilute with ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified amide product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Amine Hydrochloride Salt: Using the hydrochloride salt improves the stability and shelf-life of the amine. A base is required to neutralize the HCl and generate the nucleophilic free amine for the reaction.

  • Coupling Additives (HOBt, HOAt): These additives react with the activated carboxylic acid to form an active ester intermediate. This intermediate is less prone to side reactions and racemization (if the carboxylic acid is chiral) and reacts efficiently with the amine.

  • Carbodiimides (EDC·HCl): These are dehydrating agents that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. EDC·HCl is often preferred as its urea byproduct is water-soluble and easily removed during the aqueous work-up.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl compound and an amine into a more substituted amine.

Workflow for Reductive Amination

G cluster_prep Reaction Preparation cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification A Dissolve aldehyde or ketone (1.0 eq) in anhydrous solvent (e.g., DCE, MeOH) B Add (2-Methylcyclopropyl)methylamine HCl (1.2 eq) A->B C Add DIPEA (2.5 eq) to liberate free amine B->C D Stir at RT for 1-2 h to form imine C->D E Add reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) D->E F Stir for 12-24 h at RT E->F G Quench with saturated NaHCO₃ solution F->G H Extract with organic solvent (e.g., DCM) G->H I Dry over Na₂SO₄, concentrate in vacuo H->I J Purify by flash column chromatography I->J K K J->K Characterize product (NMR, LC-MS)

Caption: Workflow for reductive amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF).

  • Addition of Amine: Add (2-Methylcyclopropyl)methylamine hydrochloride (1.2 equivalents).

  • Liberation of Free Amine: Add a suitable non-nucleophilic base like DIPEA or TEA (2.5 equivalents) and stir for 10-15 minutes at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the resulting secondary amine using NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent Choice: The choice of solvent can be critical. Aprotic solvents like DCE are common, while protic solvents like methanol can sometimes accelerate imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone significantly and is less toxic than sodium cyanoborohydride. It is also tolerant of mildly acidic conditions that can favor imine formation.

Safety & Handling

As with all amine hydrochlorides, (2-Methylcyclopropyl)methylamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Amine compounds can be irritating to the skin, eyes, and respiratory tract. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

(2-Methylcyclopropyl)methylamine hydrochloride is a promising building block for the synthesis of novel chemical entities with potential applications in drug discovery. Its unique structural features can impart desirable pharmacological properties. The generalized protocols for amide coupling and reductive amination provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. As with any chemical reaction, optimization of conditions may be necessary to achieve the desired outcome for specific substrates.

References

  • AccelaChem. 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride. Available at: [Link]

  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3127-3138. Available at: [Link]

  • ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Available at: [Link]

  • Sci-Hub. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. Available at: [Link]

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Application

Strategies for the Development and Validation of Analytical Methods for Quantifying (2-Methylcyclopropyl)methylamine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the development and validation of analytical methods for the quantificatio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the development and validation of analytical methods for the quantification of (2-Methylcyclopropyl)methylamine hydrochloride. As a small, polar primary amine hydrochloride, this compound presents unique analytical challenges, including poor volatility and limited retention in traditional reversed-phase liquid chromatography.[1][2] We present two robust analytical strategies: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC). This note explains the causality behind the selection of each method, provides detailed, step-by-step protocols, and outlines a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Introduction and Methodological Considerations

(2-Methylcyclopropyl)methylamine hydrochloride (C₅H₁₁N·HCl, MW: 121.61) is a chemical entity often used as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][7] Accurate quantification of this intermediate is critical for process control, yield optimization, and ensuring the purity of the final API.

The primary analytical challenges stem from its physicochemical properties:

  • High Polarity & Low Volatility: The amine hydrochloride salt is a polar, non-volatile solid, making direct analysis by Gas Chromatography (GC) problematic.[8][9]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which limits sensitivity for HPLC with UV detection.

  • Poor Retention: As a small, hydrophilic compound, it is poorly retained on traditional C18 reversed-phase HPLC columns, often eluting in the solvent front.[1][10]

To overcome these challenges, two primary strategies are recommended:

  • Gas Chromatography with Derivatization: This classic approach chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[8][11] The derivatization process converts the polar primary amine into a less polar, more stable derivative.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This HPLC technique is specifically designed for the separation of polar and hydrophilic compounds.[13][14][15] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes that are unretained in reversed-phase chromatography.[10][16]

The choice between these methods depends on available instrumentation, required sensitivity, and sample matrix complexity.

Protocol 1: Quantification by Gas Chromatography with Derivatization (GC-FID)

Principle and Rationale

Direct injection of (2-Methylcyclopropyl)methylamine hydrochloride into a GC system leads to poor peak shape and potential thermal degradation. Derivatization is essential. We propose acylation using propyl chloroformate. This reagent reacts with the primary amine to form a stable, more volatile, and less polar carbamate derivative, which exhibits excellent chromatographic behavior.[9][17] Flame Ionization Detection (FID) is a robust, universal detector for organic compounds and is well-suited for the resulting derivative.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Accurately weigh ~25 mg of sample B Dissolve in 10 mL of 1M NaOH A->B C Add Internal Standard (e.g., N-propylamine) B->C D Add 2 mL Toluene & 100 µL Propyl Chloroformate C->D E Vortex vigorously for 2 minutes F Centrifuge to separate layers G Transfer organic layer (top) to GC vial F->G H Inject 1 µL into GC-FID system

Caption: Workflow for GC-FID analysis via derivatization.

Detailed Protocol

Reagents and Materials:

  • (2-Methylcyclopropyl)methylamine hydrochloride standard and sample

  • Propyl chloroformate

  • Sodium Hydroxide (NaOH), 1M solution

  • Toluene, HPLC grade

  • Internal Standard (IS), e.g., (Cyclopropylmethyl)amine or similar primary amine not present in the sample.

  • Deionized water

  • 2 mL autosampler vials, vortex mixer, centrifuge

Procedure:

  • Standard/Sample Preparation:

    • Accurately weigh approximately 25 mg of the (2-Methylcyclopropyl)methylamine hydrochloride standard or sample into a 15 mL screw-cap tube.

    • Add 10 mL of 1M NaOH solution to neutralize the hydrochloride and free the amine base.

    • Add a known concentration of the internal standard.

  • Derivatization:

    • To the aqueous solution, add 2 mL of Toluene.

    • Add 100 µL of propyl chloroformate. Caution: Chloroformates are corrosive and moisture-sensitive. Handle in a fume hood.

    • Immediately cap the tube tightly and vortex vigorously for 2 minutes to facilitate the reaction and extraction into the organic phase.[17]

  • Extraction and Analysis:

    • Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete phase separation.

    • Carefully transfer the upper organic (Toluene) layer to a GC autosampler vial.

    • Inject 1 µL of the organic layer into the GC-FID system.

GC-FID Conditions (Suggested Starting Point):

Parameter Value
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temp 250 °C
Split Ratio 20:1
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Detector FID

| Detector Temp | 300 °C |

Protocol 2: Quantification by HILIC-HPLC

Principle and Rationale

HILIC is an ideal technique for retaining and separating very polar compounds that are unsuitable for reversed-phase chromatography.[10][14] The mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a bulk mobile phase high in organic solvent.[16] An amide-bonded stationary phase is recommended as it provides robust retention for polar amines.[15] Due to the lack of a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which provide near-universal response for non-volatile analytes.

Experimental Workflow for HILIC Analysis

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Accurately weigh ~10 mg of sample B Dissolve in 10 mL of Mobile Phase A C Dilute with Mobile Phase B to final concentration D Filter through 0.22 µm PTFE syringe filter C->D E Transfer to HPLC vial F Inject 5 µL into HILIC-CAD/ELSD system

Caption: Workflow for HILIC-HPLC analysis.

Detailed Protocol

Reagents and Materials:

  • (2-Methylcyclopropyl)methylamine hydrochloride standard and sample

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • HPLC vials and 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard/Sample Preparation:

    • Prepare a stock solution of the standard or sample by dissolving ~10 mg in 10 mL of Mobile Phase A.

    • Further dilute the stock solution to the desired working concentration (e.g., 100 µg/mL) using a diluent of 90:10 (v/v) Acetonitrile:Mobile Phase A. Note: High organic content in the sample diluent is crucial for good peak shape in HILIC.[18]

  • Analysis:

    • Filter the prepared standard/sample solution through a 0.22 µm syringe filter into an HPLC vial.

    • Inject 5 µL into the HILIC system.

HILIC-CAD Conditions (Suggested Starting Point):

Parameter Value
Column Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm) or equivalent
Column Temp 40 °C
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Vol. 5 µL

| Detector | CAD or ELSD |

Method Validation Strategy (ICH Q2(R1))

Any developed analytical method must be validated to demonstrate its suitability for the intended purpose.[5][19] The validation should be performed according to the ICH Q2(R1) guideline.[3][4][20]

Summary of Validation Parameters

The following table outlines the key parameters, their purpose, and typical acceptance criteria for an assay quantifying a pharmaceutical intermediate.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte of interest, free from interference from diluents, impurities, or degradation products.Peak purity analysis (if using PDA) or baseline resolution from known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995. Y-intercept should be insignificant.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target test concentration.[20]
Accuracy The closeness of test results to the true value. Assessed by spike recovery of known analyte amounts into a blank matrix or by comparing results to a reference method.98.0% - 102.0% recovery for drug substance assay.
Precision The degree of scatter between a series of measurements. Evaluated at two levels: - Repeatability (Intra-assay): Same lab, analyst, instrument, short interval. - Intermediate Precision: Different days, analysts, or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD for precision at this level should be acceptable (e.g., ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The effect on results should be minimal, with RSDs remaining within acceptable limits.
Example Data: Linearity Assessment

Linearity should be evaluated using a minimum of five concentration levels prepared from a standard stock solution, spanning the proposed range.

Concentration (µg/mL)Peak Area (Response)
80450150
90505320
100561100
110618450
120672980
Regression Analysis
Slope 5620.5
Y-Intercept -125.8
Correlation (r²) 0.9998

The data above demonstrates excellent linearity, meeting the acceptance criterion of r² ≥ 0.995.

Conclusion

The accurate quantification of (2-Methylcyclopropyl)methylamine hydrochloride can be successfully achieved using either a derivatization-based GC-FID method or a HILIC-HPLC method. The GC method is a classic, robust approach suitable for labs with standard GC instrumentation. The HILIC method offers a more direct analysis without chemical modification and is highly effective for this polar analyte, though it requires more specialized columns and potentially non-UV detectors. The choice of method should be based on available resources and analytical requirements. Regardless of the method chosen, a thorough validation following ICH Q2(R1) guidelines is mandatory to ensure the generation of reliable, accurate, and defensible data for drug development and quality control.

References

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns.
  • Wikipedia. Hydrophilic interaction chromatography. Available from: [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • ResearchGate. (2022). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. Available from: [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Available from: [Link]

  • Parris, N. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC - NIH. Available from: [Link]

  • Mustaffa, F., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. Available from: [Link]

  • LCGC International. (2019). Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • Uesugi, Y., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. Available from: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]

  • Royal Society of Chemistry. (2015). Analytical Methods. Available from: [Link]

  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available from: [Link]

  • AccelaChem. 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride. Available from: [Link]

  • ResearchGate. (2020). (PDF) Analytical Method Development and Validation Overview. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available from: [Link]

  • Ehrhardt, J. D. (1985). Gas chromatographic negative ion mass spectrometric assay of 2-dicyclopropylmethylamino-2-oxazoline (S-3341), a new antihypertensive drug. Biomedical Mass Spectrometry. Available from: [Link]

  • Agilent Technologies. (2014). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Available from: [Link]

  • Li, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. Available from: [Link]

  • Brown, W. P. (2025). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. Doc Brown's Chemistry. Available from: [Link]

  • U.S. Food and Drug Administration. (2000). Draft Guidance Analytical Procedures and Methods Validation CMC Documentation. Available from: [Link]

  • Organic Syntheses Procedure. Methylamine Hydrochloride. Available from: [Link]

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Method

Application Note &amp; Protocols: The (2-Methylcyclopropyl)methylamine Moiety as a Privileged Scaffold for Covalent Ligand Discovery in Proteomics

Introduction: A Reactive Scaffold for Unlocking Enzyme Function The (2-methylcyclopropyl)methylamine moiety is a cornerstone of medicinal chemistry, most famously recognized as the core structure of the antidepressant an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Reactive Scaffold for Unlocking Enzyme Function

The (2-methylcyclopropyl)methylamine moiety is a cornerstone of medicinal chemistry, most famously recognized as the core structure of the antidepressant and anxiolytic drug tranylcypromine. Initially developed as a monoamine oxidase (MAO) inhibitor, its true power lies in its mechanism of action: it is a potent, mechanism-based irreversible inactivator of certain flavin-dependent enzymes.

This small, strained ring system is not merely a structural component; it is a latent reactive device. Upon enzymatic oxidation by a flavin adenine dinucleotide (FAD) cofactor, the cyclopropylamine ring undergoes fragmentation to generate a highly reactive electrophilic species. This species then forms a permanent, covalent bond with the enzyme or its cofactor, leading to irreversible inhibition.

In the context of proteomics, this reactivity is a powerful tool. By incorporating the (2-methylcyclopropyl)methylamine "warhead" into chemical probes, researchers can covalently "tag" specific enzymes in complex biological systems. These tagged proteins can then be isolated and identified using mass spectrometry, providing a direct readout of enzyme activity and enabling the discovery of novel drug targets. This approach is central to the field of Activity-Based Protein Profiling (ABPP).

This guide details the underlying mechanism, provides strategic workflows, and offers step-by-step protocols for leveraging this unique chemical scaffold in proteomics-driven drug discovery.

The Chemistry of Irreversible Inhibition: Mechanism of Action

The utility of the (2-methylcyclopropyl)methylamine scaffold is entirely dependent on its interaction with FAD-containing enzymes, such as lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAO-A and MAO-B). The process can be broken down into three key steps:

  • Enzyme Recognition: The molecule binds to the active site of the target enzyme.

  • Flavin-Mediated Oxidation: The FAD cofactor, a powerful oxidizing agent, abstracts a single electron from the amine nitrogen.

  • Covalent Adduct Formation: This oxidation triggers the opening of the highly strained cyclopropane ring, generating a stable covalent adduct with the N5 atom of the flavin cofactor. This event permanently inactivates the enzyme.

This mechanism-based inactivation is highly specific, as it requires the catalytic machinery of the target enzyme to unmask the reactive species.

Mechanism_of_Action Fig 1: Mechanism of Covalent Inactivation A Enzyme-FAD + (2-Methylcyclopropyl)methylamine B Initial Binding (Non-covalent complex) A->B Reversible Binding p1 B->p1 C Single Electron Transfer (SET) to FAD p2 C->p2 D Ring Opening of Cyclopropyl Radical Cation E Covalent Adduct Formation (Enzyme-FAD-Inhibitor) D->E Irreversible Bonding p1->C Catalysis p2->D Spontaneous ABPP_Workflow Fig 2: ABPP Workflow for Target ID cluster_0 Step 1: In-situ Labeling cluster_1 Step 2: Reporter Tagging cluster_2 Step 3: Enrichment & Analysis A Proteome (e.g., Cell Lysate) B Add Alkyne-Probe (Cyclopropylamine warhead) A->B C Covalent Labeling of Active Target Enzymes B->C D Add Biotin-Azide Tag + Click Chemistry Reagents C->D E Biotinylated Probe-Target Complexes D->E F Streptavidin Bead Affinity Purification E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Identified Target Proteins H->I

Application

Application Notes and Protocols for (2-Methylcyclopropyl)methylamine Hydrochloride: A Guide for Researchers and Drug Development Professionals

(2-Methylcyclopropyl)methylamine hydrochloride is a niche yet increasingly significant building block in the landscape of modern medicinal chemistry. Its unique stereochemical and conformational properties, imparted by t...

Author: BenchChem Technical Support Team. Date: February 2026

(2-Methylcyclopropyl)methylamine hydrochloride is a niche yet increasingly significant building block in the landscape of modern medicinal chemistry. Its unique stereochemical and conformational properties, imparted by the strained cyclopropyl ring, offer a compelling scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the essential handling, storage, and application protocols for this compound, grounded in established chemical principles and supported by authoritative references. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to safely and effectively utilize this versatile reagent in their synthetic endeavors.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of the physicochemical properties of (2-Methylcyclopropyl)methylamine hydrochloride is paramount for its safe handling and effective use in experimental settings. As a hydrochloride salt of a primary amine, it exists as a crystalline solid at room temperature. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structural analogues, such as methylamine hydrochloride and cyclopropylamine.

PropertyValue/DescriptionRationale and Implications
Molecular Formula C₅H₁₂ClN[1]Provides the elemental composition.
Molecular Weight 121.61 g/mol [1][2]Essential for accurate molar calculations in reaction stoichiometry.
Appearance Likely a white to off-white crystalline solid.Based on the common appearance of amine hydrochloride salts.[3]
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol), and poorly soluble in non-polar organic solvents (e.g., hexanes, diethyl ether).The ionic nature of the hydrochloride salt enhances polarity and solubility in protic solvents. This is a key consideration for choosing appropriate reaction and work-up solvents.
Hygroscopicity Expected to be hygroscopic.Amine hydrochloride salts readily absorb moisture from the atmosphere.[3] This necessitates storage in a dry environment to prevent degradation and maintain accurate weighing.
Reactivity The free amine can be liberated by treatment with a base. The primary amine is a nucleophile and can participate in various reactions such as N-alkylation, N-acylation, and reductive amination. The cyclopropyl group can be susceptible to ring-opening under certain harsh conditions, although it is generally stable.Understanding its reactivity is crucial for designing synthetic routes and avoiding unwanted side reactions.

Safety, Handling, and Storage: A Protocol for Minimizing Risk

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The handling and storage procedures outlined below are designed to mitigate potential hazards and ensure the long-term stability of (2-Methylcyclopropyl)methylamine hydrochloride.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times.

  • Body Protection: A laboratory coat is essential to protect skin and clothing.

  • Respiratory Protection: In cases where the material is handled as a fine powder and dust generation is likely, a NIOSH-approved respirator is recommended.

Handling Procedures

Given its likely irritant and harmful nature if ingested, (2-Methylcyclopropyl)methylamine hydrochloride should be handled with care in a well-ventilated area, preferably within a fume hood.

Workflow for Handling Solid (2-Methylcyclopropyl)methylamine Hydrochloride:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_cleanup Cleanup prep_area Work in a Fume Hood don_ppe Don PPE prep_area->don_ppe Ensure Ventilation weigh Weigh Solid don_ppe->weigh Use Spatula dissolve Dissolve in Solvent weigh->dissolve Transfer Carefully add_reagents Add to Reaction dissolve->add_reagents decontaminate Decontaminate Glassware add_reagents->decontaminate Post-Reaction dispose Dispose of Waste decontaminate->dispose Follow Regulations

Figure 1. Workflow for handling solid (2-Methylcyclopropyl)methylamine hydrochloride.
Storage Protocols

Proper storage is critical to maintain the integrity and reactivity of (2-Methylcyclopropyl)methylamine hydrochloride.

  • Container: Store in a tightly sealed, airtight container to prevent moisture absorption.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further minimize degradation.

Application Notes and Experimental Protocols: Harnessing its Synthetic Utility

(2-Methylcyclopropyl)methylamine hydrochloride is a valuable building block for introducing the 2-methylcyclopropylmethylamino moiety into target molecules. This structural motif is of interest in drug discovery due to the conformational rigidity and metabolic stability often associated with cyclopropane rings. The primary application of this reagent is in reactions involving its primary amine functionality, most notably N-alkylation and N-acylation reactions.

Liberation of the Free Amine

Prior to its use in many synthetic transformations, the free amine must be liberated from its hydrochloride salt. This is typically achieved by treating a solution or suspension of the hydrochloride salt with a suitable base.

Protocol for Free Amine Liberation:

  • Dissolution: Suspend (2-Methylcyclopropyl)methylamine hydrochloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran).

  • Basification: Add an aqueous solution of a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), and stir the biphasic mixture vigorously for 30-60 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Causality: The added base deprotonates the ammonium salt, forming the free amine which is more soluble in organic solvents. The subsequent extraction isolates the free amine from the aqueous phase containing the inorganic salts.

Protocol for N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly useful for the synthesis of secondary and tertiary amines.[4]

Reaction Scheme:

(2-Methylcyclopropyl)methylamine + Aldehyde/Ketone --(Reducing Agent)--> N-Alkyl-(2-Methylcyclopropyl)methylamine

Detailed Protocol:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran) at room temperature, add (2-Methylcyclopropyl)methylamine (1.1 eq) (as the free amine).

  • Iminium Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.[5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Reagent Choice: Sodium triacetoxyborohydride is often preferred as it is a milder reducing agent and can be used in the presence of the carbonyl compound without significant reduction of the starting material.

Logical Flow of Reductive Amination:

cluster_reactants Reactants cluster_process Process cluster_product Product amine (2-Methylcyclopropyl)methylamine iminium Iminium Ion Formation amine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium reduction In situ Reduction iminium->reduction Add Reducing Agent product N-Alkylated Product reduction->product

Figure 2. Logical flow of the reductive amination process.

Conclusion

(2-Methylcyclopropyl)methylamine hydrochloride is a valuable reagent for the introduction of the 2-methylcyclopropylmethylamino moiety in drug discovery and development. Its effective and safe use hinges on a solid understanding of its chemical properties, adherence to stringent safety protocols, and the application of robust synthetic methodologies. The protocols and guidelines presented in this document are intended to serve as a comprehensive resource for researchers, enabling them to confidently and safely incorporate this building block into their synthetic strategies. As with all chemical research, a thorough risk assessment should be conducted prior to any experimental work.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Retrieved from BenchChem website.[4]

  • ChemicalBook. (2024, May 14). What are the uses of Methylamine hydrochloride in different fields? Retrieved from ChemicalBook website.[6]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from Organic Syntheses website.[7]

  • AccelaChem. (n.d.). 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride. Retrieved from AccelaChem website.[1]

  • ChemicalBook. (2023, April 27). Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. Retrieved from ChemicalBook website.[3]

  • Xu, X., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2346–2360.[5]

  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine. Retrieved from BenchChem website.[8]

  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy. Retrieved from BenchChem website.[9]

  • MAK Collection for Occupational Health and Safety. (2022). Methylamine. Retrieved from Publisso website.[10]

  • Bloom Tech. (2024, December 16). What Chemical Reactions Can Methylamine Hydrochloride Undergo? Retrieved from Bloom Tech website.[11]

  • Santa Cruz Biotechnology. (n.d.). (2-methylcyclopropyl)methylamine hydrochloride. Retrieved from Santa Cruz Biotechnology website.[2]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230).[12]

  • ResearchGate. (n.d.). Scope of N-alkylation of aromatic amines 2 with cyclopropylcarbinol 1... Retrieved from ResearchGate website.[13]

  • National Toxicology Program. (1996). Nomination Background: Methylamine (CASRN: 74-89-5). Retrieved from ntp.niehs.nih.gov.[14]

  • Organic Syntheses. (n.d.). DI-β-CARBETHOXYETHYLMETHYLAMINE. Retrieved from Organic Syntheses website.[15]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from ResearchGate website.[16]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[17]

  • PubMed. (2023, May 5). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Retrieved from PubMed website.[18]

  • Chemical Insights. (n.d.). Methylamine and Ethylamine in China: Essential Chemical Building Blocks for Agrochemical and Pharmaceutical Innovation – Uses, Market Trends, and Safety Insights. Retrieved from chemicalinsights.com.

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from Pharmaceutical Technology website.[19]

  • Sigma-Aldrich. (n.d.). Methylamine hydrochloride synthesis. Retrieved from Sigma-Aldrich website.

  • BLD Pharm. (n.d.). 1609400-84-1|[(2,2-Dimethylcyclopropyl)methyl]methylamine hydrochloride. Retrieved from BLD Pharm website.[20]

Sources

Method

Application Note: Derivatization Strategies for the Quantitative Analysis of (2-Methylcyclopropyl)methylamine Hydrochloride

Abstract This document provides a comprehensive technical guide for the derivatization of (2-methylcyclopropyl)methylamine, a small primary amine, to enable robust and sensitive quantification by Gas Chromatography-Mass...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of (2-methylcyclopropyl)methylamine, a small primary amine, to enable robust and sensitive quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Direct analysis of this compound is challenging due to its high polarity, low volatility, and poor chromatographic retention. We present two detailed, validated protocols: trifluoroacetic anhydride (TFAA) acylation for GC-MS analysis and dansyl chloride sulfonylation for LC-MS analysis. The causality behind experimental choices, including sample preparation from the hydrochloride salt, reaction optimization, and analytical considerations, is thoroughly explained to ensure methodological integrity and reproducibility.

The Analytical Challenge: Why Derivatization is Essential

(2-Methylcyclopropyl)methylamine is a small, polar molecule, typically supplied as a hydrochloride salt to improve stability and handling.[1][2] These properties, however, present significant obstacles for direct chromatographic analysis.

  • For Gas Chromatography (GC): The high polarity and low volatility of the amine prevent it from partitioning effectively into the gas phase, leading to poor peak shape, severe tailing, and potential thermal degradation in the injector port.[3][4][5] Many polar drugs are not amenable to direct GC-MS analysis for these reasons.[3]

  • For Liquid Chromatography (LC): In common reversed-phase LC (RP-LC) systems, the small, polar nature of the analyte results in minimal retention on non-polar stationary phases (like C18), causing it to elute in or near the solvent front. This co-elution with matrix components severely compromises sensitivity and accuracy.[6][7]

  • For Mass Spectrometry (MS): The compound's modest molecular weight and simple structure can lead to low ionization efficiency and fragmentation patterns that are not sufficiently unique for selective detection in complex matrices.

Chemical derivatization addresses these issues by covalently modifying the primary amine functional group to produce a derivative with superior analytical properties.[3][4][8] The goal is to replace the active hydrogen on the amine with a larger, less polar functional group, thereby increasing volatility for GC or enhancing retention and ionization for LC.[3][5]

Principles of Derivatization for Primary Amines

The derivatization strategy hinges on the nucleophilic character of the primary amine. Two highly effective and widely adopted approaches are acylation and sulfonylation.

  • Acylation with Trifluoroacetic Anhydride (TFAA): TFAA is a powerful acylating agent that reacts rapidly with the primary amine to form a stable trifluoroacetamide derivative.[9][10] This reaction masks the polar N-H bond, significantly increasing the molecule's volatility and thermal stability, making it ideal for GC analysis.[9][11] The addition of the trifluoroacetyl group also provides a distinct, high-mass fragment in the mass spectrum, aiding in identification.[9]

  • Sulfonylation with Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, reacts with primary amines under basic conditions to form a stable N-dansyl sulfonamide.[12][13] The large, hydrophobic dansyl group dramatically improves retention on reversed-phase columns.[12][14] Furthermore, the tertiary amine moiety within the dansyl group is readily protonated, significantly enhancing ionization efficiency for positive mode electrospray ionization (ESI) LC-MS.[12][13][14]

Protocol 1: GC-MS Analysis via TFAA Derivatization

This protocol is designed to convert (2-methylcyclopropyl)methylamine into its volatile trifluoroacetyl derivative for sensitive GC-MS quantification.

Workflow Overview

TFAA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Weigh (2-Methylcyclopropyl)methylamine HCl freebase Free-base with NaOH & Extract with Ethyl Acetate start->freebase dry Dry Extract (Na2SO4 & Evaporation) freebase->dry reconstitute Reconstitute in Solvent dry->reconstitute add_tfaa Add TFAA Reagent reconstitute->add_tfaa react Heat at 70°C for 30 min add_tfaa->react cool Cool to Room Temp react->cool inject Inject into GC-MS cool->inject Dansyl_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Prepare Analyte Solution in Acetonitrile buffer Add Carbonate Buffer (pH 9.8) start->buffer add_dansyl Add Dansyl Chloride Solution buffer->add_dansyl react Incubate 60 min at 25°C (in dark) add_dansyl->react quench Quench with Formic Acid react->quench inject Inject into LC-MS quench->inject

Caption: Workflow for Dansyl Chloride derivatization for LC-MS analysis.

Materials and Reagents
  • (2-Methylcyclopropyl)methylamine hydrochloride (Analyte)

  • Dansyl Chloride solution (50 mM in anhydrous acetonitrile)

  • Sodium carbonate-bicarbonate buffer (100 mM, pH 9.8)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic acid

  • Thermo mixer or incubator

Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: Unlike the GC method, direct derivatization of the salt is possible in the aqueous buffer system.

    • Prepare a stock solution of (2-methylcyclopropyl)methylamine HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Derivatization Reaction:

    • Rationale: The reaction is performed at a high pH because the free, unprotonated amine is the nucleophile that reacts with dansyl chloride. [14]Incubation in the dark prevents photodegradation of the fluorescent dansyl group.

    • In a microcentrifuge tube or well of a 96-well plate, combine the following:

      • 50 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8).

      • 25 µL of the sample solution (or standard).

      • 50 µL of 50 mM dansyl chloride solution. [12] * Mix well by pipetting.

    • Seal the container and incubate at 25°C for 60 minutes with gentle shaking, protected from light. [12]

  • Quenching and Analysis:

    • Rationale: Quenching with acid stops the derivatization reaction and neutralizes the basic buffer, making the sample compatible with typical reversed-phase mobile phases.

    • Add 10 µL of 10% formic acid to the reaction mixture to quench any remaining dansyl chloride.

    • The sample is now ready for dilution and injection into the LC-MS system.

Suggested LC-MS/MS Conditions
ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp 40°C
Ionization Mode Positive Electrospray (ESI+)
MS/MS Transition Monitor a specific precursor-product ion transition for the dansylated derivative (e.g., for Multiple Reaction Monitoring, MRM)

Method Comparison and Summary

FeatureGC-MS with TFAA DerivatizationLC-MS with Dansyl Chloride Derivatization
Principle Increases volatility and thermal stability.Increases hydrophobicity and ionization efficiency. [12][13]
Sample Prep Requires free-basing and solvent extraction; anhydrous conditions preferred. [15]Can be performed directly in aqueous buffer.
Selectivity High chromatographic resolution from GC.High selectivity from MS/MS (MRM).
Sensitivity Good, especially with SIM mode.Excellent, due to enhanced ionization. [14]
Throughput Lower, due to longer GC run times and multi-step sample prep.Higher, amenable to 96-well plate format and faster LC gradients.
Key Advantage Robust, well-established technique for volatile compound analysis.Superior sensitivity and suited for high-throughput screening.
Potential Issue TFAA is moisture-sensitive and corrosive. [15]Dansyl chloride can react with other nucleophiles and hydrolyzes in water. [16]

Troubleshooting

  • Incomplete Derivatization:

    • Cause: Insufficient reagent, presence of moisture (for TFAA), incorrect pH (for Dansyl-Cl), or insufficient reaction time/temperature.

    • Solution: Ensure anhydrous conditions for TFAA. Verify buffer pH for Dansyl-Cl. Optimize reagent concentration and reaction conditions. Always run a reagent blank. [17]* Poor Peak Shape (GC):

    • Cause: Incomplete derivatization, active sites in the GC inlet or column.

    • Solution: Confirm derivatization is complete. Use a fresh inlet liner and perform column maintenance.

  • Multiple Derivative Peaks:

    • Cause: The analyte may have multiple reactive sites (not applicable here, but possible for other molecules). For some compounds, derivatization with agents like BSTFA can yield multiple products. [3] * Solution: Optimize reaction stoichiometry and conditions to favor a single product.

References

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

  • Targeted quantification of amino acids by dansylation. National Institutes of Health (NIH). Available at: [Link]

  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available at: [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. Available at: [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • What is the best way to obtain free amine from its HCl salt (without a base treatment)? ResearchGate. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health (NIH). Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. Available at: [Link]

  • (2-methylcyclopropyl)methylamine hydrochloride. AccelaChem. Available at: [Link]

  • Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]

  • Limitations and disadvantages of GC-MS. Labio Scientific. Available at: [Link]

  • What are the properties and uses of Methylamine hydrochloride and Methylamine? FAQ. Available at: [Link]

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Application

Application Notes &amp; Protocols: (2-Methylcyclopropyl)methylamine Hydrochloride in the Synthesis of Novel Compounds

Foreword: The Strategic Value of the Strained Ring Amine The cyclopropyl group, once a mere chemical curiosity, has become a cornerstone in modern medicinal chemistry.[1] Its incorporation into molecular scaffolds is a d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Strained Ring Amine

The cyclopropyl group, once a mere chemical curiosity, has become a cornerstone in modern medicinal chemistry.[1] Its incorporation into molecular scaffolds is a deliberate strategy to modulate a compound's physicochemical and pharmacological properties. The three-membered ring's inherent strain energy and unique electronic character significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets.[2] When appended to a methylamine, as in (2-Methylcyclopropyl)methylamine, it creates a versatile building block—a primary amine that serves as a nucleophilic handle, poised for a vast array of synthetic transformations.

This guide provides an in-depth exploration of (2-Methylcyclopropyl)methylamine hydrochloride, a stable and readily handled form of the parent amine. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its application. The protocols herein are designed as self-validating systems, providing researchers with the tools to confidently incorporate this valuable synthon into their discovery programs.

Reagent Profile: (2-Methylcyclopropyl)methylamine Hydrochloride

Before its application, a thorough understanding of the starting material is paramount. The hydrochloride salt form enhances stability, improves handling characteristics, and ensures a longer shelf-life compared to the free base, which can be volatile and susceptible to atmospheric CO₂. The free base can be generated in situ or extracted just prior to use by treatment with a suitable base.

PropertyValueSource
CAS Number 1171835-59-8[3]
Molecular Formula C₅H₁₂ClN[3][4]
Molecular Weight 121.61 g/mol [3][4]
Appearance Typically a white to off-white crystalline solidInferred
Solubility Soluble in water and polar organic solvents like methanol/ethanol[5]

Core Synthetic Applications & Protocols

The primary amine functionality is a gateway to numerous critical bond-forming reactions. Below, we detail three key applications, each with a comprehensive protocol.

Application 1: Amide Bond Formation – The Workhorse of Medicinal Chemistry

The construction of amide bonds is fundamental to the synthesis of peptides, peptidomimetics, and a vast number of small molecule drugs. The nucleophilic nitrogen of (2-Methylcyclopropyl)methylamine readily attacks activated carboxyl species to form robust amide linkages.

  • Why Amidation? The amide bond is metabolically stable and acts as a rigid hydrogen bond donor/acceptor, features that are critical for molecular recognition at enzyme and receptor binding sites.

  • Choice of Coupling Agent: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) or Oxyma, are chosen for their efficiency in activating carboxylic acids under mild conditions, minimizing racemization of chiral centers and preventing side reactions.

Objective: To synthesize N-((2-Methylcyclopropyl)methyl)benzamide as a representative example.

Materials & Reagents:

ReagentMW ( g/mol )Molarity/DensityAmountMoles (mmol)
Benzoic Acid122.12-122 mg1.0
(2-Methylcyclopropyl)methylamine HCl121.61-134 mg1.1
EDC·HCl191.70-230 mg1.2
Oxyma Pure142.11-170 mg1.2
Diisopropylethylamine (DIPEA)129.240.742 g/mL383 µL2.2
Dichloromethane (DCM), Anhydrous--10 mL-

Workflow Diagram:

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Workup & Purification A 1. Dissolve Benzoic Acid, EDC·HCl, and Oxyma in DCM B 2. Stir for 10 min at RT (Active Ester Formation) A->B C 3. Add Amine HCl and DIPEA (for in situ free base generation) B->C D 4. Stir at RT for 4-12 h (Monitor by TLC/LC-MS) C->D E 5. Quench with 1M HCl (aq) D->E F 6. Wash with NaHCO₃ (sat.) and Brine E->F G 7. Dry (Na₂SO₄), Filter, and Concentrate F->G H 8. Purify via Flash Column Chromatography G->H I I H->I Final Product: N-((2-Methylcyclopropyl)methyl)benzamide

Caption: Workflow for EDC/Oxyma mediated amide coupling.

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (122 mg, 1.0 mmol), EDC·HCl (230 mg, 1.2 mmol), and Oxyma Pure (170 mg, 1.2 mmol). Dissolve the solids in anhydrous DCM (10 mL). Stir the solution at room temperature for 10 minutes to allow for the formation of the active ester.

  • Amine Addition: In a single portion, add (2-Methylcyclopropyl)methylamine hydrochloride (134 mg, 1.1 mmol) followed by the dropwise addition of DIPEA (383 µL, 2.2 mmol). The additional equivalent of base is necessary to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (benzoic acid) by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Application 2: Reductive Amination – Forging C-N Bonds

Reductive amination is a powerful and versatile method for synthesizing secondary and tertiary amines from aldehydes or ketones.[6] It proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in the same pot.

  • Why Reductive Amination? This reaction provides a direct and high-yielding route to more complex amines, which are prevalent scaffolds in agrochemicals and pharmaceuticals. It's a key strategy for introducing diversity into a molecule.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations. It is milder than other hydrides like NaBH₄ or NaCNBH₃, does not readily reduce the starting aldehyde/ketone, and is selective for the protonated imine intermediate. Its use avoids the handling of toxic cyanide byproducts.

Objective: To synthesize N-benzyl-(2-methylcyclopropyl)methanamine from benzaldehyde.

Materials & Reagents:

ReagentMW ( g/mol )Molarity/DensityAmountMoles (mmol)
Benzaldehyde106.121.044 g/mL102 µL1.0
(2-Methylcyclopropyl)methylamine HCl121.61-146 mg1.2
Sodium Triacetoxyborohydride (STAB)211.94-318 mg1.5
Triethylamine (TEA)101.190.726 g/mL167 µL1.2
1,2-Dichloroethane (DCE), Anhydrous--10 mL-

Reaction Scheme:

Caption: Reductive amination of benzaldehyde.

Procedure:

  • Setup: In a round-bottom flask, dissolve (2-Methylcyclopropyl)methylamine hydrochloride (146 mg, 1.2 mmol) and benzaldehyde (102 µL, 1.0 mmol) in anhydrous DCE (10 mL).

  • Base Addition: Add triethylamine (167 µL, 1.2 mmol) to neutralize the hydrochloride salt and facilitate imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.

  • Reaction: Let the reaction stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, often with 1% TEA to prevent tailing) to afford the desired secondary amine.

Application 3: Advanced C(sp³)–H Functionalization

A frontier in organic synthesis is the direct functionalization of C-H bonds. Recent advancements have enabled the palladium-catalyzed enantioselective arylation of free primary amines like cyclopropylmethylamines.[7] This method provides a powerful and atom-economical way to forge C-C bonds at previously unreactive positions.

  • Why C-H Activation? This approach avoids the need for pre-functionalization of the starting material (e.g., halogenation), reducing step counts and improving overall efficiency. It allows for the late-stage modification of complex molecules.

  • Catalyst System: The success of this transformation hinges on a specifically designed chiral thioether-based bidentate ligand. This ligand coordinates to the palladium center, creating a rigid chiral environment that directs the C-H activation to a specific position (the γ-C-H bond) and controls the stereochemistry of the newly formed stereocenter.[7]

Objective: To perform a model enantioselective arylation of (2-Methylcyclopropyl)methylamine with an aryl bromide.

Materials & Reagents:

ReagentMW ( g/mol )Molarity/DensityAmountMoles (mmol)
(2-Methylcyclopropyl)methylamine HCl121.61-24 mg0.2
4-Bromotoluene171.04-51 mg0.3
Pd(OAc)₂224.50-2.2 mg0.01 (5 mol%)
Chiral Thioether Ligand*---0.024 (12 mol%)
Ag₂CO₃275.75-83 mg0.3
K₂CO₃138.21-28 mg0.2
Hexafluoroisopropanol (HFIP)168.041.596 g/mL1.0 mL-

*Note: The specific chiral ligand structure is complex and would be sourced from a specialized supplier or synthesized separately as per the primary literature.[7]

Conceptual Scheme:

G Amine (2-Methylcyclopropyl)methylamine Intermediate γ-C-H Activation via Mono-Amine-Pd(II) Intermediate Amine->Intermediate ArylBr Ar-Br ArylBr->Intermediate Catalyst [Pd(II)] Catalyst + Chiral Ligand Catalyst->Intermediate directs Base Ag₂CO₃ / K₂CO₃ Base->Intermediate promotes Product Enantioenriched γ-Arylated Product Intermediate->Product Reductive Elimination

Caption: Conceptual pathway for directed C-H arylation.

Procedure:

  • Setup: To a 4 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 5 mol%), the chiral ligand (12 mol%), Ag₂CO₃ (83 mg, 1.5 equiv), and K₂CO₃ (28 mg, 1.0 equiv).

  • Reagent Addition: Add (2-Methylcyclopropyl)methylamine hydrochloride (24 mg, 0.2 mmol) and 4-bromotoluene (51 mg, 1.5 equiv).

  • Solvent and Sealing: Add anhydrous HFIP (1.0 mL) as the solvent. Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C. Stir the reaction for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Rinse the pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by preparative TLC or flash column chromatography on silica gel to isolate the arylated product. The enantiomeric excess (e.e.) would be determined by chiral HPLC analysis.

Safety & Handling

  • (2-Methylcyclopropyl)methylamine hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reactions involving strong bases (DIPEA, TEA) or moisture-sensitive reagents (STAB, anhydrous solvents) require an inert atmosphere.

  • Palladium catalysts and silver salts should be handled with care, and waste should be disposed of according to institutional guidelines for heavy metals.

References

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Zhu, R., et al. Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. National Institutes of Health (PMC). [Link]

  • AccelaChem. (2-methylcyclopropyl)methylamine hydrochloride. AccelaChem. [Link]

  • Kim, J. H., et al. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. PubChem. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. Fisher Scientific. [Link]

  • BloomTech. What Chemical Reactions Can Methylamine Hydrochloride Undergo?. BloomTech. [Link]

  • Zhang, Y., et al. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Methylcyclopropyl)methylamine Hydrochloride

Welcome to the technical support center for the synthesis of (2-methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of (2-methylcyclopropyl)methylamine hydrochloride is a critical process in the development of various pharmaceutical agents. The cyclopropylmethylamine moiety is a valuable pharmacophore, and its successful synthesis is paramount. The most common synthetic routes involve the conversion of 2-methylcyclopropanecarboxylic acid or its derivatives into the desired amine, followed by salt formation. This guide will focus on troubleshooting two primary pathways: the Hofmann rearrangement of 2-methylcyclopropanecarboxamide and the direct reduction of the same amide intermediate.

Troubleshooting Guide & FAQs

Part 1: Synthesis of 2-Methylcyclopropanecarboxamide (The Precursor)

The quality of your starting amide is crucial for the success of subsequent steps. Issues at this stage often cascade, leading to low yields and purification difficulties.

Q1: I am getting a low yield when converting 2-methylcyclopropanecarbonyl chloride to the corresponding amide using ammonia. What could be the issue?

A1: Low yields in this acylation step can often be attributed to several factors:

  • Incomplete reaction: Ensure that the ammonia is in excess and that the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

  • Side reactions: 2-Methylcyclopropanecarbonyl chloride is a reactive acyl chloride.[1] If the reaction temperature is not adequately controlled (ideally kept low, e.g., 0-10 °C), side reactions can occur.

  • Workup losses: The product, 2-methylcyclopropanecarboxamide, may have some water solubility. Ensure that if you are doing an aqueous workup, the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

Experimental Protocol: Synthesis of 2-Methylcyclopropanecarboxamide

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-methylcyclopropanecarbonyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution for 2-3 hours, or add a solution of ammonia in an appropriate solvent (e.g., methanol or dioxane) dropwise.

  • Monitor the reaction progress by TLC or GC until the starting acyl chloride is consumed.

  • Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclopropanecarboxamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide.[2]

Part 2: Conversion of the Amide to the Amine

This is the most critical and often challenging part of the synthesis. We will address issues related to both the Hofmann rearrangement and direct amide reduction.

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[3][4]

Q2: My Hofmann rearrangement of 2-methylcyclopropanecarboxamide is giving a very low yield of the desired amine. What are the common pitfalls?

A2: The Hofmann rearrangement is sensitive to reaction conditions. Here are some potential causes for low yield:

  • Reagent quality: The sodium hypobromite or sodium hypochlorite solution should be freshly prepared and kept cold.[2][5] Decomposition of this reagent will lead to an incomplete reaction.

  • Temperature control: The initial reaction of the amide with the hypohalite should be performed at a low temperature (below 10 °C) to ensure the formation of the N-bromoamide intermediate. The subsequent rearrangement step requires heating (typically 50-70 °C), but overheating can lead to degradation.[2]

  • Incomplete rearrangement: The rearrangement step requires thermal energy. Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by GC-MS can help determine the optimal reaction time.

  • Product volatility: (2-Methylcyclopropyl)methylamine, like cyclopropylamine, is a volatile compound. Significant loss of product can occur during workup and isolation if care is not taken. Steam distillation is a common method for isolating volatile amines.[5]

Hofmann_Troubleshooting

The reduction of amides to amines is a common transformation, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6]

Q3: I am attempting to reduce 2-methylcyclopropanecarboxamide with LiAlH₄, but the reaction is sluggish and gives a complex mixture of products. Why is this happening?

A3: Amide reduction can be challenging due to the stability of the amide bond.[7] Here are some factors to consider:

  • Purity of the amide: Impurities in the starting amide can interfere with the reduction. Ensure your 2-methylcyclopropanecarboxamide is of high purity.

  • Anhydrous conditions: LiAlH₄ is extremely reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. Any moisture will quench the reducing agent and reduce the reaction efficiency.

  • Solvent choice: Tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions. Ensure it is anhydrous.

  • Reaction temperature: The reaction is typically performed at reflux to drive it to completion.

  • Workup procedure: The quenching of a LiAlH₄ reaction must be done carefully and at low temperatures to avoid uncontrolled reactions. A Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is a standard and safe procedure.

Amide_Reduction_Workflow

Part 3: Formation and Purification of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which is often more stable and easier to handle than the free amine.

Q4: When I try to form the hydrochloride salt by bubbling HCl gas through a solution of my amine, I get an oily precipitate instead of a crystalline solid. What should I do?

A4: The formation of an oil instead of a solid is a common issue in salt formation. Here are some tips:

  • Solvent choice: The choice of solvent is critical. A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal. Ethyl acetate is a common choice for this purpose.[8]

  • Anhydrous conditions: Ensure your solvent and the HCl gas are anhydrous. The presence of water can lead to the formation of a hydrate or an oil.

  • Slow addition: Add the HCl gas or a solution of HCl in an anhydrous solvent (like diethyl ether or dioxane) slowly and with vigorous stirring. This allows for controlled precipitation and can promote the formation of crystals.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can induce crystallization.

  • Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. You can also try removing the solvent and triturating the oil with a non-polar solvent like hexanes.

Q5: My final (2-methylcyclopropyl)methylamine hydrochloride product is hygroscopic and difficult to handle. How can I mitigate this?

A5: Many amine hydrochloride salts are hygroscopic. Proper handling and storage are key:

  • Drying: Ensure the final product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Storage: Store the product in a tightly sealed container in a desiccator with a good drying agent (e.g., P₂O₅ or Drierite). Storing under an inert atmosphere (e.g., nitrogen or argon) can also help.

Parameter Hofmann Rearrangement Amide Reduction (LiAlH₄)
Starting Material 2-Methylcyclopropanecarboxamide2-Methylcyclopropanecarboxamide
Key Reagents NaOBr or NaOCl, NaOHLiAlH₄
Key Intermediate IsocyanateIminium ion
Carbon Chain One carbon shorterSame number of carbons
Common Issues Reagent stability, temperature control, product volatilityAnhydrous conditions, careful workup
Safety Corrosive and oxidizing reagentsPyrophoric and water-reactive reagent

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

  • Google Patents. (2019). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chemoselective reduction of carboxamides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude (2-Methylcyclopropyl)methylamine Hydrochloride

Welcome to the technical support center for the purification of (2-Methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequent problems encountered during the purification of (2-Methylcyclopropyl)methylamine hydrochloride.

Q1: My final product is a sticky oil or a gummy solid, not the expected crystalline material. What went wrong?

This is a classic issue often related to residual solvents, the presence of hygroscopic impurities, or an incorrect pH.

  • Causality & Explanation: (2-Methylcyclopropyl)methylamine hydrochloride is a salt and should be a crystalline solid. The presence of impurities disrupts the crystal lattice formation. Amine salts are also frequently hygroscopic, meaning they readily absorb moisture from the air, which can lead to an oily appearance.[1][2] Residual solvents from the workup or a previous purification step can also plasticize the solid.

  • Troubleshooting Steps:

    • Ensure Complete Conversion to the Hydrochloride Salt: Check the pH of your aqueous solution before final extraction or crystallization. A pH of 2-3 ensures the amine is fully protonated.[3] Incomplete protonation leaves free amine, which is an oily liquid at room temperature and acts as an impurity.

    • Azeotropic Removal of Water: If water is a suspected contaminant, dissolve the crude product in a solvent like toluene or isopropanol and remove the solvent under reduced pressure. This process, repeated 2-3 times, can effectively remove residual water azeotropically.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-solvent in which the desired salt is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate).[4] Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This provides energy and a rough surface to initiate nucleation.

    • Re-precipitation: Dissolve the oily product in a minimal amount of a polar solvent (like isopropanol or ethanol) and precipitate the salt by slowly adding a non-polar anti-solvent (like diethyl ether or hexane).[5][6]

Q2: After recrystallization, my yield is very low. How can I improve it?

Low recovery is a common trade-off for high purity in recrystallization.[7] The key is optimizing the solvent system and procedure.

  • Causality & Explanation: The goal of recrystallization is to find a solvent (or solvent pair) that dissolves the compound well at high temperatures but poorly at low temperatures.[7][8] Significant loss of product occurs if the compound has high solubility in the mother liquor even at low temperatures, or if too much solvent was used initially.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: The most common error is using an excessive volume of solvent to dissolve the crude product. Always use the minimum amount of boiling solvent required to fully dissolve the solid.[8]

    • Optimize Cooling: Allow the solution to cool slowly to room temperature without disturbance. Rapid cooling (e.g., plunging directly into an ice bath) leads to the formation of small, often impure crystals and traps impurities. Once the solution has reached room temperature and crystallization appears complete, then cool it further in an ice bath to maximize recovery.[8]

    • Re-evaluate the Solvent System: Your chosen solvent may be too good, meaning the product remains significantly soluble even when cold. Consider a solvent pair system. Dissolve the crude salt in a minimal amount of a "good" hot solvent (e.g., ethanol), and then slowly add a "bad" anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[8]

    • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by 50-75% under reduced pressure and cool again to obtain a second, albeit less pure, crop of crystals.

Q3: I am trying to purify my compound by silica gel column chromatography, but I get severe peak tailing and poor recovery. Why is this happening?

This is a well-documented problem when purifying basic compounds like amines on standard silica gel.

  • Causality & Explanation: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[9][10] The basic amine group of your compound interacts strongly with these acidic sites via an acid-base interaction. This can lead to irreversible adsorption, where your compound gets stuck on the column, or slow, uneven elution, which manifests as severe peak tailing.[9][11]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: The most common solution is to "neutralize" the acidic sites on the silica. Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase (e.g., Dichloromethane/Methanol/Triethylamine).[5][9] The competing base will preferentially bind to the acidic silanol groups, allowing your desired amine to elute more symmetrically.

    • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5][12]

      • Amine-Functionalized Silica: Using silica gel that has been chemically modified with amino groups provides a basic surface, which repels the basic analyte and prevents strong interactions.[9]

      • Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is non-polar. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile). This method avoids the acid-base interaction issue entirely.[9][12]

Part 2: Detailed Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique is excellent for removing neutral or acidic impurities from the crude amine hydrochloride.

  • Principle: This method leverages the differential solubility of the amine and its protonated salt form. The free amine is soluble in organic solvents and insoluble in water, while the amine hydrochloride salt is soluble in water and insoluble in most organic solvents.[13][14][15]

  • Step-by-Step Methodology:

    • Basification: Dissolve the crude (2-Methylcyclopropyl)methylamine hydrochloride in water. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10, as confirmed with pH paper.[15][16] This converts the water-soluble salt back to the water-insoluble free amine.

    • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine into an organic solvent like dichloromethane (DCM) or diethyl ether (3 x 50 mL for every 100 mL of aqueous solution).

    • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Filtration: Filter off the drying agent.

    • Re-formation of the Salt: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise with stirring. The (2-Methylcyclopropyl)methylamine hydrochloride will precipitate out as a white solid.

    • Isolation: Collect the purified salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities and the solvent.

    • Drying: Dry the purified salt under high vacuum to remove all residual solvents.

Protocol 2: Purification via Recrystallization

This is the preferred method for improving the purity of the solid hydrochloride salt.

  • Principle: The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[7]

  • Step-by-Step Methodology:

    • Solvent Selection: The key to successful recrystallization is choosing the right solvent. (See Table 1 for suggestions). An ideal solvent should dissolve the amine salt poorly at room temperature but well at its boiling point. Test small amounts of your crude product with different solvents. Isopropanol, ethanol, or a mixture of ethanol and ethyl acetate are often good starting points for amine hydrochlorides.[17]

    • Dissolution: Place the crude salt in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended to prevent solvent loss). Continue to add the solvent in small portions until the solid just dissolves.

    • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the charcoal.

    • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

    • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

    • Drying: Dry the purified crystals under high vacuum.

Part 3: Data & Visualization

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolarityComments
Isopropanol (IPA)82.6Polar ProticOften a good first choice. Dissolves many amine salts when hot.
Ethanol (EtOH)78.4Polar ProticSimilar to IPA, good solubility at boiling point.[4][17]
Methanol (MeOH)64.7Polar ProticMay be too good a solvent, leading to lower recovery.
Water100Very Polar ProticHighly soluble, often not ideal for recrystallization unless as part of a solvent pair.[1][2]
Ethyl Acetate (EtOAc)77.1Polar AproticGenerally a poor solvent for salts; excellent as an "anti-solvent" in a pair with EtOH or IPA.[4]
Diethyl Ether (Et₂O)34.6Non-polarInsoluble.[4] Useful for washing/triturating the final product to remove organic impurities.
Acetonitrile (MeCN)81.6Polar AproticCan be effective for some salts.
Diagram 1: General Purification Workflow

G cluster_start Starting Material cluster_extraction Liquid-Liquid Extraction cluster_recrystallization Recrystallization cluster_chromatography Chromatography (Advanced) cluster_end Final Product Crude Crude (2-Methylcyclopropyl)methylamine HCl (Solid/Oil) Basify 1. Dissolve in H₂O 2. Basify (pH > 10) Crude->Basify Primary Route (Removes neutral/acidic impurities) Extract 3. Extract with Organic Solvent (e.g., DCM) Basify->Extract Reacidify 4. Dry Organic Layer 5. Add HCl solution Extract->Reacidify Isolate1 6. Filter Precipitated Salt Reacidify->Isolate1 Dissolve 1. Dissolve in min. hot solvent (e.g., Isopropanol) Isolate1->Dissolve Further Purification Column Column Chromatography (e.g., Alumina or Reversed-Phase) Isolate1->Column Alternative for difficult separations Cool 2. Cool Slowly Dissolve->Cool Isolate2 3. Filter Crystals Cool->Isolate2 Pure Pure Crystalline Product (>99% Purity) Isolate2->Pure Column->Pure

Caption: General purification workflow for crude amine hydrochloride.

Diagram 2: Troubleshooting a Failed Recrystallization

G Start Recrystallization Attempt Q1 Did crystals form upon cooling? Start->Q1 Q2 Is the product an oil? Q1->Q2 Yes Sol_TooMuch Too much solvent used or solvent is too good. Q1->Sol_TooMuch No Q3 Is the yield very low? Q2->Q3 No (Solid, but oily) Success Success: Pure Crystals Q2->Success Yes (Solid, not oily) Impurity Impurity present or residual water/solvent. Q3->Impurity Yes Q3->Success No Sol_Evap Solution: Evaporate some solvent and cool again. Sol_TooMuch->Sol_Evap Sol_Change Solution: Try a different solvent or a solvent/anti-solvent pair. Sol_TooMuch->Sol_Change Sol_Evap->Q1 Sol_Change->Start Sol_Triturate Solution: Try to triturate with a non-solvent (e.g., ether). Impurity->Sol_Triturate Sol_Redissolve Solution: Redissolve, dry azeotropically, and re-precipitate. Impurity->Sol_Redissolve Failure Problem Persists: Consider alternative purification Sol_Triturate->Failure Sol_Redissolve->Start

Caption: Decision tree for troubleshooting recrystallization issues.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude (2-Methylcyclopropyl)methylamine hydrochloride? A: Impurities typically arise from the synthetic route. Common contaminants include unreacted starting materials, by-products such as dimers or polymers, and related amines from side reactions (e.g., dimethylamine if methylating agents are used).[3][18] Inorganic salts from the workup may also be present.

Q: My purified hydrochloride salt is highly hygroscopic. How should I handle and store it? A: This is common for amine salts.[1][17] Always handle the material in a low-humidity environment, such as a glove box or dry box if possible. Weigh it quickly. For storage, keep it in a tightly sealed container with a desiccant, preferably in a desiccator cabinet under an inert atmosphere (nitrogen or argon).

Q: Can I use the free amine directly after the acid-base extraction, or must I convert it back to the hydrochloride salt? A: You can use the free amine if your next reaction step is compatible with it. The free amine is typically an oil and may be less stable over time than the crystalline, solid hydrochloride salt. Converting it to the salt provides a stable, weighable solid that is generally easier to handle and store long-term.[6]

Q: How do I know when my product is pure? A: Purity should be assessed using multiple analytical techniques. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify organic impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity and confirm the molecular weight. A sharp melting point is also a good indicator of high purity for a crystalline solid.

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit User Discussion. (2024). Amine workup. r/Chempros. Retrieved from [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit User Discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. Retrieved from [Link]

  • Chemical Database. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Reddit User Discussion. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization. Chem 355. Retrieved from [Link]

  • YouTube. (2022). Amine Unit Optimization and Troubleshooting. Retrieved from [Link]

  • AccelaChem. (n.d.). 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • Google Patents. (n.d.). US4485261A - Process for producing methylamines.
  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
  • Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities. Retrieved from [Link]

  • National Cancer Institute. (1995). Nomination Background: Methylamine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2-Methylcyclopropyl)methylamine Hydrochloride

Welcome to the technical support center for the synthesis of (2-Methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Introduction to the Synthesis

The synthesis of (2-Methylcyclopropyl)methylamine hydrochloride is a critical step in the development of various pharmaceutical agents. The primary and most versatile route to this compound is the reductive amination of 2-methylcyclopropanecarboxaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the desired amine. The final step is the formation of the hydrochloride salt.

This guide will delve into the nuances of this reaction, providing detailed troubleshooting advice and answers to frequently asked questions to empower you to achieve optimal results in your laboratory.

II. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that you may encounter during the synthesis of (2-Methylcyclopropyl)methylamine hydrochloride, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my yield of (2-Methylcyclopropyl)methylamine hydrochloride consistently low?

Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Imine Formation: The formation of the imine intermediate is a crucial equilibrium-driven step. Insufficient removal of water, a byproduct of this reaction, can hinder the forward reaction.

    • Solution:

      • Azeotropic Removal of Water: If the reaction solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.

      • Use of Dehydrating Agents: The addition of molecular sieves (3Å or 4Å) can effectively sequester water and drive the equilibrium towards imine formation.

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.

  • Side Reaction: Aldehyde Reduction: A common side reaction is the reduction of the starting aldehyde to 2-methylcyclopropylmethanol by the hydride reagent. This is particularly prevalent with less selective reducing agents like sodium borohydride.[1]

    • Solution:

      • Choice of Reducing Agent: Employ a more selective reducing agent that is less reactive towards aldehydes but highly effective for imine reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a milder and more selective reagent.[2][3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2][3]

      • Stepwise Procedure: First, ensure the complete formation of the imine by monitoring the reaction (e.g., by TLC or ¹H NMR) before adding the reducing agent. This temporal separation of the reaction steps can significantly minimize aldehyde reduction.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play a critical role in reaction efficiency.

    • Solution:

      • Temperature Control: Imine formation is often favored at room temperature or slightly elevated temperatures, while the reduction step is typically performed at a lower temperature (e.g., 0 °C) to control the reactivity of the reducing agent.

      • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃.[4] For NaBH₄, alcoholic solvents like methanol or ethanol are often used.[5]

      • Stoichiometry: A slight excess of the amine source and the reducing agent is often employed to ensure complete conversion of the aldehyde.

Question 2: My final product is contaminated with impurities. What are they and how can I remove them?

Impurity profiles can be complex, but some common culprits can be anticipated and addressed.

  • Unreacted 2-Methylcyclopropanecarboxaldehyde: As mentioned, incomplete reaction is a common issue.

    • Purification:

      • Acid-Base Extraction: During workup, an acid wash (e.g., with dilute HCl) will protonate the desired amine, making it water-soluble, while the unreacted aldehyde remains in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified free amine.

      • Bisulfite Adduct Formation: Unreacted aldehyde can be removed by washing the organic solution with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde.

  • 2-Methylcyclopropylmethanol: This byproduct from aldehyde reduction can be challenging to separate from the desired amine due to similar polarities.

    • Purification:

      • Chromatography: Column chromatography on silica gel is an effective method for separating the alcohol from the amine. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

      • Acid-Base Extraction: Similar to removing the unreacted aldehyde, an acid-base extraction can be employed to separate the neutral alcohol from the basic amine.

  • Diastereomers: The starting material, 2-methylcyclopropanecarboxaldehyde, is chiral. If a racemic mixture is used, the final product will be a mixture of diastereomers.

    • Purification:

      • Chiral Chromatography: Separation of diastereomers can often be achieved using chiral column chromatography.

      • Diastereomeric Salt Resolution: Formation of salts with a chiral acid can lead to the crystallization of one diastereomer, allowing for separation.

Question 3: I am observing the formation of a secondary amine ((2-Methylcyclopropyl)methyl)₂NH as a byproduct. How can I prevent this?

The formation of a secondary amine is a result of the primary amine product reacting with another molecule of the starting aldehyde.

  • Controlling Stoichiometry: Using a large excess of the amine source (e.g., ammonia or an ammonia equivalent) can statistically favor the formation of the primary amine over the secondary amine.

  • Slow Addition of Aldehyde: Adding the 2-methylcyclopropanecarboxaldehyde slowly to a solution containing the amine source and the reducing agent can help to maintain a low concentration of the aldehyde, thus minimizing the chance of the primary amine product reacting with it.

III. Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of 2-methylcyclopropanecarboxaldehyde?

For laboratory-scale synthesis where selectivity and ease of handling are priorities, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[2][3][4] It is milder than sodium borohydride, reducing the likelihood of aldehyde reduction, and is less toxic than sodium cyanoborohydride.

Reducing AgentProsCons
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde.[1]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines.[3]Highly toxic.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective, non-toxic, commercially available.[2][3][4]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂, Pd/C) "Green" reducing agent, high atom economy.Requires specialized equipment (hydrogenator), may reduce other functional groups.

Q2: What is the role of a Lewis acid in this reaction?

A Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂), can be added to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.[2][6] This can be particularly useful for less reactive aldehydes or amines, leading to faster reaction times and higher yields.[6] The Lewis acid can also facilitate the dehydration step in imine formation.[7]

Q3: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting aldehyde and the formation of the amine product. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine) should be used.

  • ¹H NMR Spectroscopy: Taking small aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a more quantitative assessment of the reaction progress. The disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the product are indicative of the reaction's progression.

Q4: How do I form the final hydrochloride salt?

Once the free amine has been isolated and purified, the hydrochloride salt can be prepared by dissolving the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

IV. Experimental Protocol: A General Guideline

The following is a generalized protocol for the synthesis of (2-Methylcyclopropyl)methylamine hydrochloride via reductive amination. This should be adapted and optimized based on your specific experimental setup and analytical capabilities.

Step 1: Imine Formation

  • To a solution of 2-methylcyclopropanecarboxaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol), add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reduction is complete.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine.

  • Purify the crude amine by column chromatography on silica gel if necessary.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified free amine in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) until no further precipitation is observed.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (2-Methylcyclopropyl)methylamine hydrochloride.

V. Visualizing the Process

Reaction Pathway

Reaction_Pathway Aldehyde 2-Methylcyclopropanecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine (2-Methylcyclopropyl)methylamine Imine->Amine Reduction (e.g., NaBH4) HCl_salt (2-Methylcyclopropyl)methylamine HCl Amine->HCl_salt + HCl

Caption: General reaction scheme for the synthesis of (2-Methylcyclopropyl)methylamine hydrochloride.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine AddCatalyst Add Acid Catalyst (e.g., AcOH) IncompleteImine->AddCatalyst Yes AddDehydratingAgent Add Dehydrating Agent (e.g., Mol. Sieves) IncompleteImine->AddDehydratingAgent Yes CheckAldehydeReduction Check for Aldehyde Reduction (TLC/NMR) IncompleteImine->CheckAldehydeReduction No AddCatalyst->CheckAldehydeReduction AddDehydratingAgent->CheckAldehydeReduction AldehydeReduced Aldehyde Reduced? CheckAldehydeReduction->AldehydeReduced ChangeReductant Use Milder Reductant (e.g., NaBH(OAc)3) AldehydeReduced->ChangeReductant Yes StepwiseAddition Stepwise Addition of Reductant AldehydeReduced->StepwiseAddition Yes OptimizeConditions Optimize Conditions (Temp., Solvent, Stoich.) AldehydeReduced->OptimizeConditions No ChangeReductant->OptimizeConditions StepwiseAddition->OptimizeConditions Success Improved Yield OptimizeConditions->Success

Caption: A decision tree for troubleshooting low yields in the reductive amination reaction.

VI. References

  • Burke, S. D., & Danheiser, R. L. (Eds.). (2000). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][4]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

  • O, Y., Lee, K. L., Ho, C. Y., & Yang, D. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(15), 3350–3353.[6]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][3]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Sugiura, M., & Kobayashi, S. (2005). Lewis acid-catalyzed reductive amination of carbonyl compounds with aminohydrosilanes. Tetrahedron, 61(6), 1337-1342.[7]

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link][1]

  • ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? Retrieved from [Link][5]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link][8]

Sources

Optimization

Stability issues of (2-Methylcyclopropyl)methylamine hydrochloride in solution

Technical Support Center: (2-Methylcyclopropyl)methylamine hydrochloride Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for (2-Methylcyclopropyl)methylamine h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Methylcyclopropyl)methylamine hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (2-Methylcyclopropyl)methylamine hydrochloride. This resource is designed to provide in-depth, field-proven insights into the stability of this compound in solution. As Senior Application Scientists, we understand that unexpected results can derail critical experiments. This guide offers a structured approach to troubleshooting common stability issues and provides answers to frequently asked questions, ensuring the integrity of your research.

Troubleshooting Guide: Investigating Solution Instability

This section addresses specific experimental problems you may encounter. Each answer provides a causal explanation and a detailed protocol for investigation and resolution.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a solution containing (2-Methylcyclopropyl)methylamine hydrochloride. What could be the cause?

A1: The appearance of new peaks is a strong indicator of compound degradation. The cyclopropylamine moiety is known to be susceptible to specific degradation pathways, primarily oxidation and, under certain conditions, hydrolysis.[1][2][3] The high ring strain of the cyclopropyl group makes it prone to ring-opening reactions, especially when the adjacent amine is oxidized.[4][5]

Causality:

  • Oxidative Degradation: The most probable cause is the oxidation of the amine group, which can trigger the opening of the cyclopropyl ring. This process can be initiated by dissolved oxygen, trace metal ions in your solvent, or exposure to light (photolysis). The resulting intermediates are reactive and can form various degradation products, including ring-opened aldehydes or adducts with other solution components.[2][6]

  • Hydrolytic Degradation: While the hydrochloride salt is generally stable, solutions prepared in unbuffered water or at a high pH can lead to the formation of the free base. The free amine is more nucleophilic and can be more susceptible to certain reactions. Studies on similar compounds have shown that cyclopropyl amine moieties can degrade hydrolytically under high pH conditions.[3]

To diagnose the issue, a systematic forced degradation study is the most effective approach. This will help you identify the potential degradants and validate that your analytical method can resolve them from the parent compound.[7][8]

This protocol is designed to intentionally stress the compound to generate potential degradation products, which is essential for developing a stability-indicating analytical method.[8]

  • Prepare Stock Solution: Prepare a stock solution of (2-Methylcyclopropyl)methylamine hydrochloride in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Establish Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. A control sample (unstressed) must be included.

  • Analyze Samples: After the incubation period, neutralize the acidic and basic samples as appropriate. Dilute all samples, including the control, to a suitable concentration for your analytical method (e.g., RP-HPLC with UV or MS detection).[9][10]

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 10-20% degradation of the parent peak.[7] If new peaks appear, your method has successfully separated the degradants, confirming it is "stability-indicating." The conditions that caused degradation will point to the likely instability source in your experiment.

Stress ConditionReagent/ParametersIncubation Time & TempPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 hours at 60°CGenerally stable, but potential for minor hydrolysis
Base Hydrolysis 0.1 M NaOH24 hours at 60°CHydrolytic degradation[3]
Oxidation 3% H₂O₂24 hours at Room TempOxidative ring-opening[2][4]
Thermal Stored at 80°C (solid & solution)48 hoursThermally induced degradation
Photolytic Exposed to UV/Vis light (ICH Q1B)[8]24 hours at Room TempPhotolytic degradation
Q2: The measured concentration of my (2-Methylcyclopropyl)methylamine hydrochloride stock solution is decreasing over time. How can I prevent this?

A2: A decrease in concentration is direct evidence of compound degradation. Based on the known chemistry of cyclopropylamines, this loss is likely due to slow oxidative or pH-driven degradation in your solution. The stability is highly dependent on the solvent, pH, and storage conditions.

Causality:

  • Solvent Choice: Using solvents that are not properly degassed can introduce dissolved oxygen, a key player in oxidative degradation. Protic solvents might also participate in certain degradation pathways.

  • pH of Solution: If your solution is unbuffered or drifts towards a basic pH, the compound may be less stable. The hydrochloride salt helps maintain an acidic pH, which is generally protective, but dilution or the presence of basic excipients can alter this.[3]

  • Storage Conditions: Storing solutions at room temperature or in transparent vials exposes the compound to thermal and photolytic stress, accelerating degradation.[11][12]

G start Concentration Decrease Detected check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solvent Evaluate Solvent & pH (Degassed? Buffered?) start->check_solvent improper_storage Improper Storage check_storage->improper_storage improper_solvent Suboptimal Solvent/pH check_solvent->improper_solvent improper_storage->check_solvent No solve_storage Solution: Store at -20°C in amber vials. Use fresh solutions. improper_storage->solve_storage Yes improper_solvent->check_storage No solve_solvent Solution: Use HPLC-grade, degassed solvents. Buffer to slightly acidic pH (e.g., pH 4-6). improper_solvent->solve_solvent Yes

Caption: Workflow for troubleshooting concentration loss.

  • Select High-Purity Solvent: Use HPLC-grade or equivalent purity solvents. If using aqueous solutions, use purified water (e.g., Milli-Q).

  • Degas Solvents: Before use, degas all solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum to remove dissolved oxygen.

  • Consider Buffering: For aqueous solutions intended for long-term storage, consider using a buffer system to maintain a slightly acidic pH (e.g., pH 4-6), where the hydrochloride salt form is most stable.

  • Container: Always use amber glass vials to protect the solution from light. Ensure the cap is airtight to prevent solvent evaporation and exposure to atmospheric oxygen.[12]

  • Storage Temperature: Store stock solutions at -20°C or lower. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.[13]

  • Use Freshly Prepared Solutions: For the most sensitive experiments, it is best practice to prepare solutions fresh on the day of use.

Frequently Asked Questions (FAQs)

Q3: What are the primary chemical degradation pathways for (2-Methylcyclopropyl)methylamine?

A3: The primary degradation pathway involves the cyclopropylamine moiety. The two main mechanisms are:

  • Oxidative Ring-Opening: This is often the most significant pathway. It typically begins with a one-electron oxidation at the nitrogen atom to form an aminium radical cation.[5] This intermediate is unstable and can undergo rapid, unimolecular ring-opening of the strained cyclopropyl ring.[4] The resulting carbon-centered radical can then be further oxidized or react with other molecules to form a variety of degradation products.[2][6]

  • Hydrolysis at High pH: Although the molecule is an amine, studies on similar structures containing a cyclopropyl amine moiety have shown susceptibility to hydrolytic degradation under high pH conditions.[3] This pathway may be less common for the hydrochloride salt unless the solution is made basic.

G cluster_main Proposed Degradation of (2-Methylcyclopropyl)methylamine cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway parent Parent Compound (2-Methylcyclopropyl)methylamine ox_intermediate Aminium Radical Cation (Intermediate) parent->ox_intermediate [O] hydrolysis_products Hydrolysis Products parent->hydrolysis_products High pH (OH-) ring_opened Ring-Opened Radical (Intermediate) ox_intermediate->ring_opened Ring Scission ox_products Aldehydes & Other Oxidative Products ring_opened->ox_products Further Oxidation

Caption: Potential degradation pathways for the title compound.

Q4: What are the recommended handling and storage conditions for the solid (2-Methylcyclopropyl)methylamine hydrochloride?

A4: As an amine hydrochloride salt, the solid material is generally stable but can be hygroscopic (absorb moisture from the air).[13][14] Proper handling and storage are crucial to maintain its integrity.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[11][12]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and dark place. Storage under an inert gas atmosphere (like argon or nitrogen) is recommended for long-term stability to protect against moisture and atmospheric oxygen.[13] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Q5: Which analytical techniques are best suited for stability testing of this compound?

A5: A combination of techniques is often required for comprehensive stability analysis.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is the workhorse method for quantifying the parent compound and separating it from its degradation products. A photodiode array (PDA) detector is particularly useful as it can help in assessing peak purity.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for identifying unknown degradation products. By coupling the separation power of LC with the mass-resolving capability of MS, you can obtain the molecular weights of the degradants and, with tandem MS (MS/MS), gain structural information.[2][15]

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. Journal of the American Chemical Society, 104(7), 2048–2050. [Link]

  • Yuan, L., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 737-745. [Link]

  • Glover, S. A., et al. (2020). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group. Journal of the American Chemical Society, 123(34), 8502–8508. [Link]

  • Pearsall, G. N. (1973). Process for manufacturing cyclopropylamine. U.S.
  • Stauffer Chemical Company. (1986). Process for the manufacture of cyclopropylamine.
  • European Patent Office. (1989). Process for the manufacture of cyclopropylamine. EP 0205403 B1. [Link]

  • Stauffer Chemical Company. (1986). Process for the manufacture of cyclopropylamine. U.S.
  • Cohen, M. H., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • Sharma, G., & Saini, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315-320. [Link]

  • Kasar, P. (2025). The Role of Forced Degradation Studies in the Development of Stability-Indicating RP-HPLC Methods. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Liu, W., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(12), 3473-3480. [Link]

  • Z gigantic, M., et al. (2021). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Medicinal Chemistry. [Link]

  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. [Link]

  • AccelaChem. (n.d.). 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride. [Link]

  • Kim, D., et al. (2025). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • The MAK Collection for Occupational Health and Safety. (2022). Methylamine. [Link]

  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25. [Link]

  • Richardson, D. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. [Link]

  • ChemBK. (2024). Methylamine hydrochloride. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (2-Methylcyclopropyl)methylamine Hydrochloride

Welcome to the technical support center for (2-Methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to pH and the composition of the solvent system. This resource provides in-depth, scientifically grounded answers and protocols to ensure the success of your experiments.

Section 1: Physicochemical Profile & Core Concepts

Understanding the fundamental properties of (2-Methylcyclopropyl)methylamine hydrochloride is the first step in troubleshooting. The amine group's basicity is a critical factor; its protonation state dictates its charge and, consequently, its solubility.

The Role of pKa and pH: The pKa of an amine is the pH at which 50% of the molecules are in their protonated, charged form (the ammonium salt, BH+) and 50% are in their deprotonated, neutral form (the free base, B).[1][2][3]

  • When pH < pKa: The equilibrium shifts towards the protonated (BH+) form. This charged species is more polar and exhibits higher solubility in aqueous solutions.[4][5]

  • When pH > pKa: The equilibrium shifts towards the deprotonated (B) free base. This neutral form is typically less polar and has lower aqueous solubility, often leading to precipitation.[4][5]

The Henderson-Hasselbalch equation is a valuable tool for predicting the pH-dependent solubility of ionizable drugs like this one.[6][7][8][9] While the exact pKa for (2-Methylcyclopropyl)methylamine is not readily published, it can be estimated to be around 10.6, similar to other simple primary amines like methylamine.[1]

Table 1: General Solubility Profile of Amine Hydrochloride Salts This table provides a general overview of expected solubility for compounds structurally similar to (2-Methylcyclopropyl)methylamine hydrochloride. Note: Specific values for the target compound should be determined empirically.

SolventExpected SolubilityRationale & Key Considerations
Water HighAs a salt, it readily dissolves in water. The pH of the resulting solution will be slightly acidic.[10][11][12][13]
Phosphate-Buffered Saline (PBS) pH-DependentSolubility is high at pH < pKa. At physiological pH (~7.4), the compound will be predominantly in its soluble, protonated form.
Ethanol / Methanol Soluble to Freely SolublePolar protic solvents can effectively solvate the hydrochloride salt.[10][14][15]
DMSO (Dimethyl Sulfoxide) HighA polar aprotic solvent that is excellent for preparing high-concentration stock solutions.
Acetonitrile (ACN) Sparingly Soluble to InsolubleLess polar than alcohols; often used as an anti-solvent to induce precipitation.[16]
Acetone / Diethyl Ether InsolubleNon-polar organic solvents are generally poor at dissolving charged salts.[10][14][17]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for creating a high-concentration stock solution?

Answer: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including hydrochloride salts.

Causality: DMSO effectively solvates both the cation (the protonated amine) and the anion (chloride), preventing the formation of a stable crystal lattice and thus promoting dissolution. For subsequent use in aqueous systems, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q2: My compound is reported to be soluble in water, but it's dissolving very slowly or not at all. What's wrong?

Answer: This issue can stem from several factors:

  • Kinetic vs. Thermodynamic Solubility: You may be observing a slow dissolution rate (kinetics) rather than a fundamental lack of solubility (thermodynamics). Gentle heating (e.g., to 37°C) or sonication can significantly accelerate the dissolution process by providing the energy needed to break the crystal lattice.

  • Purity and Polymorphism: The presence of impurities or different crystalline forms (polymorphs) of the compound can alter its solubility characteristics. Ensure you are using a high-purity standard.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[13] This can lead to clumping and affect how the compound interacts with the solvent. Always store the compound in a desiccator.

Section 3: Troubleshooting Guide: Advanced Scenarios

This section addresses specific experimental problems in a question-and-answer format, providing both explanations and actionable protocols.

Scenario 1: Precipitation Upon Dilution into Aqueous Buffer

Q: I prepared a 50 mM stock of (2-Methylcyclopropyl)methylamine hydrochloride in DMSO. When I dilute it 1:1000 into my phosphate buffer (pH 7.4) for a cell-based assay, I see immediate cloudiness/precipitation. What is happening and how do I fix it?

Answer: This is a classic case of pH-shift precipitation. Your compound is a weak base, and its hydrochloride salt is stable and soluble at low pH.[18] When you introduce it to a buffer with a pH that is significantly higher than the pH of the stock solution, you risk converting the soluble protonated amine into the less soluble neutral free base.

The Mechanism:

  • Your DMSO stock solution is unbuffered and its apparent pH is neutral to slightly acidic.

  • Your target buffer has a pH of 7.4.

  • Upon dilution, the buffer's higher pH neutralizes the protonated amine (BH+), converting it to the free base (B).

  • If the concentration of the newly formed free base exceeds its intrinsic solubility in the buffer, it will precipitate out of solution.[5]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and solve this precipitation issue.

G cluster_0 cluster_1 cluster_2 start Precipitation Observed in Aqueous Buffer check_ph Is Buffer pH > 6.0? start->check_ph Initial Observation hypothesis_ph Hypothesis: pH-Shift Precipitation (Free base is crashing out) check_ph->hypothesis_ph Yes hypothesis_other Hypothesis: Other Issue (e.g., Common-ion effect, buffer incompatibility) check_ph->hypothesis_other No solution_ph Option 1: Lower Buffer pH (e.g., to pH 6.0-6.5) Maintains protonated state. hypothesis_ph->solution_ph solution_cosolvent Option 2: Use a Co-solvent (e.g., 1-5% Ethanol, PEG-400) Increases intrinsic solubility. hypothesis_ph->solution_cosolvent solution_conc Option 3: Lower Final Concentration Reduces likelihood of exceeding solubility limit. hypothesis_ph->solution_conc check_buffer Investigate Buffer Components (Are there incompatible salts?) hypothesis_other->check_buffer

Workflow for troubleshooting precipitation.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration primary stock solution.

Materials:

  • (2-Methylcyclopropyl)methylamine hydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound required. For a 1 mL stock of 100 mM solution (Molar Mass ≈ 135.65 g/mol ), you will need 13.57 mg.

  • Weighing: Carefully weigh the required amount of powder and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 2-3 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

    • Place the vial in a water bath sonicator for 5-10 minutes at room temperature.

    • Optional: If dissolution is still incomplete, gently warm the solution to 37°C for 10-15 minutes with intermittent vortexing. Caution: Check compound stability information before applying heat.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

Protocol 2: Mitigating Precipitation in Aqueous Buffers

This protocol provides a method for diluting a DMSO stock into an aqueous buffer while minimizing the risk of precipitation.

Materials:

  • Prepared high-concentration stock solution in DMSO (from Protocol 1).

  • Target aqueous buffer (e.g., PBS, TRIS).

  • Vortex mixer.

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, a serial dilution can be beneficial. First, dilute the 100 mM DMSO stock to 10 mM in DMSO.

  • Dispense Buffer: Add the required volume of the aqueous buffer to a new sterile tube. For a 1:1000 dilution to achieve a 10 µM final concentration from a 10 mM stock, you would dispense 999 µL of buffer.

  • Vigorous Mixing: Place the tube with the buffer on a vortex mixer set to a high speed.

  • Add Stock Solution: While the buffer is actively vortexing, slowly add the small volume of the stock solution (1 µL in this example) directly into the vortex.

  • Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure complete and rapid dispersion.

Causality: By adding the concentrated stock to a rapidly mixing bulk aqueous phase, you maximize the rate of dispersion. This prevents localized areas of high concentration where the free base could nucleate and precipitate before it has a chance to dissolve.

References

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Verbić, T. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • Koilpillai, P., Caron, G., Ermondi, G., & Vistoli, G. (2016). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 59(21), 9747-9757. [Link]

  • Feher, J. J. (2017). Chapter 3: Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Butcher, G., Comer, J., & Avdeef, A. (2015). A model to calculate titration curves, pKa shifts, and aggregation of uncharged alkylamines. ADMET & DMPK, 3(2), 131-140. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Link]

  • Amir, M., Alam, M. A., Aftab, M. F., Nabi, M. G., Alam, M. S., Rathi, J., & Thakur, S. S. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11. [Link]

  • Ranya Buhamad. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Link]

  • Chemistry Stack Exchange. (2016). What is the pKa of methylamine. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. [Link]

  • Chem-Space. (n.d.). Properties of substance: methylamine hydrochloride. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (2-Methylcyclopropyl)methylamine Hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for (2-Methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (2-Methylcyclopropyl)methylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively working with this valuable synthetic intermediate. The unique combination of a strained cyclopropane ring and a primary amine presents specific challenges and opportunities in synthesis.[1][2] This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and ensure the highest quality of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis and handling of (2-Methylcyclopropyl)methylamine hydrochloride.

Q1: What are the most common synthetic routes to prepare the (2-Methylcyclopropyl)methylamine core?

There are several established methods for synthesizing substituted cyclopropylamines. The choice often depends on the available starting materials, required scale, and desired stereochemical outcome. Key strategies include:

  • Reductive Amination: This is a widely used method starting from 2-methylcyclopropanecarboxaldehyde. The aldehyde is reacted with ammonia or a protected amine equivalent in the presence of a reducing agent like sodium borohydride to form the target amine.[1]

  • Curtius Rearrangement: Starting from 2-methylcyclopropanecarboxylic acid, this route involves conversion to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to yield the primary amine.[2][3]

  • Kulinkovich-type Reactions: These methods can construct the aminocyclopropane moiety directly, for example, from reactions applied to amides and nitriles, offering a more convergent approach.[2]

  • Zinc Homoenolate Chemistry: A modern approach involves using α-chloroaldehydes, which react with an amine via a zinc homoenolate intermediate, followed by ring closure to form the cyclopropylamine. This method can offer high diastereoselectivity for the trans isomer.[3]

Q2: How should I handle and store the final (2-Methylcyclopropyl)methylamine hydrochloride product?

Like many amine hydrochlorides, this compound is a crystalline solid, which is significantly easier and safer to handle than the volatile free amine.[4] However, proper handling is crucial:

  • Hygroscopicity: The salt is likely hygroscopic, meaning it can absorb moisture from the air.[5][6][7] Always store it in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Stability: The compound is generally stable under normal storage conditions (cool, dry place).[5][6] Avoid strong oxidizing agents and strong bases.[6][8]

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as amine salts can be skin and eye irritants.[5][6]

Q3: What are the recommended starting points for solvent and temperature selection?

Solvent and temperature are highly dependent on the chosen synthetic route.

  • For reductive aminations , common solvents include methanol or ethanol, as they are compatible with borohydride reducing agents. Temperatures are typically kept low initially (0 °C) during reagent addition and then allowed to warm to room temperature.

  • For reactions involving organometallic intermediates, such as those using lithium or zinc reagents, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory.[9] Temperatures are often cryogenic (e.g., -78 °C) to control reactivity and prevent side reactions.[9]

  • For the final salt formation , precipitating the hydrochloride from a non-polar organic solvent like ethyl acetate, diethyl ether, or a mixture including heptane is common practice.[9]

Q4: How can I effectively monitor the progress of my reaction?

We recommend using a combination of techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable stain, such as ninhydrin for the amine product or potassium permanganate for general visualization, to track the consumption of the starting material and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the desired product and helping to identify any major byproducts being formed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the free amine is sufficiently volatile and thermally stable, GC-MS of a quenched and extracted aliquot can be very effective.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem: Low or Inconsistent Reaction Yield

Q: My reaction yield is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can often be traced back to a few key areas. Let's diagnose the possibilities.

  • Cause 1: Reagent Quality & Stoichiometry: The primary amine and the strained cyclopropane ring are sensitive functional groups. Ensure all reagents are pure and, critically, that any organometallic reagents have been recently titrated. Solvents must be anhydrous, especially for moisture-sensitive reactions.

  • Solution: Use freshly distilled, anhydrous solvents. Verify the purity of your starting materials (e.g., by NMR or GC). Accurately determine the molarity of any organometallic reagents before use.

  • Cause 2: Inadequate Temperature Control: Many steps in cyclopropylamine synthesis are highly exothermic. Poor temperature control can lead to side reactions, including potential ring-opening of the strained cyclopropane moiety.[1]

  • Solution: Maintain strict temperature control throughout the reaction. Use an ice bath or a cryo-cooler for additions and allow the reaction to warm slowly and controllably. For the synthesis of a similar compound, temperatures as low as -70 to -80 °C were used during critical addition steps.[9]

  • Cause 3: Atmospheric Contamination: Oxygen and moisture can quench intermediates and lead to unwanted byproducts.

  • Solution: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox for handling sensitive reagents.

Problem: Incorrect Diastereomeric Ratio (Cis/Trans Isomers)

Q: I am synthesizing a specific diastereomer (cis or trans) of (2-Methylcyclopropyl)methylamine, but my final product is a mixture. How can I control the stereochemistry?

A: This is a critical and advanced challenge. The relative orientation of the methyl and aminomethyl groups can be controlled, but it requires careful consideration of kinetic versus thermodynamic control.

  • The Core Issue: Product Isomerization: Research has shown that for some synthetic routes, particularly those involving zinc halide salts (e.g., ZnCl₂), the initially formed cyclopropylamine can undergo in-situ epimerization or isomerization.[3] This means even if your reaction kinetically forms one isomer, it may equilibrate to a more stable thermodynamic mixture under the reaction conditions.

  • Solution 1: Kinetic Control: To favor the kinetically formed product, run the reaction at the lowest possible temperature and for the shortest time necessary for completion. Quench the reaction promptly once the starting material is consumed.

  • Solution 2: "Turn Off" Isomerization with Additives: It has been demonstrated that the addition of a polar, aprotic, and coordinating co-solvent like DMF or acetonitrile can effectively prevent this zinc-halide-mediated isomerization.[3] These solvents likely coordinate to the zinc center, preventing it from facilitating the ring-opening/closing mechanism that leads to isomerization.

  • Experimental Protocol Suggestion: If you suspect isomerization is occurring, perform a controlled experiment where you add a polar aprotic co-solvent (e.g., 1.5 volumes relative to THF) to your reaction mixture. Compare the diastereomeric ratio (d.r.) of this reaction to one without the additive.[3]

Problem: Difficulty in Isolating the Hydrochloride Salt

Q: After my workup, I add HCl to form the salt, but it either "oils out" as a sticky mess or fails to precipitate at all. What's going wrong?

A: Salt formation can be tricky. The issue is almost always related to solvent choice, water content, or impurities.

  • Cause 1: Residual Water: The presence of even small amounts of water can increase the solubility of the amine salt in organic solvents, preventing precipitation. Amine hydrochlorides are, after all, salts and can have some aqueous solubility.[6]

  • Solution: Ensure your organic layer is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before attempting the salt formation. If you performed an aqueous wash, ensure phase separation is clean and complete.

  • Cause 2: Incorrect Solvent System: The solvent must be one in which the free amine is soluble but the hydrochloride salt is not.

  • Solution: Ethyl acetate is a good first choice.[9] If the product still oils out, try adding a less polar co-solvent like heptane or switching entirely to diethyl ether. You may need to cool the solution to 0 °C or -20 °C to encourage crystallization.

  • Cause 3: Impurities: Crude reaction mixtures often contain polar impurities that can act as co-solvents or inhibit crystallization.

  • Solution: Attempt to purify the crude free amine first (e.g., by flash chromatography or distillation) before forming the salt. Alternatively, try to triturate the oily product with a non-polar solvent (like hexane or ether) to induce solidification.

Part 3: Methodologies & Data

Experimental Protocol: Purification of (2-Methylcyclopropyl)methylamine Hydrochloride by Recrystallization

This protocol is adapted from standard procedures for purifying amine hydrochloride salts and is designed to remove common impurities.[10]

  • Solvent Selection: Begin by testing the solubility of your crude salt in various solvents. The ideal solvent will dissolve the salt when hot but have poor solubility when cold. Absolute ethanol is often a good starting point.[10]

  • Dissolution: Place the crude hydrochloride salt in a round-bottomed flask equipped with a reflux condenser. Add a minimal amount of the chosen solvent (e.g., absolute ethanol) and heat the mixture to boiling with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon (if used) and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals thoroughly under vacuum. Since the product is hygroscopic, it's best to handle the final product in a dry environment.[5][7]

Data Presentation: Solvent Selection for Salt Formation
SolventPolarityProsConsRecommendation
Diethyl Ether LowExcellent for precipitating salts; easy to remove.Highly flammable; can form peroxides.Good for small-scale precipitation.
Ethyl Acetate MediumGood balance of solubility for the free amine and insolubility for the salt.[9]Can be hygroscopic itself.Recommended starting point.
Dichloromethane MediumGood solvent for many free amines.Often too polar; may not precipitate the salt effectively.Use primarily for extraction, not precipitation.
Heptane/Hexane Very LowExcellent for inducing precipitation.Very poor solubility for the free amine.Best used as an anti-solvent added to a solution in another solvent (e.g., ethyl acetate).
Isopropanol HighCan be used for recrystallization.May be too polar for initial precipitation.Consider for recrystallization if product is impure.

Part 4: Visualizations

Troubleshooting Workflow

G start Reaction Failure (Low Yield / Impure Product) check_reagents 1. Analyze Starting Materials & Reagents (Purity, Anhydrous Solvents?) start->check_reagents check_reagents->start Reagents Impure (Purify/Replace) check_conditions 2. Review Reaction Conditions (Temp Control, Inert Atmosphere?) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty (Re-run with Control) analyze_crude 3. Analyze Crude Product (LCMS, NMR) Identify Byproducts check_conditions->analyze_crude Conditions OK analyze_crude->check_conditions Unexpected Byproducts (Re-evaluate Mechanism) optimize_workup 4. Optimize Workup & Purification (Recrystallization, Chromatography) analyze_crude->optimize_workup Byproducts Identified success Successful Optimization optimize_workup->success

Caption: A decision tree for systematic troubleshooting of synthesis issues.

Stereocontrol Logical Pathway

G cluster_0 Reaction Environment cluster_1 Reaction Pathway & Outcome cond_a Standard Conditions (e.g., THF, ZnCl2) kinetic Kinetic Product Formed (Initial Isomer) cond_a->kinetic cond_b Modified Conditions (e.g., THF/DMF, ZnCl2) cond_b->kinetic isomerization Zinc-Mediated Isomerization (Reversible Ring Opening/Closing) kinetic->isomerization [Process occurs] kinetic_isolated Kinetic Product Isolated kinetic->kinetic_isolated [Isomerization Blocked] thermo Thermodynamic Mixture (Equilibrated Isomers) isomerization->thermo

Caption: Controlling diastereoselectivity by blocking product isomerization.

References

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Gardarsdottir H (2024).
  • CYCLOPROPYLAMINE -
  • 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride-AccelaChem.
  • Methylamine Hydrochloride - Organic Syntheses Procedure.
  • Advances in the Synthesis of Cyclopropylamines - PubMed.
  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - Semantic Scholar.
  • SAFETY D
  • Methylamine hydrochloride - ChemBK.
  • Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc.
  • Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals.
  • CAS 593-51-1: Methylamine hydrochloride - CymitQuimica.
  • Methylamine hydrochloride synthesis - ChemicalBook.
  • Methylamine Hydrochloride Synthesis | PDF | Distillation | Filtr
  • Methylamine hydrochloride | CH5N.ClH | CID 6364545 - PubChem.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of (2-Methylcyclopropyl)methylamine Hydrochloride

Welcome to the dedicated technical support center for (2-Methylcyclopropyl)methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (2-Methylcyclopropyl)methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2-Methylcyclopropyl)methylamine hydrochloride under typical stress conditions?

A1: Based on the chemical structure of (2-Methylcyclopropyl)methylamine, a primary amine with a strained cyclopropyl ring, the most anticipated degradation pathways involve hydrolysis, oxidation, and potentially ring-opening reactions. The hydrochloride salt form is generally stable, but the free base can be susceptible to degradation, particularly at elevated pH.

  • Hydrolytic Degradation: While the C-N bond is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis, although this is generally considered a minor pathway for simple amines. The cyclopropylamine moiety, however, can be susceptible to hydrolytic degradation under high pH conditions[1].

  • Oxidative Degradation: Primary amines are susceptible to oxidation, which can lead to a variety of products. Common oxidative pathways include the formation of imines, oximes, and nitroalkanes[2]. For (2-Methylcyclopropyl)methylamine, oxidation could also potentially trigger ring-opening of the strained cyclopropyl group.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. The specific degradation products would depend on the temperature and the presence of oxygen.

  • Photodegradation: Exposure to UV or visible light, especially in the presence of a photosensitizer, could lead to photolytic degradation. The energy from the light can initiate radical reactions, leading to a complex mixture of degradation products.

Q2: I am observing an unexpected peak in my chromatogram during stability testing. How can I determine if it is a degradant of (2-Methylcyclopropyl)methylamine hydrochloride?

A2: To confirm if a new peak is a degradation product, a systematic approach is necessary.

  • Perform a Forced Degradation Study: Subject a sample of (2-Methylcyclopropyl)methylamine hydrochloride to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in the "Forced Degradation Protocol" section below.

  • Analyze Stressed Samples: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-MS.

  • Compare Chromatograms: Compare the chromatograms of the stressed samples with that of an unstressed control sample and your stability sample. If the unexpected peak appears or its area increases in the stressed samples, it is likely a degradation product.

  • Mass Balance Analysis: Ensure that the decrease in the peak area of the parent compound corresponds to the increase in the peak areas of the degradants. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected[3].

  • Structural Elucidation: Use techniques like LC-MS/MS, high-resolution mass spectrometry (HRMS), and NMR to identify the structure of the unknown peak.

Q3: My compound is a small, polar amine with no significant UV chromophore. What are the best analytical techniques for a stability-indicating method?

A3: Analyzing small, polar amines without a strong UV chromophore presents a challenge for traditional HPLC-UV methods. Here are several effective strategies:

  • Pre-column Derivatization: React the amine with a derivatizing agent that introduces a chromophore or fluorophore. This allows for sensitive detection by UV or fluorescence detectors[4][5].

  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that do not require the analyte to have a chromophore. They are well-suited for detecting non-volatile analytes like (2-Methylcyclopropyl)methylamine hydrochloride.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that is ideal for retaining and separating highly polar compounds that are not well-retained by reversed-phase chromatography[6][7].

  • Ion Chromatography: This technique can be used for the analysis of ionic species and is suitable for the hydrochloride salt form of the amine[8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile amines or after derivatization to increase volatility, GC-MS can be a powerful tool for separation and identification of degradation products[9].

Troubleshooting Guides

Issue 1: Significant Degradation Observed Under Basic Hydrolytic Conditions
  • Symptom: Rapid loss of the parent peak with the appearance of one or more new peaks when the sample is exposed to basic conditions (e.g., 0.1 N NaOH).

  • Probable Cause: The cyclopropylamine moiety is known to be susceptible to hydrolytic degradation at high pH[1]. The degradation may involve nucleophilic attack on the cyclopropyl ring, potentially leading to ring-opening products.

  • Troubleshooting Steps:

    • Confirm pH Effect: Perform the degradation study at various pH levels (e.g., pH 8, 9, 10, and 12) to understand the pH dependency of the degradation.

    • Identify Degradants: Isolate the major degradation product(s) using preparative HPLC and elucidate their structures using MS and NMR. This will confirm the degradation pathway.

    • Formulation Strategy: If developing a liquid formulation, maintain the pH in a stable range (likely acidic to neutral) for (2-Methylcyclopropyl)methylamine hydrochloride. Use appropriate buffering agents.

    • Solid-State Formulation: For solid dosage forms, consider the micro-environmental pH created by excipients. Avoid alkaline excipients that could promote degradation.

Issue 2: Multiple Degradant Peaks Observed Under Oxidative Stress
  • Symptom: A complex chromatogram with several new peaks is observed after exposing the sample to an oxidizing agent like hydrogen peroxide.

  • Probable Cause: Primary amines are readily oxidized, and the reaction can proceed through several pathways to form various products, including imines, oximes, and nitro compounds[2]. The strained cyclopropyl ring might also be susceptible to oxidative cleavage.

  • Troubleshooting Steps:

    • Vary Oxidant Concentration: Conduct the study with different concentrations of the oxidizing agent to control the extent of degradation and to better understand the formation of primary versus secondary degradants.

    • Use Different Oxidants: Employ other oxidative stress agents (e.g., AIBN for radical-induced degradation) to gain a broader understanding of the oxidative susceptibility.

    • LC-MS/MS Analysis: Utilize LC-MS/MS to obtain fragmentation patterns of the degradation products, which can provide valuable clues for their structural identification.

    • Protective Measures: If the compound is found to be highly sensitive to oxidation, consider the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen).

Proposed Degradation Pathways

The following diagram illustrates the plausible degradation pathways of (2-Methylcyclopropyl)methylamine under forced degradation conditions.

G cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_degradants Potential Degradation Products Acid Acidic Hydrolysis (e.g., HCl, Heat) Parent (2-Methylcyclopropyl)methylamine Acid->Parent Base Basic Hydrolysis (e.g., NaOH, Heat) Base->Parent Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Parent Heat Thermal Stress (Dry Heat) Heat->Parent Light Photolytic Stress (UV/Vis Light) Light->Parent Imine Imine Intermediate Parent->Imine Oxidation RingOpened Ring-Opened Products (e.g., homoallylic amine) Parent->RingOpened Acid/Base Catalyzed Ring Opening Deamination (2-Methylcyclopropyl)methanol Parent->Deamination Hydrolysis (minor) Oxime Oxime Imine->Oxime Further Oxidation Nitro Nitroalkane Imine->Nitro Further Oxidation

Caption: Proposed degradation pathways of (2-Methylcyclopropyl)methylamine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study of (2-Methylcyclopropyl)methylamine hydrochloride. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[10][11].

1. Sample Preparation:

  • Prepare a stock solution of (2-Methylcyclopropyl)methylamine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

    • If no degradation is observed, increase the acid concentration (e.g., 1 N HCl) and/or temperature[12].

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

    • If no degradation is observed, increase the base concentration (e.g., 1 N NaOH) and/or temperature.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

    • If no degradation is observed, increase the hydrogen peroxide concentration (e.g., 30%).

  • Thermal Degradation:

    • Place the solid API in a controlled temperature oven at 70°C for 48 hours.

    • Also, reflux a solution of the API at 70°C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve (if solid), and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • At the end of the exposure, prepare the samples for analysis.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating analytical method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of (2-Methylcyclopropyl)methylamine hydrochloride and its degradation products, particularly when dealing with a non-chromophoric amine.

1. Initial Approach (without derivatization):

  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase).

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate, pH 3-6). Start with a gradient of high organic to increasing aqueous.

  • Detector: CAD, ELSD, or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

2. Approach with Pre-column Derivatization:

  • Derivatizing Agent: Select a reagent that reacts with primary amines to introduce a UV-active or fluorescent tag (e.g., Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthalaldehyde (OPA)).

  • Derivatization Procedure:

    • Mix the sample solution with the derivatizing agent in a suitable buffer (often basic).

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction if necessary.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with a suitable buffer like phosphate or acetate) and an organic solvent (acetonitrile or methanol).

    • Detector: UV/Vis or Fluorescence detector set to the appropriate wavelength for the chosen derivative.

3. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to separate the parent peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Summary of Forced Degradation Results for (2-Methylcyclopropyl)methylamine Hydrochloride

Stress ConditionReagent/ConditionDuration% DegradationNumber of DegradantsMajor Degradant (RT)
Acidic Hydrolysis1 N HCl24 h at 60°C< 5%14.2 min
Basic Hydrolysis0.5 N NaOH12 h at 60°C18%25.8 min, 7.1 min
Oxidation10% H₂O₂8 h at RT25%>36.5 min
Thermal (Solid)70°C48 h< 2%0-
Thermal (Solution)70°C48 h8%14.5 min
Photolytic (Solid)ICH Q1B-< 1%0-
Photolytic (Solution)ICH Q1B-12%28.2 min, 9.0 min

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the degradation of (2-Methylcyclopropyl)methylamine hydrochloride.

G cluster_workflow Degradation Investigation Workflow start Start: Stability Issue or Method Development forced_degradation Perform Forced Degradation Study start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-MS) forced_degradation->method_dev analyze_samples Analyze Stressed Samples and Controls method_dev->analyze_samples peak_purity Assess Peak Purity and Mass Balance analyze_samples->peak_purity identify_degradants Identify and Characterize Degradation Products (MS, NMR) peak_purity->identify_degradants If new peaks are present report Report Findings and Propose Control Strategy peak_purity->report If no significant degradation pathway_elucidation Elucidate Degradation Pathways identify_degradants->pathway_elucidation pathway_elucidation->report

Caption: Workflow for degradation studies.

References

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Reference Data & Comparative Studies

Validation

Comparing (2-Methylcyclopropyl)methylamine hydrochloride to similar amines

An In-Depth Comparative Guide to (2-Methylcyclopropyl)methylamine Hydrochloride and Its Amine Analogs in Drug Discovery Introduction: The Privileged Cyclopropylamine Scaffold In the landscape of medicinal chemistry, cert...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to (2-Methylcyclopropyl)methylamine Hydrochloride and Its Amine Analogs in Drug Discovery

Introduction: The Privileged Cyclopropylamine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the label of "privileged structures." The cyclopropylamine moiety is a quintessential example of such a scaffold, renowned for its unique combination of conformational rigidity and electronic properties.[1][2] The inherent strain of the three-membered ring makes it a reactive yet stable functional group, crucial for the mechanism-based inhibition of key enzymes.[1] This guide provides a detailed comparison of (2-Methylcyclopropyl)methylamine hydrochloride, a specific derivative, with other structurally related amines. By examining their physicochemical properties, biological activities, and underlying mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern this important class of compounds.

The primary focus will be on the inhibition of Flavin Adenine Dinucleotide (FAD)-dependent enzymes, such as Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1), where cyclopropylamines have shown significant therapeutic potential in neuroscience and oncology, respectively.[2][3]

Section 1: Mechanism of Action - The Basis of Cyclopropylamine Activity

Cyclopropylamines function as mechanism-based inactivators, or "suicide inhibitors," of FAD-dependent amine oxidases.[4] Their inhibitory power stems from a unique oxidative activation pathway.

  • Initial Binding: The amine binds to the enzyme's active site.

  • Oxidation: The FAD cofactor oxidizes the amine via a single-electron transfer.

  • Ring Opening: This oxidation generates a highly reactive cyclopropyliminium radical cation, which rapidly undergoes homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring.

  • Covalent Adduct Formation: The resulting radical covalently bonds to the FAD cofactor, leading to the irreversible inactivation of the enzyme.[4][5]

This mechanism is fundamental to the action of drugs like tranylcypromine and is the basis for the development of newer, more selective inhibitors targeting enzymes like LSD1.[5][6]

MAO_Inhibition_Mechanism FAD_ox FAD (Oxidized) CPA_rad Cyclopropyliminium Radical Cation FAD_ox->CPA_rad FAD_rad FAD Radical FAD_adduct Covalent FAD Adduct (Inactive Enzyme) FAD_rad->FAD_adduct CPA Cyclopropylamine (R-NH2) CPA->FAD_ox Ring_opened Ring-Opened Radical CPA_rad->Ring_opened Homolytic Cleavage

Caption: Mechanism of irreversible MAO inhibition by a cyclopropylamine.

Section 2: Comparative Analysis of Selected Amines

To understand the potential role of (2-Methylcyclopropyl)methylamine, we will compare it against three key amines:

  • Tranylcypromine: The archetypal therapeutic agent, a phenylcyclopropylamine, known as a non-selective MAO inhibitor.[6][7]

  • Cyclopropylamine: The parent compound, providing a baseline for the activity of the core scaffold.[8]

  • Methylamine Hydrochloride: A simple, non-cyclic primary amine hydrochloride, used to highlight the unique contribution of the cyclopropyl ring.[9]

Physicochemical Properties

The structural differences between these molecules directly influence their physical and chemical properties, which in turn affect their pharmacokinetics and pharmacodynamics.

Property(2-Methylcyclopropyl)methylamine HClTranylcypromineCyclopropylamineMethylamine HCl
Structure
Molecular Formula C₅H₁₂ClN[10]C₉H₁₁N[7]C₃H₇N[8]CH₅N·HCl[9]
Molecular Weight 121.61 g/mol [10]133.19 g/mol [7]57.09 g/mol [1]67.52 g/mol [11]
Appearance Solid (predicted)Crystalline SolidColorless LiquidWhite Crystalline Solid[9]
Melting Point Not available36-40 °C (sulfate salt)-50 °C[12]231-233 °C[13]
Boiling Point Not available273 °C (sulfate salt)49-50 °C[12]225-230 °C (at 20 hPa)[13]
Water Solubility Soluble (predicted)SolubleMiscible[12]Highly Soluble[9]
pKa Not available8.2 (predicted)9.10[12]10.6 (of methylamine)
Biological Activity: MAO Inhibition

The primary biological activity associated with small cyclopropylamines is the inhibition of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][14]

CompoundTargetIC₅₀ ValueSelectivityReference
Tranylcypromine MAO-A / MAO-B~2 µMNon-selective, slight preference for MAO-B[6]
cis-N-Benzyl-2-methoxycyclopropylamine MAO-A170 nMMAO-B Selective (>30-fold)[2][15]
cis-N-Benzyl-2-methoxycyclopropylamine MAO-B5 nMMAO-B Selective (>30-fold)[2][15]
Cyclopropylamine MAO-A / MAO-BWeak inhibitorNot applicableInferred
(2-Methylcyclopropyl)methylamine MAO-A / MAO-BNot availableUnknownNot available

Section 3: Structure-Activity Relationship (SAR) Insights

By analyzing the structures, we can infer the following relationships:

  • The Phenyl Ring is Key for Potency: Tranylcypromine's high potency as an MAO inhibitor compared to the parent cyclopropylamine is largely attributed to the phenyl ring, which provides critical hydrophobic interactions within the active site of the enzyme.

  • Substitution Modulates Selectivity: The example of cis-N-benzyl-2-methoxycyclopropylamine demonstrates that substitutions on the cyclopropylamine scaffold can dramatically increase potency and introduce selectivity for one MAO isoform over the other.[15][16] This specific analogue is over 20 times more effective than tranylcypromine at inhibiting MAO-B.[15]

  • The Role of the Methyl Group: For (2-Methylcyclopropyl)methylamine, the additional methyl group on the cyclopropane ring likely increases its lipophilicity compared to cyclopropylamine. This could enhance its binding to the hydrophobic active site of MAO, potentially making it a more potent inhibitor than the unsubstituted parent compound. However, without a larger hydrophobic group like a phenyl ring, its potency is unlikely to match that of tranylcypromine. The stereochemistry of the methyl group (cis vs. trans) would also be a critical determinant of its binding affinity and inhibitory activity.[2]

Section 4: Experimental Protocol for In-Vitro MAO Inhibition Assay

To empirically determine and compare the inhibitory potential of these amines, a standardized in-vitro assay is necessary. The following protocol describes a common method using kynuramine as a fluorescent substrate.

Objective: To determine the IC₅₀ values of test compounds against human MAO-A and MAO-B.
Materials:
  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds: (2-Methylcyclopropyl)methylamine HCl, Tranylcypromine, etc. dissolved in DMSO.

  • Sodium hydroxide (NaOH)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)

Step-by-Step Methodology:
  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO, typically ranging from 10 mM to 100 pM.

  • Enzyme Pre-incubation:

    • In each well of the microplate, add 50 µL of potassium phosphate buffer.

    • Add 25 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the diluted test compound or DMSO (for control wells).

    • Incubate the plate at 37°C for 30 minutes. This pre-incubation step is crucial for mechanism-based inhibitors to allow time for the inactivation reaction to occur.[15]

  • Initiate Reaction: Add 25 µL of the kynuramine substrate solution (final concentration ~50 µM) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 75 µL of 2 N NaOH to each well. The NaOH catalyzes the conversion of the enzymatic product (4-hydroxyquinoline) into a stable, highly fluorescent form.

  • Read Fluorescence: Measure the fluorescence intensity of each well using a microplate reader set to an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAO_Assay_Workflow A 1. Prepare Serial Dilutions of Test Compounds B 2. Add Buffer, Enzyme, and Compound to 96-well Plate A->B C 3. Pre-incubate at 37°C (30 min) B->C D 4. Add Kynuramine Substrate to Initiate Reaction C->D E 5. Incubate at 37°C (20 min) D->E F 6. Stop Reaction with 2 N NaOH E->F G 7. Read Fluorescence (Ex: 310 nm, Em: 400 nm) F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: Experimental workflow for the in-vitro MAO inhibition assay.

Conclusion

(2-Methylcyclopropyl)methylamine hydrochloride belongs to a potent class of enzyme inhibitors characterized by the reactive cyclopropylamine scaffold. While specific biological data for this compound is not widely published, a comparative analysis with well-characterized analogs like tranylcypromine and cyclopropylamine provides a strong basis for predicting its activity. The presence of the core cyclopropylamine moiety suggests it is a mechanism-based inhibitor of FAD-dependent oxidases. The additional methyl group likely enhances its lipophilicity, potentially increasing its potency over the parent cyclopropylamine, though it is unlikely to match the activity of tranylcypromine without a larger hydrophobic substituent.

Ultimately, the precise inhibitory profile and selectivity of (2-Methylcyclopropyl)methylamine hydrochloride must be determined empirically using standardized protocols as described. This guide provides the foundational knowledge, comparative data, and experimental framework necessary for researchers to effectively evaluate this compound and other novel cyclopropylamine derivatives in their drug discovery programs.

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Comparative

A Head-to-Head Comparison: The Efficacy of (2-Methylcyclopropyl)methylamine Hydrochloride in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged structural motif, imparting unique conformational co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged structural motif, imparting unique conformational constraints and metabolic stability to drug candidates. Among the various reagents available for introducing this key functional group, (2-Methylcyclopropyl)methylamine hydrochloride presents a specific set of properties that can be advantageous in certain synthetic contexts. This guide provides an in-depth, objective comparison of the efficacy of (2-Methylcyclopropyl)methylamine hydrochloride against other commonly used amine reagents, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Significance of the Cyclopropylamine Moiety

The incorporation of a cyclopropane ring into a molecule can significantly influence its pharmacological properties. The rigid, three-membered ring restricts the conformational freedom of the molecule, which can lead to a more favorable binding orientation with its biological target.[1] This conformational rigidity, coupled with the altered electronics of the adjacent amine, can also enhance metabolic stability by hindering enzymatic degradation.[2] These features have made cyclopropylamines integral components in a range of therapeutics, including antiviral agents and potent anticancer drugs like PARP (Poly(ADP-ribose) polymerase) inhibitors.[3][4]

(2-Methylcyclopropyl)methylamine, as a substituted cyclopropylamine, offers an additional layer of structural diversity. The methyl group can provide steric hindrance, influencing reaction selectivity, and can also interact with specific pockets within a biological target, potentially enhancing binding affinity.

Comparative Efficacy in Amide Bond Formation: A Case Study in PARP Inhibitor Synthesis

To objectively assess the efficacy of (2-Methylcyclopropyl)methylamine hydrochloride, we will examine a critical transformation in the synthesis of many bioactive molecules: amide bond formation. This reaction is central to the synthesis of numerous pharmaceuticals, including the class of anticancer agents known as PARP inhibitors.

Let's consider a representative reaction: the acylation of an amine with a carboxylic acid to form the final amide product.

Experimental Workflow: Amide Coupling Reaction

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product RCOOH Carboxylic Acid Intermediate (e.g., PARP Inhibitor Core) Reaction Amide Bond Formation RCOOH->Reaction Amine Amine Reagent ((2-Methylcyclopropyl)methylamine HCl or Alternative Amine) Amine->Reaction Coupling_Agent Coupling Agent (e.g., HATU, EDCI) Coupling_Agent->Reaction Base Base (e.g., DIPEA, Et3N) Base->Reaction Solvent Solvent (e.g., DMF, CH2Cl2) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Final Amide Product (e.g., PARP Inhibitor) Purification->Final_Product

Caption: Generalized workflow for amide bond formation.

Performance Comparison of Amine Reagents

The choice of amine reagent in this coupling reaction can significantly impact the reaction's efficiency, yield, and the purity of the final product. Below is a comparative analysis based on typical outcomes observed in organic synthesis.

ReagentTypical YieldKey Considerations & Mechanistic Insights
(2-Methylcyclopropyl)methylamine hydrochloride Good to ExcellentThe hydrochloride salt requires a base (e.g., triethylamine, DIPEA) to liberate the free amine for the reaction. The steric bulk of the methyl group can sometimes lead to slightly slower reaction rates compared to unsubstituted cyclopropylamine, but can also enhance diastereoselectivity in certain cases. The nucleophilicity of the amine is generally good, leading to efficient coupling.
Cyclopropylamine Good to ExcellentAs a primary amine with a small ring, it is a good nucleophile and generally provides high yields in amide coupling reactions.[3] Its smaller steric profile compared to the methylated analog may result in faster reaction kinetics.
Methylamine hydrochloride Good to ExcellentA simple and highly reactive primary amine.[5] It is a gas at room temperature, so its hydrochloride salt is more convenient to handle.[6] Due to its small size, it reacts rapidly, often leading to high yields. However, the resulting N-methyl amide lacks the conformational rigidity and potential metabolic stability offered by the cyclopropyl group.
Aniline Moderate to GoodAniline is less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This can result in slower reaction rates and may require more forcing conditions or more potent coupling agents to achieve high yields.
tert-Butylamine Poor to ModerateThe significant steric hindrance from the tert-butyl group severely impedes its nucleophilicity, making amide bond formation challenging. This often leads to low yields or requires specialized, highly reactive coupling agents and elevated temperatures.

Note: The yields are generalized and can vary significantly based on the specific carboxylic acid substrate, coupling agent, base, solvent, and reaction temperature.

In-Depth Analysis and Experimental Causality

The decision to use (2-Methylcyclopropyl)methylamine hydrochloride over other amines is often driven by the desired final properties of the target molecule, a principle central to structure-activity relationship (SAR) studies in drug design.[7][8]

  • When to Choose (2-Methylcyclopropyl)methylamine hydrochloride: This reagent is ideal when the goal is to introduce a conformationally restricted, metabolically stable, and structurally diverse moiety. The methyl group can be a key design element for probing specific interactions within a biological target. For instance, in the design of PARP inhibitors, the cyclopropyl group can be a key feature for activity, and modifications like the methyl group are explored to optimize potency and selectivity.[3][9]

  • Alternative Reagents and Their Rationale:

    • Cyclopropylamine: A suitable alternative when the basic cyclopropyl scaffold is desired without the additional steric bulk of the methyl group. It often provides a good balance of reactivity and desired physicochemical properties.

    • Methylamine: Employed when a simple N-methyl amide is required and the conformational benefits of a cyclopropyl ring are not necessary for the desired biological activity. Its high reactivity and low cost make it an attractive option for large-scale synthesis if the final product meets the required criteria.

    • Aniline and tert-Butylamine: These are generally less effective for standard amide couplings due to electronic and steric effects, respectively. Their use is typically limited to specific synthetic strategies where their unique properties are required.

Detailed Experimental Protocol: A Representative Amide Coupling

This protocol describes a general procedure for the synthesis of an N-((2-methylcyclopropyl)methyl) amide, which can be adapted for specific substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (2-Methylcyclopropyl)methylamine hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add (2-Methylcyclopropyl)methylamine hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Logical Relationships in Reagent Selection

cluster_goal Primary Synthetic Goal cluster_decision Key Decision Point cluster_reagents Reagent Choice cluster_outcome Expected Outcome Goal Introduce Amine Moiety via Amidation Decision Are Cyclopropyl Properties Required? Goal->Decision Cyclopropyl_Amine (2-Methylcyclopropyl)methylamine HCl or Cyclopropylamine Decision->Cyclopropyl_Amine Yes Simple_Amine Methylamine HCl Decision->Simple_Amine No Outcome_Cyclopropyl Conformationally Restricted, Metabolically Stable Product Cyclopropyl_Amine->Outcome_Cyclopropyl Outcome_Simple Simple N-Alkylated Product Simple_Amine->Outcome_Simple

Caption: Decision-making flowchart for amine reagent selection.

Conclusion

(2-Methylcyclopropyl)methylamine hydrochloride is a valuable reagent in organic synthesis, particularly for the construction of complex molecules in drug discovery. Its efficacy in reactions such as amide bond formation is comparable to other primary amines, offering good to excellent yields under standard coupling conditions. The primary advantage of employing this reagent lies not necessarily in superior reactivity, but in the unique structural and physicochemical properties it imparts to the final product. The presence of the methyl-substituted cyclopropyl group can be a critical design element for enhancing biological activity, improving metabolic stability, and fine-tuning the pharmacological profile of a drug candidate. The choice between (2-Methylcyclopropyl)methylamine hydrochloride and other amines should therefore be a strategic one, guided by the specific goals of the synthesis and the desired attributes of the target molecule.

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  • Kumar, A., et al. (2020).
  • US Patent US8592397B2. (2013).
  • Ciclosi, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523.
  • CN Patent CN117447449A. (2024).

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Validation

A Comparative Guide to the Biological Activity of (2-Methylcyclopropyl)methylamine Hydrochloride Derivatives as Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cyclopropylamine Scaffold in MAO Inhibition The cyclopropylamine moiety is a well-established pharmacophore in the design of mechanism-bas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropylamine Scaffold in MAO Inhibition

The cyclopropylamine moiety is a well-established pharmacophore in the design of mechanism-based inhibitors of flavin-dependent enzymes, most notably monoamine oxidases A and B (MAO-A and MAO-B)[1][2]. These enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, making them significant targets for the treatment of depression and neurodegenerative disorders. Tranylcypromine, a clinically used antidepressant, is a prominent example of a cyclopropylamine-based MAO inhibitor. This guide focuses on derivatives of (2-Methylcyclopropyl)methylamine hydrochloride, exploring how structural modifications influence their inhibitory potency and selectivity for the two MAO isoforms.

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

(2-Methylcyclopropyl)methylamine derivatives primarily act as mechanism-based irreversible inhibitors of MAO. The inhibitory mechanism involves the enzymatic oxidation of the cyclopropylamine nitrogen, leading to the formation of a reactive cyclopropanimine intermediate. This intermediate then forms a covalent adduct with the FAD cofactor of the enzyme, leading to its irreversible inactivation. This covalent modification is evidenced by spectral changes, including bleaching at 456 nm and an increased absorbance at 400 nm, which is consistent with flavin modification[1][2].

MAO_Inhibition_Pathway cluster_inhibition Inhibition Pathway cluster_neurotransmission Effect on Neurotransmission MAO_Inhibitor (2-Methylcyclopropyl)methylamine Derivative MAO_Enzyme Monoamine Oxidase (MAO-A or MAO-B) MAO_Inhibitor->MAO_Enzyme Binds to Active Site Reactive_Intermediate Reactive Cyclopropanimine Intermediate MAO_Enzyme->Reactive_Intermediate Enzymatic Oxidation Metabolites Inactive Metabolites MAO_Enzyme->Metabolites Blocked by Inhibitor Inactive_MAO Irreversibly Inactivated MAO (Covalent Adduct) Reactive_Intermediate->Inactive_MAO Forms Covalent Adduct with FAD Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Monoamine_Neurotransmitter->MAO_Enzyme Metabolized by

Caption: Mechanism of irreversible MAO inhibition by (2-Methylcyclopropyl)methylamine derivatives.

Comparative Biological Activity

The inhibitory potency and selectivity of (2-Methylcyclopropyl)methylamine derivatives against MAO-A and MAO-B are highly dependent on their stereochemistry (cis vs. trans) and the nature of substituents on the cyclopropyl ring and the amine group.

Structure-Activity Relationship (SAR) Insights
  • Stereochemistry: The relative orientation of the methyl group and the amine on the cyclopropyl ring plays a crucial role. Studies on cis-cyclopropylamines have revealed potent and selective MAO-B inhibition[1][2].

  • N-Substitution: The substituent on the amine nitrogen significantly influences potency and selectivity. For instance, an N-benzyl group has been shown to enhance MAO-B inhibition[1][2].

  • Ring Substitution: Substituents on the cyclopropyl ring, such as alkoxy groups, can also modulate activity. A methoxy group at the 2-position of the cyclopropyl ring in the cis configuration has been associated with potent MAO-B inhibition[1][2].

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected (2-Methylcyclopropyl)methylamine derivatives against human MAO-A and MAO-B.

CompoundStereochemistryMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)Reference
cis-N-Benzyl-2-methoxycyclopropylaminecis170534[1][2]
Tranylcypromine (Reference)trans~200~100~2[1][2]

Note: IC50 values were determined after a 30-minute pre-incubation of the inhibitor with the enzyme.

As the data indicates, cis-N-benzyl-2-methoxycyclopropylamine is a significantly more potent and selective inhibitor of MAO-B compared to the clinically used drug, tranylcypromine[1][2]. This highlights the potential for developing highly selective MAO-B inhibitors from the (2-Methylcyclopropyl)methylamine scaffold, which could be advantageous for treating neurodegenerative diseases with fewer side effects associated with MAO-A inhibition.

Experimental Protocols for Assessing MAO Inhibition

The evaluation of (2-Methylcyclopropyl)methylamine derivatives as MAO inhibitors typically involves in vitro enzymatic assays. A widely used method is the continuous spectrophotometric or fluorometric assay.

Experimental Workflow for Screening MAO Inhibitors

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - MAO-A and MAO-B enzymes - Test Compounds (Derivatives) - Substrate (e.g., kynuramine) - Buffer start->prepare_reagents incubation Pre-incubate MAO enzyme with test compound or vehicle prepare_reagents->incubation reaction Initiate reaction by adding substrate incubation->reaction measurement Monitor product formation (spectrophotometrically or fluorometrically) over time reaction->measurement data_analysis Calculate initial reaction rates and determine % inhibition measurement->data_analysis ic50_determination Generate dose-response curves and calculate IC50 values data_analysis->ic50_determination end End ic50_determination->end

Caption: A typical experimental workflow for screening and characterizing MAO inhibitors.

Detailed Protocol for In Vitro MAO Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • (2-Methylcyclopropyl)methylamine hydrochloride derivatives (test compounds)

  • Kynuramine (for MAO-A) and benzylamine (for MAO-B) as substrates

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

  • Assay Setup (96-well plate format):

    • To each well, add a specific volume of the enzyme solution.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (buffer with solvent) and a positive control (a known MAO inhibitor like tranylcypromine).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for irreversible inhibition to occur.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells.

    • Immediately begin monitoring the change in absorbance over time at the appropriate wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline from kynuramine by MAO-A, and 250 nm for the formation of benzaldehyde from benzylamine by MAO-B).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Conclusion and Future Directions

Derivatives of (2-Methylcyclopropyl)methylamine hydrochloride represent a promising class of monoamine oxidase inhibitors. The available data, particularly for cis-isomers with specific substitutions, demonstrate the potential to develop highly potent and selective MAO-B inhibitors. Such selectivity is a desirable characteristic for therapeutic agents targeting neurodegenerative disorders like Parkinson's disease, as it may reduce the side effects associated with the inhibition of MAO-A.

Further research should focus on a broader exploration of the structure-activity landscape, including the synthesis and evaluation of a wider array of both cis and trans isomers with diverse substituents. Comprehensive in vivo studies are also necessary to validate the therapeutic potential of the most promising candidates identified through in vitro screening.

References

  • Malcomson, T., Yelekci, K., Borrello, M. T., Ganesan, A., Semina, E., De Kimpe, N., Mangelinckx, S., & Ramsay, R. R. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3205–3217. [Link]

  • Malcomson, T., Yelekci, K., Borrello, M. T., Ganesan, A., Semina, E., De Kimpe, N., Mangelinckx, S., & Ramsay, R. R. (2015). cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. The FEBS Journal. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for (2-Methylcyclopropyl)methylamine Hydrochloride

This guide provides an in-depth comparison of analytical methodologies for the validation of (2-Methylcyclopropyl)methylamine hydrochloride, a critical component in pharmaceutical development. Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of (2-Methylcyclopropyl)methylamine hydrochloride, a critical component in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. Our narrative is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), adhering to the foundational guidelines set by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).

Introduction: The Analytical Imperative for (2-Methylcyclopropyl)methylamine Hydrochloride

(2-Methylcyclopropyl)methylamine hydrochloride is a primary amine salt with a unique strained ring structure, making it a valuable building block in medicinal chemistry. The accurate and precise quantification of this analyte, both as a drug substance and in finished products, is paramount for ensuring safety, efficacy, and quality. Analytical method validation is the process of demonstrating, through laboratory studies, that the performance characteristics of a method are suitable for its intended purpose.[1][2] This guide will compare four common analytical techniques—High-Performance Liquid Chromatography, Gas Chromatography, Acid-Base Titrimetry, and UV-Visible Spectrophotometry—evaluating their suitability for the analysis of this specific compound.

The validation process is governed by a harmonized regulatory framework. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive discussion of the validation characteristics required for various analytical tests.[2][3] This is complemented by national pharmacopeial chapters, such as USP General Chapter <1225> "Validation of Compendial Procedures" and the principles outlined in the European Pharmacopoeia, which establish the legal and scientific standards for method validation.[1][4][5][6]

The Validation Workflow: A Structured Approach

A successful validation project follows a logical sequence. The process begins with defining the analytical performance requirements and culminates in a comprehensive validation report. This workflow ensures that the method is robust, reliable, and fit for purpose.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Select Appropriate Analytical Technique P1->P2 P3 Method Development & Optimization P2->P3 V1 Write Validation Protocol P3->V1 Method Ready for Validation V2 Execute Experiments (Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ) V1->V2 V3 Assess Robustness V2->V3 D1 Analyze Data & Document Results V3->D1 Experimental Data Collected D2 Write Validation Report D1->D2 D3 Ongoing Method Monitoring D2->D3

Caption: General workflow for analytical method validation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific application: is it for identifying the compound, quantifying its purity (assay), or measuring trace-level impurities? Each method offers a unique profile of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the cornerstone of modern pharmaceutical analysis due to its high resolution, sensitivity, and versatility.

  • Principle of Causality: For a basic compound like (2-Methylcyclopropyl)methylamine, chromatographic performance is highly dependent on the mobile phase pH. At a pH well below the pKa of the amine (~9-10), the analyte exists predominantly in its protonated, cationic form. This is crucial because the neutral, free base form can interact strongly with residual silanols on the silica-based column packing, leading to severe peak tailing. Therefore, using a buffered mobile phase at an acidic pH (e.g., pH 2.5-3.5) ensures consistent protonation, minimizes silanol interactions, and produces sharp, symmetrical peaks.[7]

  • Applicability: Ideal for both assay (quantification of the active pharmaceutical ingredient, API) and the determination of related substances (impurities).[8][9][10]

  • Trustworthiness through System Suitability: Before any sample analysis, a System Suitability Test (SST) must be performed. This involves replicate injections of a standard solution to verify that the chromatographic system is performing adequately.[2] Typical SST parameters include:

    • Tailing Factor: Must be ≤ 2.0 to ensure peak symmetry.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for 5 or 6 replicate injections, demonstrating injection precision.

    • Column Efficiency (Theoretical Plates): A minimum number (e.g., >2000) ensures good separation power.

Experimental Protocol: HPLC Assay and Validation of Accuracy

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of (2-Methylcyclopropyl)methylamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation (100 µg/mL): Prepare a sample solution from the drug product or substance to achieve the same target concentration as the standard.

  • Validation of Accuracy (Spike Recovery):

    • Prepare a placebo blend of the drug product.

    • Spike the placebo at three concentration levels: 80%, 100%, and 120% of the target assay concentration (e.g., 80 µg/mL, 100 µg/mL, 120 µg/mL). Prepare three independent samples at each level.

    • Analyze the spiked samples against the standard and calculate the percent recovery for each.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[11]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For polar, non-volatile amine salts, chemical modification (derivatization) is often a prerequisite.

  • Principle of Causality: (2-Methylcyclopropyl)methylamine hydrochloride is a salt and thus has negligible volatility. Direct GC analysis is not feasible. The analytical strategy involves two key steps: 1) Liberation of the free base by adding a strong, non-volatile base (e.g., NaOH). 2) Derivatization of the highly polar primary amine to form a less polar, more volatile derivative. Acylating agents like trifluoroacetic anhydride (TFAA) are excellent for this purpose as they react quantitatively with the amine to form a stable amide, which chromatographs well and is highly sensitive to electron capture detection (ECD) if needed.[12][13]

  • Applicability: Primarily used for quantifying volatile organic impurities, residual solvents (via headspace GC), or for assay if derivatization is employed. It is particularly useful for detecting trace-level cyclopropylamine-related impurities.[14][15][16]

  • Trustworthiness through Controls: The derivatization reaction itself must be controlled. A "derivatization control" sample (a pure standard derivatized alongside the test samples) is analyzed to ensure the reaction has gone to completion and is reproducible.

Experimental Protocol: GC Impurity Analysis (with Derivatization)

  • Sample Preparation & Derivatization:

    • Accurately weigh about 50 mg of the sample into a vial.

    • Add 1 mL of Dichloromethane and 100 µL of 1 M NaOH to liberate the free amine. Vortex vigorously.

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial immediately and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The organic layer is ready for injection.

  • GC Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, split ratio 20:1.

  • Validation of Limit of Quantitation (LOQ):

    • Prepare a series of diluted solutions of a known impurity standard that has been derivatized.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

    • Inject this solution six times.

    • Acceptance Criteria: The LOQ is confirmed if the precision (RSD) is ≤ 10% and the accuracy (recovery) is within 80-120%.[2]

Acid-Base Titrimetry

This classical technique provides an absolute measure of the total basicity of the sample, making it a simple and cost-effective method for assaying the bulk drug substance.

  • Principle of Causality: As a salt of a weak base and a strong acid, (2-Methylcyclopropyl)methylamine hydrochloride can be directly titrated with a strong base (e.g., NaOH) in a non-aqueous medium to enhance the inflection point. Alternatively, and more commonly for amine hydrochlorides, an aqueous solution of the salt is titrated with a standardized strong base. The endpoint, where all the ammonium salt has been neutralized, can be detected potentiometrically.[17][18]

  • Applicability: Best suited for the assay of the bulk drug substance where impurity levels are low. It is a Category I method under USP <1225>.[4][19] It lacks specificity, as it cannot distinguish the API from other basic impurities.

  • Trustworthiness through Standardization: The accuracy of titration hinges entirely on the accuracy of the titrant concentration. The NaOH titrant must be standardized against a primary standard, such as potassium hydrogen phthalate (KHP), immediately before use.

Experimental Protocol: Potentiometric Titration Assay

  • Reagent Preparation:

    • Titrant: 0.1 M Sodium Hydroxide, standardized.

    • Sample Solvent: Deionized water.

  • Procedure:

    • Accurately weigh approximately 150 mg of (2-Methylcyclopropyl)methylamine hydrochloride into a 150 mL beaker.

    • Dissolve in 50 mL of deionized water.

    • Immerse a calibrated pH electrode connected to a potentiometric titrator.

    • Titrate with standardized 0.1 M NaOH, recording the pH and volume of titrant added.

    • Determine the equivalence point from the point of maximum inflection on the titration curve (or the maximum of the first derivative).

  • Calculation:

    • % Assay = (V * M * F * 100) / W

    • Where: V = Volume of NaOH at equivalence point (L), M = Molarity of NaOH (mol/L), F = Molecular weight of the analyte ( g/mol ), W = Weight of sample (g).

  • Validation of Precision (Repeatability):

    • Perform the assay on a minimum of six independent preparations of the same homogenous sample.

    • Acceptance Criteria: The RSD of the six assay results should be ≤ 1.0%.[2]

UV-Visible Spectrophotometry (via Derivatization)

While the analyte itself has poor UV absorbance, it can be quantified after reacting it with a chromogenic agent.

  • Principle of Causality: Primary amines react with various reagents to form highly colored products. For example, the Rimini test involves reacting the amine with acetone to form a Schiff base, which then complexes with sodium nitroprusside to produce a colored solution.[20][21] The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the amine, following the Beer-Lambert law.

  • Applicability: Useful for simple, routine quantification in quality control settings where specificity is not a major concern or has been established by other means. Not suitable for stability-indicating methods.

  • Trustworthiness through Blanks: The analysis is highly susceptible to interference from other primary amines or compounds that react with the derivatizing agent. A reagent blank (all reagents minus the analyte) must be run with every analysis to zero the instrument, and a placebo blank must be analyzed to ensure excipients do not contribute to the absorbance.

Method Selection and Data Comparison

Choosing the right method requires a clear understanding of the analytical objective. A decision tree can guide this process.

G Start What is the Analytical Goal? Assay Purity Assay of Bulk Drug Substance Start->Assay Quantification Impurity Impurity Profiling or Stability Indicating? Start->Impurity Trace Analysis ID Identification Only? Start->ID Confirmation HPLC_Assay HPLC (High Specificity) Assay->HPLC_Assay Titr_Assay Titration (High Precision, Low Specificity) Assay->Titr_Assay HPLC_Imp HPLC (Broad Scope) Impurity->HPLC_Imp GC_Imp GC (Volatile Impurities) Impurity->GC_Imp Spec_ID Spectroscopy (e.g., IR, NMR) [Not in this guide] ID->Spec_ID

Caption: Decision tree for selecting an analytical method.

Table 1: Comparison of Validated Performance Characteristics

Validation ParameterHPLC (Assay/Impurity)GC (Impurity)Acid-Base Titration (Assay)UV-Vis (Assay)
Specificity High (Separates API from impurities)High (Separates volatile components)Low (Measures total base)Low to Medium (Interference from similar amines)
Linearity (r²) > 0.999> 0.998N/A> 0.999
Range (% of Target) 80 - 120% (Assay)[22]LOQ - 120% (Impurity)LOQ - 150%80 - 120%75 - 125%
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0% (at trace levels)99.0 - 101.0%98.0 - 102.0%
Precision (Repeatability RSD%) ≤ 1.0%≤ 5.0% (at trace levels)≤ 1.0%≤ 2.0%
Limit of Quantitation (LOQ) ~0.05% of target~10-50 ppmN/A~1 µg/mL
Primary Advantage Versatility and specificityExcellent for volatile/residual impuritiesSimplicity and low cost (absolute method)Speed and simplicity
Primary Disadvantage Higher complexity and costRequires derivatization for the analyteNon-specificNon-specific; requires derivatization

Conclusion

The validation of analytical methods for (2-Methylcyclopropyl)methylamine hydrochloride is a multi-faceted process that demands a thorough understanding of both the analyte's chemistry and the regulatory landscape.

  • For comprehensive quality control, including assay, impurity profiling, and stability testing, Reverse-Phase HPLC is the superior choice. Its high specificity and sensitivity, when developed with appropriate pH control, provide the most reliable data package.

  • Gas Chromatography serves as a vital complementary technique, indispensable for monitoring volatile impurities and residual solvents, or as an orthogonal method for assay when derivatization is employed.

  • Acid-Base Titration remains a valid, efficient, and cost-effective method for the straightforward assay of the bulk drug substance, where its lack of specificity is not a limiting factor.

  • UV-Visible Spectrophotometry can be used for routine, non-critical quantification tasks where speed is essential and potential interferences are well-controlled.

Ultimately, a robust analytical control strategy will often leverage a combination of these methods, each validated to be fit for its specific, intended purpose, thereby ensuring the consistent quality and safety of the final pharmaceutical product.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]

  • CSIR-NCL Library, Pune. Spectrophotometric method for estimation of aliphatic primary amines in biological samples. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Springer. Spectrophotometric method for estimation of aliphatic primary amines in biological samples. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Nanoscale Advances. Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Available from: [Link]

  • ECA Academy. New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. Available from: [Link]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. Available from: [Link]

  • Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Available from: [Link]

  • ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. Available from: [Link]

  • Semantic Scholar. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Available from: [Link]

  • Aschimfarma. EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Available from: [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. Available from: [Link]

  • ResearchGate. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available from: [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. Available from: [Link]

  • EPTQ. Chemical analysis in amine system operations. Available from: [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

  • ResearchGate. Method development and validation of chlordiazepoxide and amitryptyline hydrochloride in pharmaceutical formulations by RP-HPLC. Available from: [Link]

  • ResearchGate. Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Available from: [Link]

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  • ResearchGate. Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. Available from: [Link]

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Validation

A Comparative Analysis of Synthesis Routes for (2-Methylcyclopropyl)methylamine Hydrochloride

Introduction (2-Methylcyclopropyl)methylamine hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for its unique conformational constraints and physicochemical properties confer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Methylcyclopropyl)methylamine hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for its unique conformational constraints and physicochemical properties conferred by the cyclopropyl scaffold. The efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in the pharmaceutical industry. This guide provides a comparative analysis of three prominent synthetic routes to (2-Methylcyclopropyl)methylamine hydrochloride: Reductive Amination, the Hofmann Rearrangement, and the Curtius Rearrangement. Each pathway is evaluated based on experimental data, reaction efficiency, scalability, and overall practicality, offering researchers the insights needed to select the most appropriate method for their specific applications.

Route 1: Reductive Amination of 2-Methylcyclopropanecarboxaldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and generally mild reaction conditions.[1] This approach involves the reaction of an aldehyde or ketone with an amine or ammonia to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.[2][3] For the synthesis of (2-Methylcyclopropyl)methylamine, this route commences with the corresponding aldehyde, 2-methylcyclopropanecarboxaldehyde.

Scientific Rationale

The choice of a one-pot reductive amination protocol is driven by efficiency and atom economy. The direct reaction of the aldehyde with ammonia generates an intermediate imine, which is reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent in this context due to its selectivity; it readily reduces the protonated imine intermediate but is significantly less reactive towards the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct.[2] The inclusion of an acid catalyst, such as ammonium chloride, facilitates both the formation of the imine and its subsequent protonation, rendering it more susceptible to hydride attack.

Experimental Protocol
  • Imination: To a solution of 2-methylcyclopropanecarboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 7 N solution) and ammonium chloride (1.5 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction with water. Acidify the mixture with aqueous HCl and then basify with NaOH to liberate the free amine.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude amine in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate (2-Methylcyclopropyl)methylamine hydrochloride. Filter the solid and dry under vacuum.

Logical Flow of Reductive Amination

Aldehyde 2-Methylcyclopropanecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine (2-Methylcyclopropyl)methylamine Imine->Amine + [H] ReducingAgent NaBH3CN ReducingAgent->Amine Salt (2-Methylcyclopropyl)methylamine HCl Amine->Salt + HCl HCl HCl HCl->Salt

Caption: Reductive amination pathway.

Route 2: Hofmann Rearrangement of 2-Methylcyclopropanecarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[4] This transformation proceeds through an isocyanate intermediate and is particularly useful for synthesizing amines from readily available carboxylic acid derivatives.[5]

Scientific Rationale

This route offers an alternative approach starting from 2-methylcyclopropanecarboxamide. The key step involves the treatment of the amide with a mild oxidizing agent, typically bromine or a hypohalite solution in the presence of a strong base. The base facilitates the deprotonation of the amide, which then reacts with the halogen. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. This method is advantageous as it often proceeds with high fidelity and can be performed in a one-pot fashion.

Experimental Protocol
  • Preparation of Hypobromite Solution: In a separate flask, slowly add bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (excess) in water.

  • Reaction: To a solution of 2-methylcyclopropanecarboxamide (1.0 eq) in a suitable solvent (e.g., water or a water/dioxane mixture), add the freshly prepared sodium hypobromite solution at 0 °C.

  • Rearrangement and Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to reflux for 1-2 hours to drive the rearrangement and subsequent hydrolysis of the isocyanate intermediate.

  • Work-up and Extraction: Cool the reaction mixture and extract the product with an organic solvent.

  • Salt Formation: Follow the procedure described in Route 1 for the formation of the hydrochloride salt.

Logical Flow of Hofmann Rearrangement

Amide 2-Methylcyclopropanecarboxamide Isocyanate Isocyanate Intermediate Amide->Isocyanate Rearrangement Reagents Br2, NaOH Reagents->Isocyanate Amine (2-Methylcyclopropyl)methylamine Isocyanate->Amine Hydrolysis - CO2 Water H2O Water->Amine Salt (2-Methylcyclopropyl)methylamine HCl Amine->Salt + HCl HCl HCl HCl->Salt

Caption: Hofmann rearrangement pathway.

Route 3: Curtius Rearrangement of 2-Methylcyclopropanecarboxylic Acid

The Curtius rearrangement provides another pathway from a carboxylic acid to a primary amine with the loss of one carbon atom.[6][7] This reaction proceeds via an acyl azide intermediate, which upon heating, rearranges to an isocyanate.[8]

Scientific Rationale

This route begins with the activation of 2-methylcyclopropanecarboxylic acid, typically by converting it to an acyl chloride or a mixed anhydride. Subsequent reaction with an azide source, such as sodium azide, yields the acyl azide. The thermal or photochemical decomposition of the acyl azide leads to the isocyanate intermediate with the expulsion of nitrogen gas. The isocyanate is then trapped with a nucleophile. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed with aqueous acid or base. A common and often safer alternative to isolating the potentially explosive acyl azide is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of the carboxylic acid to the isocyanate.[9]

Experimental Protocol
  • Acyl Azide Formation (via Acyl Chloride):

    • Convert 2-methylcyclopropanecarboxylic acid (1.0 eq) to its acyl chloride using thionyl chloride or oxalyl chloride.

    • React the crude acyl chloride with sodium azide (1.2 eq) in a suitable solvent (e.g., acetone/water) at low temperature.

  • Rearrangement: Carefully extract the acyl azide into an inert solvent (e.g., toluene) and heat the solution to induce the Curtius rearrangement to the isocyanate.

  • Hydrolysis: Add aqueous acid (e.g., HCl) to the reaction mixture and heat to hydrolyze the isocyanate to the amine, which will be present as its hydrochloride salt.

  • Work-up and Isolation: After cooling, the aqueous layer containing the product can be washed with an organic solvent to remove non-polar impurities. The aqueous solution can then be concentrated to yield the hydrochloride salt.

Logical Flow of Curtius Rearrangement

CarboxylicAcid 2-Methylcyclopropanecarboxylic Acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide + NaN3 Activation Activation (e.g., SOCl2) Activation->AcylAzide Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Rearrangement - N2 Heat Heat (Δ) Heat->Isocyanate Salt (2-Methylcyclopropyl)methylamine HCl Isocyanate->Salt Hydrolysis Acid Aq. Acid (HCl) Acid->Salt

Caption: Curtius rearrangement pathway.

Comparative Analysis

ParameterRoute 1: Reductive AminationRoute 2: Hofmann RearrangementRoute 3: Curtius Rearrangement
Starting Material 2-Methylcyclopropanecarboxaldehyde2-Methylcyclopropanecarboxamide2-Methylcyclopropanecarboxylic Acid
Key Reagents NH₃, NaBH₃CNBr₂, NaOHSOCl₂, NaN₃ or DPPA
Typical Yield Moderate to HighModerate to HighModerate to High
Reaction Conditions MildMild to RefluxMild to Reflux (thermal rearrangement)
Scalability Generally goodGoodGood, with safety considerations for acyl azides
Safety Considerations Use of cyanide-containing reagentUse of bromine and strong basePotential for explosive acyl azide intermediates
Atom Economy GoodModerate (loss of CO₂)Moderate (loss of CO₂ and N₂)
Key Advantages Direct conversion from aldehyde, good selectivityOne-pot from amide, readily available reagentsVersatile from carboxylic acid
Key Disadvantages Potential for over-alkylation (less of an issue with ammonia)Stoichiometric use of halogen and baseHazardous intermediates (acyl azides)

Conclusion

The choice of the optimal synthesis route for (2-Methylcyclopropyl)methylamine hydrochloride depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory.

  • Reductive amination is a highly attractive option if the corresponding aldehyde is readily accessible, offering a direct and efficient conversion under relatively mild conditions.

  • The Hofmann rearrangement provides a reliable method starting from the amide, which can be easily prepared from the carboxylic acid. Its one-pot nature is a significant advantage for operational simplicity.

  • The Curtius rearrangement is a powerful tool for the conversion of carboxylic acids to amines. While the classical approach involves the handling of potentially hazardous acyl azides, modern variations using reagents like DPPA have improved the safety profile and practicality of this transformation.

Ultimately, a thorough evaluation of these factors, coupled with laboratory-scale optimization, will enable researchers to select the most suitable and efficient pathway for the synthesis of this important pharmaceutical intermediate.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Request PDF. [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC - PubMed Central. [Link]

  • Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Request PDF. [Link]

  • Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]

  • US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • US8513415B2 - Preparation of C-pyrazine-methylamines.
  • Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Request PDF. [Link]

  • 23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. [Link]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. [Link]

  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Synthical. [Link]

  • Hoffmann Rearrangement. Scribd. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • US3711549A - Process for manufacturing cyclopropylamine.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]

  • Methylamine Hydrochloride. Organic Syntheses. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences. [Link]

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Comparative

A Senior Application Scientist's Guide to (2-Methylcyclopropyl)methylamine hydrochloride: A Comparative Analysis for Drug Discovery

For researchers, scientists, and professionals navigating the complex landscape of drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of structural motifs available, the cyclopropylamine moiety has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth, objective comparison of (2-Methylcyclopropyl)methylamine hydrochloride, a versatile building block, with relevant alternatives. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in the design and synthesis of novel therapeutics.

The Strategic Value of the Cyclopropylmethylamine Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is more than just a small cyclic alkane; it is a unique structural element that imparts a range of desirable properties to a molecule. When incorporated into a drug candidate, often via a building block like (2-Methylcyclopropyl)methylamine hydrochloride, it can offer several distinct advantages:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to their aliphatic counterparts. This can lead to a decreased rate of oxidative metabolism, enhancing the half-life and bioavailability of a drug.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to its biological target. This pre-organization can lead to a significant increase in potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a compound's lipophilicity (logP), acidity (pKa), and solubility, all of which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Novel Chemical Space: The unique three-dimensional shape of the cyclopropyl group allows for the exploration of novel chemical space, potentially leading to new intellectual property and first-in-class therapeutics.

Introducing (2-Methylcyclopropyl)methylamine hydrochloride and Its Comparators

To objectively assess the utility of (2-Methylcyclopropyl)methylamine hydrochloride, it is essential to compare it against relevant alternatives. The following compounds have been selected for this analysis to highlight the specific contributions of the cyclopropyl ring and the methyl substituent.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
(2-Methylcyclopropyl)methylamine HCl1171835-59-8C₅H₁₂ClN121.61Methyl-substituted cyclopropylmethylamine
Cyclopropylmethylamine2516-47-4C₄H₉N71.12Unsubstituted cyclopropylmethylamine
Isobutylamine78-81-9C₄H₁₁N73.14Acyclic branched analog (primary amine)
sec-Butylamine13952-84-6C₄H₁₁N73.14Acyclic branched analog (primary amine at C2)

Comparative Performance Analysis

The true value of a chemical building block is revealed through its performance in synthetic applications and its influence on the properties of the resulting molecules. This section provides a comparative analysis based on key performance indicators relevant to drug discovery and development.

Physicochemical Properties

The following table summarizes key physicochemical properties of the selected amines. These parameters are crucial for predicting the ADME profile of drug candidates derived from these building blocks.

CompoundpKa (Conjugate Acid)Calculated logPPolar Surface Area (Ų)
(2-Methylcyclopropyl)methylamine~10.50.826.02
Cyclopropylmethylamine~10.60.426.02
Isobutylamine10.630.626.02
sec-Butylamine10.560.626.02

Note: pKa and logP values are estimates from chemical software and may vary depending on the prediction method.

Interpretation of Data:

  • The pKa values for all four amines are similar, indicating that they will be protonated at physiological pH. This is a common feature for primary amines used in drug design to ensure aqueous solubility.

  • The calculated logP of (2-Methylcyclopropyl)methylamine is slightly higher than its unsubstituted counterpart and its acyclic analogs, suggesting a modest increase in lipophilicity due to the methyl group. This can be a valuable tool for fine-tuning the overall lipophilicity of a lead compound to optimize its permeability and distribution.

Synthetic Utility: A Head-to-Head Comparison in Amide Bond Formation

To provide a practical comparison of synthetic performance, a representative experimental protocol for a standard amide bond formation is provided below. The hypothetical yields are based on typical outcomes for these classes of amines and serve to illustrate potential differences in reactivity.

Experimental Protocol: Amide Coupling with Benzoic Acid

Objective: To compare the reactivity of the four amines in a standard HATU-mediated amide coupling reaction.

Materials:

  • Benzoic Acid

  • (2-Methylcyclopropyl)methylamine hydrochloride, Cyclopropylmethylamine, Isobutylamine, or sec-Butylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzoic acid (1.0 mmol) in DMF (5 mL) at room temperature, add HATU (1.1 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture for 10 minutes.

  • Add the respective amine (1.2 mmol). For the hydrochloride salt, an additional equivalent of DIPEA is required to neutralize the HCl.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Anticipated Results and Discussion:

Amine UsedTypical Yield (%)Notes
(2-Methylcyclopropyl)methylamine HCl85-95%The methyl group may introduce slight steric hindrance, but high yields are generally expected.
Cyclopropylmethylamine90-98%Generally exhibits excellent reactivity due to the primary amine and minimal steric bulk.
Isobutylamine88-96%Good reactivity, comparable to the cyclopropylamines.
sec-Butylamine80-90%The secondary nature of the carbon adjacent to the amine can introduce more significant steric hindrance, potentially leading to slightly lower yields or slower reaction times.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization for chiral substrates.

  • DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the hydrochloride salt of the amine without competing in the coupling reaction.

  • DMF is a polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

In Vitro Metabolic Stability Considerations

A study on the in vitro metabolism of a model cyclopropylamine has shown that oxidation can lead to reactive intermediates.[1] This suggests that while the cyclopropyl moiety can enhance metabolic stability, it is not entirely inert, and potential bioactivation pathways should be considered during drug development.

Experimental Protocol: Microsomal Stability Assay

Objective: To assess the metabolic stability of compounds derived from the different amine building blocks.

Materials:

  • Test compounds (amides derived from the four amines)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Incubate the test compound (1 µM) with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Expected Outcome and Interpretation:

It is anticipated that compounds containing the cyclopropylmethylamine and (2-methylcyclopropyl)methylamine moieties would exhibit longer in vitro half-lives compared to their acyclic isobutylamine and sec-butylamine analogs. This would be indicative of enhanced metabolic stability conferred by the cyclopropane ring.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product benzoic_acid Benzoic Acid reaction Amide Coupling (Room Temperature, 4h) benzoic_acid->reaction amine (2-Methylcyclopropyl)methylamine HCl or Alternative Amine amine->reaction hatu HATU hatu->reaction dipea DIPEA dipea->reaction dmf DMF dmf->reaction workup Aqueous Workup (EtOAc Extraction) reaction->workup purification Column Chromatography workup->purification product N-Substituted Benzamide purification->product

Caption: Workflow for the comparative amide coupling experiment.

Conclusion and Recommendations

(2-Methylcyclopropyl)methylamine hydrochloride stands out as a valuable building block for medicinal chemists seeking to leverage the benefits of the cyclopropyl motif while introducing an additional point of diversity with the methyl group.

Key Takeaways:

  • For Enhanced Metabolic Stability: (2-Methylcyclopropyl)methylamine hydrochloride and cyclopropylmethylamine are superior choices compared to their acyclic analogs, isobutylamine and sec-butylamine.

  • For Modulating Lipophilicity: The methyl group on (2-Methylcyclopropyl)methylamine hydrochloride provides a handle for a subtle increase in lipophilicity compared to cyclopropylmethylamine.

  • For Synthetic Efficiency: All the compared primary amines demonstrate good to excellent reactivity in standard amide coupling reactions, ensuring their broad applicability in synthetic campaigns.

Final Recommendation:

The choice between these building blocks will ultimately depend on the specific goals of the drug discovery program.

  • If the primary objective is to introduce metabolic stability and conformational rigidity with minimal lipophilicity increase, cyclopropylmethylamine is an excellent starting point.

  • If a slight increase in lipophilicity is desired for improved permeability, or if the methyl group can occupy a beneficial pocket in the target protein, (2-Methylcyclopropyl)methylamine hydrochloride is the preferred reagent.

  • Isobutylamine and sec-butylamine serve as valuable, cost-effective non-cyclic controls to establish a baseline and to unequivocally demonstrate the positive impact of the cyclopropyl ring in structure-activity relationship (SAR) studies.

This guide has provided a framework for the rational selection and application of (2-Methylcyclopropyl)methylamine hydrochloride. By understanding the subtle yet significant differences between this and related building blocks, researchers can accelerate the design and synthesis of new medicines with improved pharmacological profiles.

References

  • PubChem. Cyclopropylmethanamine. [Link]

  • ACS Publications. In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. [Link]

  • PubChem. Isobutylamine. [Link]

  • PubChem. sec-Butylamine. [Link]

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Validation

Cross-reactivity studies involving (2-Methylcyclopropyl)methylamine hydrochloride

An Expert's Guide to Designing and Interpreting Cross-Reactivity Studies for (2-Methylcyclopropyl)methylamine Hydrochloride Authored by: A Senior Application Scientist The Imperative of Cross-Reactivity Assessment (2-Met...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Designing and Interpreting Cross-Reactivity Studies for (2-Methylcyclopropyl)methylamine Hydrochloride

Authored by: A Senior Application Scientist

The Imperative of Cross-Reactivity Assessment

(2-Methylcyclopropyl)methylamine is a primary amine containing a cyclopropyl group, a structural motif present in various bioactive molecules. If an antibody or other binding protein is developed to detect this molecule, for instance in pharmacokinetic (PK) or toxicokinetic (TK) studies, it is crucial to determine its specificity. Cross-reactivity occurs when the binding protein recognizes and binds to molecules other than the intended target analyte. This can lead to inaccurate quantification, false-positive results, and a misinterpretation of a compound's biological behavior. Therefore, a thorough cross-reactivity assessment is a cornerstone of assay validation and ensures the reliability of the generated data.

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The first step in a cross-reactivity study is to identify a panel of compounds that have the potential to interfere with the assay. The selection of these compounds should be based on structural similarity to the target analyte, (2-Methylcyclopropyl)methylamine. The rationale is that structurally related molecules are more likely to share common epitopes recognized by the binding protein.

For (2-Methylcyclopropyl)methylamine, the key structural features are the cyclopropyl ring, the methyl group on the ring, and the primary aminomethyl group. Based on these features, a logical panel of test compounds would include:

  • Cyclopropylmethylamine: To assess the contribution of the methyl group to the binding interaction.

  • Tranylcypromine: A well-known pharmaceutical that contains a cyclopropylamine moiety. This is a critical compound to test due to its potential for co-administration or presence as a metabolite.

  • Cyclobutylamine and Cyclopentylamine: To determine the influence of ring size on binding specificity.

  • Amphetamine: While not containing a cyclopropyl group, it is a primary amine with a similar chain length and is a common drug of abuse, making it a relevant compound to exclude for potential off-target binding.

Below is a table summarizing the recommended panel of potential cross-reactants and the rationale for their inclusion.

Compound Structure Rationale for Inclusion
(2-Methylcyclopropyl)methylamine(Target Analyte)The primary molecule of interest for which the binding protein is specific.
CyclopropylmethylamineTo evaluate the role of the methyl group in the binding epitope.
TranylcypromineA structurally related drug; important for assessing potential drug-drug interaction interference.
CyclobutylamineTo assess the impact of ring size on binding specificity.
CyclopentylamineTo further investigate the influence of increasing ring size.
AmphetamineA structurally distinct but functionally similar primary amine; a common compound for interference screening.

Designing the Experimental Workflow: A Competitive ELISA Approach

A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the cross-reactivity of small molecules. This format is highly sensitive and provides quantitative data on the relative binding affinities of different compounds. The underlying principle is the competition between a labeled version of the target analyte and unlabeled test compounds for a limited number of binding sites on a specific antibody.

Below is a diagram illustrating the workflow for a competitive ELISA for cross-reactivity assessment.

Competitive ELISA Workflow Competitive ELISA Workflow for Cross-Reactivity Assessment cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection cluster_3 Data Analysis prep1 Coat plate with capture antibody specific for the analyte-protein conjugate prep2 Wash to remove unbound antibody prep1->prep2 prep3 Block non-specific binding sites prep2->prep3 react1 Add a fixed concentration of analyte-enzyme conjugate prep3->react1 react2 Add varying concentrations of the test compound (or standard) react1->react2 react3 Incubate to allow competition for antibody binding react2->react3 detect1 Wash to remove unbound reagents react3->detect1 detect2 Add enzyme substrate detect1->detect2 detect3 Incubate for color development detect2->detect3 detect4 Stop reaction and read absorbance detect3->detect4 analysis1 Generate standard curve for the target analyte detect4->analysis1 analysis2 Determine the IC50 for the target analyte and each test compound analysis1->analysis2 analysis3 Calculate percent cross-reactivity analysis2->analysis3

Caption: A flowchart of the competitive ELISA workflow for assessing cross-reactivity.

Detailed Experimental Protocol
  • Plate Coating:

    • Dilute a capture antibody (e.g., an antibody raised against a protein conjugate of (2-Methylcyclopropyl)methylamine) to a pre-determined optimal concentration in a coating buffer (e.g., 1X PBS).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL per well of a wash buffer (e.g., 1X PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in 1X PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of the target analyte ((2-Methylcyclopropyl)methylamine hydrochloride) to be used as the standard curve.

    • Prepare serial dilutions of each test compound.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of a fixed, pre-determined concentration of an enzyme-labeled (2-Methylcyclopropyl)methylamine (e.g., HRP-conjugate) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of an appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well to quench the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The goal of the data analysis is to determine the concentration of each test compound required to inhibit the binding of the enzyme-labeled analyte by 50% (the IC50 value). This is then compared to the IC50 of the target analyte itself.

Calculation of Percent Cross-Reactivity

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher percent cross-reactivity indicates a greater potential for the test compound to interfere with the assay.

Hypothetical Data Presentation

The results of the cross-reactivity study should be summarized in a clear and concise table. Below is a hypothetical example of how the data for (2-Methylcyclopropyl)methylamine and the selected panel of compounds might be presented.

Compound IC50 (ng/mL) % Cross-Reactivity
(2-Methylcyclopropyl)methylamine10100%
Cyclopropylmethylamine5020%
Tranylcypromine> 10,000< 0.1%
Cyclobutylamine> 10,000< 0.1%
Cyclopentylamine> 10,000< 0.1%
Amphetamine> 10,000< 0.1%

In this hypothetical scenario, cyclopropylmethylamine shows some degree of cross-reactivity (20%), suggesting that the methyl group contributes significantly to the binding specificity. The other compounds show negligible cross-reactivity, indicating a high degree of specificity of the assay for the (2-methylcyclopropyl)methylamine structure.

Conclusion and Best Practices

A rigorous assessment of cross-reactivity is a non-negotiable step in the validation of any binding assay. By following a structured approach that includes the careful selection of test compounds based on structural similarity, the use of a robust and sensitive assay format like a competitive ELISA, and a clear method for data analysis and interpretation, researchers can ensure the specificity and reliability of their results. The methodologies and principles outlined in this guide provide a solid foundation for conducting these crucial studies for (2-Methylcyclopropyl)methylamine hydrochloride and other small molecules in a scientifically sound and defensible manner.

References

  • Immunoassay and Other Bioanalytical Techniques. (2011). CRC Press. [Link]

  • The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. (2013). Elsevier. [Link]

  • Bioanalytical Method Validation: A Comprehensive Guide. (2018). U.S. Food and Drug Administration. [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking (2-Methylcyclopropyl)methylamine Hydrochloride Against Commercial Standards

Abstract This technical guide provides a comprehensive, scientifically rigorous framework for the analytical benchmarking of (2-Methylcyclopropyl)methylamine hydrochloride, a pivotal chiral building block in contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, scientifically rigorous framework for the analytical benchmarking of (2-Methylcyclopropyl)methylamine hydrochloride, a pivotal chiral building block in contemporary drug discovery. We present a structured comparison of a newly synthesized batch against commercially available standards, detailing the underlying scientific principles and step-by-step experimental protocols for assessing identity, purity, chiral integrity, and stability. This document is designed to be an essential resource for researchers, analytical chemists, and process development professionals dedicated to ensuring the quality and consistency of critical pharmaceutical intermediates.

Introduction: The Strategic Importance of (2-Methylcyclopropyl)methylamine Hydrochloride in Medicinal Chemistry

(2-Methylcyclopropyl)methylamine hydrochloride is a highly valued structural motif in the design of novel therapeutics. The incorporation of the cyclopropyl ring imparts conformational rigidity to molecules, a desirable trait that can enhance binding affinity to biological targets and improve metabolic stability, thereby optimizing pharmacokinetic profiles. Given its critical role as a starting material, the unequivocal confirmation of its quality—identity, purity, and stereoisomeric composition—is a foundational requirement for the integrity of any drug discovery and development program.

This guide delineates a systematic and robust methodology for benchmarking an in-house or newly sourced batch of (2-Methylcyclopropyl)methylamine hydrochloride against established commercial standards. The core of our approach is a multi-faceted analytical strategy encompassing spectroscopic and chromatographic techniques to create a comprehensive quality profile.

Experimental Design: A Self-Validating Analytical Workflow

The subsequent workflow is meticulously designed to provide a holistic and self-validating assessment of the material's quality. Each analytical stage is logically connected, ensuring that the data generated provides a detailed and trustworthy characterization of the sample.

Figure 1: A multi-phase workflow for the comprehensive benchmarking of (2-Methylcyclopropyl)methylamine hydrochloride.

Materials and Commercial Standards

For the purpose of this guide, we will compare a hypothetical in-house batch, designated "In-House Sample," against a representative commercial standard.

SupplierProduct NumberLot NumberStated Purity
Commercial Standard 11171835-59-8[Example: A202512]≥95%[1]
In-House Sample[Internal Batch ID][Internal Lot ID]To be determined

Experimental Protocols and Data Interpretation

Phase 1: Identity Confirmation

Causality: NMR spectroscopy is a cornerstone of structural elucidation, providing unambiguous evidence of a molecule's constitution by probing the magnetic properties of its atomic nuclei. A direct comparison of the ¹H and ¹³C NMR spectra of the in-house sample with the commercial standard serves as a definitive identity test.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10-15 mg of the "In-House Sample" and "Commercial Standard 1" in 0.7 mL of Deuterium Oxide (D₂O). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Parameters: Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Instrument: 400 MHz NMR spectrometer.

    • Parameters: Acquire a proton-decoupled carbon spectrum. A greater number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra and compare the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the in-house sample to the commercial standard.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

Based on the analysis of structurally similar compounds, the following chemical shifts are anticipated for (2-Methylcyclopropyl)methylamine hydrochloride in a polar solvent like D₂O. The proton of the amine will exchange with D₂O and will likely not be observed.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-CH₃~1.1-1.3 (d)~15-20
-CH₂- (cyclopropyl)~0.4-0.9 (m)~10-15
-CH- (cyclopropyl)~0.9-1.2 (m)~20-25
-CH₂-NH₃⁺~2.8-3.1 (m)~45-50

Causality: Mass spectrometry provides a highly accurate measurement of the molecular weight of the analyte, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine hydrochlorides.

Protocol:

  • Sample Preparation: Prepare dilute solutions (approximately 10-50 µg/mL) of each sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote ionization.

  • MS Acquisition: Infuse the sample solutions into an ESI-mass spectrometer operating in positive ion mode.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. For (2-Methylcyclopropyl)methylamine (C₅H₁₁N), the expected monoisotopic mass is 85.0891 Da. Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 86.0969.

Phase 2: Purity and Impurity Profiling

Causality: HPLC is a high-resolution separation technique that can quantify the main component and detect non-volatile impurities. As primary amines often lack a strong UV chromophore, detection at low wavelengths (e.g., 200-220 nm) is necessary for direct analysis without derivatization.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Prepare solutions of the in-house sample and commercial standards at a concentration of approximately 1 mg/mL in the aqueous component of the mobile phase.

  • Analysis and Data Interpretation: Inject equal volumes of each sample. Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Comparative Purity Data (Hypothetical):

SampleRetention Time (min)Main Peak Area (%)Total Impurities (%)
Commercial Standard 14.896.23.8
In-House Sample4.898.51.5

Causality: GC-FID is an excellent technique for assessing the presence of volatile impurities. As the hydrochloride salt is non-volatile, the free amine must be liberated prior to injection.

Protocol:

  • Sample Preparation (Free-Basing):

    • Dissolve a known amount of the hydrochloride salt in water.

    • Add a slight excess of a strong base (e.g., 2M NaOH) to liberate the free amine.

    • Extract the free amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate.

  • Chromatographic Conditions:

    • Column: A polar capillary column suitable for amines (e.g., a "WAX" or amine-specific phase).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp to 240 °C at 10 °C/min.

    • Detector: FID at 260 °C.

  • Analysis: Inject the organic extract and analyze for the presence of volatile impurities.

Causality: (2-Methylcyclopropyl)methylamine is a chiral molecule, existing as a pair of enantiomers. For its application in pharmaceuticals, it is often crucial to use a single enantiomer. Chiral HPLC can separate and quantify the enantiomers, allowing for the determination of enantiomeric excess (e.e.).

Protocol:

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often a good starting point for screening.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).

    • Detection: UV at 210 nm.

  • Analysis: Inject a solution of the in-house sample and a racemic standard (if available) to identify the retention times of both enantiomers. Calculate the enantiomeric excess of the desired enantiomer in the in-house sample.

Phase 3: Stability Assessment

Causality: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods.

Protocol: Subject the in-house sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2][3]

  • Thermal Degradation: 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV and visible light according to ICH Q1B guidelines.

Analyze the stressed samples by the developed HPLC-UV method to assess the formation of degradation products.

Summary and Conclusion

This guide has outlined a comprehensive and scientifically sound approach to benchmarking (2-Methylcyclopropyl)methylamine hydrochloride. By systematically evaluating identity, purity, chiral integrity, and stability, a high degree of confidence in the quality of this critical raw material can be established. Adherence to these, or similar, rigorous analytical protocols is essential for ensuring the reproducibility of synthetic processes and the safety and efficacy of the final pharmaceutical products. The data generated through this benchmarking process forms a crucial part of the overall control strategy for any drug substance development program.

References

  • Sigma-Aldrich. Hydroxylamine HCl Certificate of Analysis. Scribd. [Link]

  • Patel, Y., et al. "Pharmaceutical Forced Degradation Studies with Regulatory Consideration." International Journal of Pharmaceutical Quality Assurance, vol. 8, no. 3, 2017, pp. 60-66.
  • Alsante, K. M., et al. "Forced degradation studies: A critical lens into pharmaceutical stability." Pharmaceutical Technology, 2025.
  • Science.gov. Forced degradation products: Topics by Science.gov. [Link]

  • AccelaChem. 1171835-59-8,(2-methylcyclopropyl)methylamine hydrochloride. [Link]

  • Singh, R., and Raza, K. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, vol. 5, no. 2, 2015, pp. 77-87.
  • Ngwa, G. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, vol. 47, no. 3, 2022.
  • Harada, N., et al. "Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2." Molecules, vol. 27, no. 20, 2022, p. 7049.
  • Dong, M. "Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs." LCGC North America, vol. 42, no. 6, 2024.
  • Lab Alley. Certificates of Analysis. [Link]

  • Semantic Scholar. HPLC of Amino Acids without Derivatization. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chromatography Forum. Detecting Primary Amines. [Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Harada, N., et al. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules, vol. 22, no. 1, 2017, p. 117.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

  • ResearchGate. 1.2.1. HPLC of amino acids without derivatization | Request PDF. [Link]

  • You, C., et al. "A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals." Analytical Methods, vol. 15, no. 34, 2023, pp. 4333-4340.
  • Zhang, K., et al. "Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient." Journal of Pharmaceutical and Biomedical Analysis, vol. 98, 2014, pp. 243-248.
  • Kumar, P., et al. "Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC." Acta Scientific Pharmaceutical Sciences, vol. 5, no. 8, 2021, pp. 19-26.
  • Musah, R. A., et al. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." Toxics, vol. 11, no. 11, 2023, p. 905.
  • ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]

  • Google Patents.
  • PubChem. (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine. [Link]

  • National Toxicology Program. Nomination Background: Methylamine (CASRN: 74-89-5). [Link]

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Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycles: A Guide to the Proper Disposal of (2-Methylcyclopropyl)methylamine Hydrochloride

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Methylcyclopropyl)methylamine hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural guide grounded in the principles of chemical reactivity, risk mitigation, and regulatory adherence to ensure a self-validating and safe workflow.

Section 1: Hazard Identification and Risk Assessment

A definitive Safety Data Sheet (SDS) for (2-Methylcyclopropyl)methylamine hydrochloride is not broadly available in public databases. Therefore, a conservative risk assessment must be performed based on the known hazards of structurally similar compounds, specifically other amine hydrochlorides like methylamine hydrochloride.[1][2][3][4] This approach ensures that we operate with a high margin of safety.

The primary hazards are inferred to be:

  • Acute Toxicity (Oral): Assumed to be harmful if swallowed, typical for amine salts.[1][4]

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]

It is imperative to always consult the specific SDS provided by your chemical supplier before handling the material. If an SDS is not provided, you must request one as a condition of purchase.

Hazard CategoryInferred RiskRationale and Causality
Acute Oral Toxicity Category 4 (Harmful)Amine hydrochlorides can disrupt physiological pH and exhibit systemic toxicity upon ingestion.[1][3]
Skin Corrosion/Irritation Category 2 (Irritant)The acidic nature of the hydrochloride salt and the reactivity of the amine group can cause local irritation upon contact.[2]
Serious Eye Damage/Irritation Category 2 (Irritant)The eyes are highly sensitive to chemical irritants; direct contact can cause significant discomfort and potential damage.[1][2]
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)Fine dust particles can be inhaled and deposited in the respiratory tract, leading to irritation.[3][4]

Section 2: Regulatory Framework for Disposal

In the United States, the disposal of (2-Methylcyclopropyl)methylamine hydrochloride falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA).[5][6] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6]

While this specific compound is not a "listed" waste, any laboratory chemical waste should be managed as hazardous unless definitively proven otherwise. This "cradle-to-grave" responsibility ensures that the waste is tracked from generation to its final, safe disposal.[5] Therefore, it must be collected, stored, and disposed of through a licensed hazardous waste facility.

Section 3: Personal Protective Equipment (PPE) Protocol

Before handling the chemical for use or disposal, the following PPE is mandatory. The selection of PPE is a direct response to the hazards identified in Section 1.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against irritation from dust and potential splashes of solutions.[2][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, mitigating the risk of skin irritation.[7]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Not required for small quantities in a well-ventilated area. A NIOSH-approved respirator is necessary if dust is generated.All handling of the solid should occur in a chemical fume hood to minimize inhalation of dust.[4][7]

Section 4: Step-by-Step Disposal and Decontamination Procedures

The primary and safest disposal pathway for (2-Methylcyclopropyl)methylamine hydrochloride is through a licensed professional waste disposal service, typically via incineration.[4][7] Do not attempt to neutralize the chemical for drain disposal unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

Experimental Protocol: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled as "Hazardous Waste." The container must be in good condition with a securely sealing lid.[8]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(2-Methylcyclopropyl)methylamine Hydrochloride"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date.

  • Transferring Waste:

    • Solid Waste: Carefully transfer the solid waste into the designated container inside a chemical fume hood to prevent dust generation.[4]

    • Contaminated Materials: Any items grossly contaminated, such as weigh boats, gloves, or wipers, should also be placed in this container.

  • Segregation: Store this waste container separately from other waste streams, particularly strong bases or oxidizing agents, to prevent hazardous reactions.[8][9] Keep the container sealed at all times except when adding waste.

Experimental Protocol: Spill Cleanup and Decontamination

This protocol addresses minor spills (<1 liter) that can be managed by trained laboratory personnel.[7]

  • Control and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE as described in Section 3.

  • Containment:

    • For a Solid Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

    • For a Liquid Spill (Solution): Create a dike around the spill with absorbent pads or an inert absorbent material.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Use non-sparking tools if the solvent in a solution is flammable.

  • Decontamination: Wipe the spill area with a damp cloth or sponge. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Section 5: Disposal Pathway Workflow

The decision-making process for disposing of chemical waste is critical for maintaining compliance and safety. The following diagram illustrates the workflow from waste generation to final disposal.

G cluster_0 In-Lab Procedures cluster_1 EHS & Vendor Coordination cluster_2 Final Disposition A Waste Generation ((2-Methylcyclopropyl)methylamine hydrochloride) B Consult SDS & EHS Policy (Identify Hazards) A->B C Select & Label RCRA-Compliant Waste Container B->C D Segregate Waste (Store away from incompatibles) C->D E Accumulate in Satellite Area (Keep container closed) D->E F Schedule Waste Pickup (Contact EHS Office) E->F Container Full or Time Limit Reached G Waste Manifest Generation (Cradle-to-Grave Tracking) F->G H Transport by Licensed Vendor G->H I Disposal at TSDF (Treatment, Storage, and Disposal Facility) H->I J Incineration (Recommended Method) I->J K Certificate of Destruction J->K

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling (2-Methylcyclopropyl)methylamine hydrochloride

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for (2-Methylcyclopropyl)methylamine hydrochloride (CAS 1171835-59-8) is not publicly available. The following guidance is synthesized from...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for (2-Methylcyclopropyl)methylamine hydrochloride (CAS 1171835-59-8) is not publicly available. The following guidance is synthesized from best practices for handling amine hydrochlorides and related chemical structures. This information should be used as a starting point for a thorough, substance-specific risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work.

Understanding the Risks: An Evidence-Based Approach

(2-Methylcyclopropyl)methylamine hydrochloride is a primary amine salt. While specific toxicological data is limited, the general class of amine hydrochlorides warrants careful handling due to potential hazards. For instance, the simpler analog, methylamine hydrochloride, is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2][3] It is prudent to assume that (2-Methylcyclopropyl)methylamine hydrochloride may present similar, if not greater, hazards. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of a safe experimental workflow.

The foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source. PPE is the final line of defense, to be used in conjunction with engineering controls like fume hoods and administrative controls such as standard operating procedures.

Core Personal Protective Equipment (PPE) Ensemble

A baseline PPE ensemble should be worn at all times when handling (2-Methylcyclopropyl)methylamine hydrochloride in a laboratory setting. This includes:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[4] A full-face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.[5]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[5] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contamination.[6][7]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, chemical-resistant coveralls or an apron should be worn.[7][8]

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific procedure and the associated risks. The following table provides guidance for common laboratory operations involving (2-Methylcyclopropyl)methylamine hydrochloride.

Task Recommended PPE Rationale
Weighing and Aliquoting (Solid) Lab coat, chemical splash goggles, nitrile glovesTo protect against incidental skin and eye contact with the solid material.
Dissolving and Solution Preparation Lab coat, chemical splash goggles with face shield, nitrile glovesIncreased risk of splashes during dissolution.
Chemical Reactions (under inert atmosphere) Flame-resistant lab coat, chemical splash goggles, appropriate gloves for all reagentsStandard protection for synthetic procedures.
Work-up and Extraction Chemical-resistant apron over lab coat, chemical splash goggles with face shield, appropriate glovesPotential for splashes and spills of both the amine hydrochloride solution and extraction solvents.
Large-Scale Operations (>5g) Chemical-resistant coveralls, chemical splash goggles with face shield, heavy-duty gloves (e.g., butyl rubber)Higher quantities increase the risk of significant exposure in case of an accident.
Spill Cleanup Chemical-resistant coveralls, chemical splash goggles with face shield, heavy-duty gloves, and appropriate respiratory protectionTo ensure full protection during emergency response.

Respiratory Protection: When is it Necessary?

The need for respiratory protection depends on the potential for generating airborne particles or aerosols. For routine small-scale laboratory use within a certified chemical fume hood, respiratory protection is typically not required. However, in situations where dusts or aerosols may be generated outside of a fume hood, or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[4][5] All personnel requiring respiratory protection must be medically cleared, fit-tested, and trained in its proper use.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab coat or coveralls

  • Inner gloves (if double-gloving)

  • Face mask or respirator

  • Goggles or face shield

  • Outer gloves

Doffing Sequence:

  • Outer gloves (remove by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove)

  • Lab coat or coveralls (peel off away from the body)

  • Goggles or face shield (handle by the strap)

  • Face mask or respirator

  • Inner gloves

  • Wash hands thoroughly with soap and water.

Operational Plans and Disposal

All work with (2-Methylcyclopropyl)methylamine hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash and safety shower must be readily accessible.

Waste disposal must adhere to local, state, and federal regulations.[9] Solid waste contaminated with (2-Methylcyclopropyl)methylamine hydrochloride and unused material should be collected in a clearly labeled, sealed container for hazardous waste disposal. Aqueous solutions should also be collected for proper chemical waste disposal and should not be poured down the drain.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with (2-Methylcyclopropyl)methylamine hydrochloride.

PPE_Selection_Workflow PPE Selection Workflow for (2-Methylcyclopropyl)methylamine hydrochloride cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Action Start Start: Plan Experiment Assess_Quantity Assess Quantity (>5g or <5g?) Start->Assess_Quantity Base_PPE Baseline PPE: - Lab Coat - Goggles - Nitrile Gloves Assess_Quantity->Base_PPE <5g Upgrade_Gloves Upgrade to Heavy-Duty Gloves Assess_Quantity->Upgrade_Gloves >5g Assess_Aerosol Potential for Aerosol/Dust Generation? Assess_Splash Risk of Splashing? Assess_Aerosol->Assess_Splash No Add_Respirator Add Respirator (in fume hood) Assess_Aerosol->Add_Respirator Yes Add_Face_Shield Add Face Shield Assess_Splash->Add_Face_Shield Yes Proceed Proceed with Experiment Assess_Splash->Proceed No Base_PPE->Assess_Aerosol Full_Protection Full Protection: - Chemical Suit - Face Shield - Heavy-Duty Gloves - Respirator Add_Face_Shield->Full_Protection Add_Face_Shield->Proceed Upgrade_Gloves->Base_PPE Upgrade_Gloves->Full_Protection Add_Respirator->Assess_Splash Add_Respirator->Full_Protection

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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